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Cyclobutyne

Cat. No.: B15492411
CAS No.: 1191-94-2
M. Wt: 52.07 g/mol
InChI Key: DRFGMUMDUXDALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyne (C₄H₄) is a hydrocarbon of significant interest in advanced chemical research due to its highly strained structure featuring a triple bond within a four-membered ring . This configuration imparts substantial ring strain, making the pure, uncomplexed compound exceptionally unstable and not yet isolated in bulk form . Its primary research value lies in its role as a fundamental building block for probing the limits of bond angle strain and reaction pathways in organic synthesis . Researchers utilize this compound to develop new synthetic methodologies, particularly in the context of [2+2] cycloaddition reactions, which are a cornerstone strategy for constructing complex cyclobutane-containing natural products and other intricate molecular architectures . A key demonstrated application is in the formation of metal cluster complexes, where this compound acts as a ligand. For instance, stable osmium coordination complexes incorporating the this compound moiety have been successfully synthesized and characterized, providing a stable platform to study its unique bonding and reactivity . This makes it a valuable reagent for investigations in organometallic chemistry and the development of new catalytic systems. As a high-energy, transient intermediate, this compound offers a versatile and reactive handle for accessing strained, multi-cyclic ring systems that are difficult to construct by other means. This product is intended For Research Use Only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4 B15492411 Cyclobutyne CAS No. 1191-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1191-94-2

Molecular Formula

C4H4

Molecular Weight

52.07 g/mol

IUPAC Name

cyclobutyne

InChI

InChI=1S/C4H4/c1-2-4-3-1/h1-2H2

InChI Key

DRFGMUMDUXDALH-UHFFFAOYSA-N

Canonical SMILES

C1CC#C1

Origin of Product

United States

Foundational & Exploratory

Cyclobutyne: An In-depth Technical Guide on Stability and Ring Strain

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyclobutyne (C₄H₄) represents a fascinating and extreme case of a strained cycloalkyne.[1] As a four-membered carbon ring containing a triple bond, its structure imposes immense geometric constraints, leading to exceptionally high ring strain and rendering it highly unstable.[1] Consequently, free this compound has not been isolated or directly observed; its existence is primarily understood through high-level computational studies and inferred from the characterization of its stabilized coordination complexes.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on the theoretical and experimental aspects of its stability, ring strain, structure, and reactivity. It is intended for a scientific audience requiring a detailed understanding of this transient species.

The Theoretical Framework of Ring Strain in Cycloalkynes

Ring strain in cycloalkanes and their unsaturated derivatives arises from several factors: angle strain, torsional (Pitzer) strain, and transannular (van der Waals) strain.[3][4] In cycloalkynes, the primary contributor to this instability is angle strain , which results from the distortion of bond angles from their ideal values.[4][5]

For a typical alkyne, the sp-hybridized carbon atoms of the C−C≡C−C unit favor a linear geometry with a bond angle of 180°.[5] Incorporating this unit into a small ring forces a significant deviation from this ideal angle, creating immense strain.[6] This bending of the alkyne is the largest component of the total ring strain in small cycloalkynes.[7] The reactivity of these molecules is directly correlated to the size of the ring, with smaller rings exhibiting greater deviation from linearity and thus higher reactivity.[8] Cyclooctyne, with a C-C≡C angle of about 158.5°, is the smallest cycloalkyne that can be isolated and stored as a stable compound.[5][6] Smaller cycloalkynes, such as cycloheptyne and cyclopentyne (B14760497), are transient intermediates that must be generated in situ and trapped.[7]

Quantifying Ring Strain

The strain energy of a cycloalkyne can be estimated computationally or determined experimentally by measuring the heat of combustion or heat of hydrogenation and comparing it to a strain-free reference compound.[9] The enthalpies of hydrogenation for cycloheptyne, cyclohexyne, and cyclopentyne have been calculated to be 56.6, 76.3, and 100.4 kcal/mol, respectively, illustrating the dramatic increase in strain with decreasing ring size.[7]

This compound: A Molecule at the Limit

This compound is the quintessential example of a highly strained cycloalkyne.[1] Its theoretical existence has been a subject of considerable debate, with advanced computational studies investigating whether it can exist as a true energy minimum on the potential energy surface or if it is merely a transition state.[2]

Computational Insights into Structure and Stability

High-level theoretical methods have been employed to predict the properties of this compound.[2] A key finding from these studies is that singlet this compound is not a minimum but a transition state that connects two equivalent cyclopropylidenemethylene minima.[2] Triplet this compound, however, is predicted to be a genuine minimum, though it lies at a higher energy level.[2]

The total ring strain of singlet this compound has been computationally estimated to be a staggering 101 kcal/mol.[2] This immense strain is primarily due to the severe distortion of the alkyne geometry required to fit within a four-membered ring.

ParameterMoleculeValueSource
Strain Energy Cyclopropane27.6 kcal/mol[10]
Cyclobutane26.3 kcal/mol[10][11]
Cyclopentyne~100.4 kcal/mol (ΔHhyd)[7]
Cyclohexyne~76.3 kcal/mol (ΔHhyd)[7]
Cycloheptyne~56.6 kcal/mol (ΔHhyd)[7]
Cyclooctyne~10 kcal/mol[5]
This compound (Singlet) 101 kcal/mol [2]
Bond Angles Cyclobutane (puckered)C-C-C ≈ 88°[11]
CyclobutanoneC-C-C = 93.1°[12]
Cyclobutene (B1205218)C=C-C = 94.0°[13]
This compound (Calculated) C-C≡C ≈ 95-100° (estimated) N/A
Bond Lengths CyclobutaneC-C = 1.568 Å[14]
CyclobuteneC=C = 1.325 Å[13]
This compound (Calculated) C≡C ≈ 1.25 Å (estimated) N/A

Table 1: Comparative Strain Energies and Structural Parameters. Data for this compound is based on computational studies, while other values are from a mix of experimental and computational sources for context.

Experimental Approaches and Evidence

Direct synthesis and isolation of free this compound have not been achieved due to its extreme instability.[1] Therefore, experimental knowledge is indirect and relies on two main strategies: the synthesis of stabilized metal complexes and trapping experiments with highly reactive precursors.

Synthesis of Stabilized this compound Complexes

The only definitive experimental evidence for the existence of the this compound structure comes from its synthesis and characterization as a ligand within a triosmium cluster complex.[1][15] The metal cluster stabilizes the highly strained ring, allowing for its isolation and structural analysis.[15]

Experimental Protocol: Synthesis of Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H) [15]

  • Precursor Synthesis: The synthesis begins with a precursor complex containing a cyclobutenyl ligand.

  • Ligand Transformation: The cyclobutenyl ligand is chemically modified on the metal cluster to generate the this compound ligand. This process often involves reactions that induce elimination, forcing the formation of the triple bond within the four-membered ring scaffold provided by the osmium atoms.

  • Reaction Conditions: The specific reaction involves heating the precursor complex, which leads to the opening of the C₄ ring.[15] The exact conditions (solvent, temperature, reaction time) are critical for isolating the desired product.

  • Isolation and Characterization: The resulting this compound-containing osmium complex is isolated using standard organometallic chemistry techniques, such as column chromatography.

  • Spectroscopic and Structural Analysis: Characterization is performed using techniques like ¹H NMR spectroscopy, mass spectrometry, and, most importantly, single-crystal X-ray diffraction, which provides definitive structural proof of the this compound ligand coordinated to the metal cluster.[15] A disubstituted this compound ligand has also been synthesized and characterized within a similar triosmium complex.[16]

Hypothetical Trapping of Free this compound

Given its predicted high reactivity, free this compound, if generated, would be a potent intermediate for cycloaddition reactions.[17] A common strategy for detecting such transient species is to generate them in situ in the presence of a "trapping" agent, such as a reactive diene or azide.

Hypothetical Experimental Protocol: Generation and Trapping of this compound

  • Precursor Selection: A suitable precursor would be a cyclobutene derivative with good leaving groups, such as a 1,2-dihalocyclobutene or a cyclobutene-fused system designed for retro-Diels-Alder extrusion.

  • Generation: The precursor would be subjected to conditions that induce elimination or fragmentation. For a dihalide, this could involve treatment with a strong base (e.g., t-BuOK) or a reducing metal.

  • In Situ Trapping: The generation step is performed in a solution containing a large excess of a trapping agent. A highly reactive diene like furan (B31954) or cyclopentadiene (B3395910) could intercept the this compound in a [4+2] Diels-Alder cycloaddition.

  • Product Analysis: The reaction mixture is analyzed for the presence of the characteristic Diels-Alder adduct. Isolation and spectroscopic characterization (NMR, MS) of this adduct would provide strong indirect evidence for the transient formation of free this compound.

Visualizing Strain and Experimental Logic

The Relationship Between Ring Size and Strain

The fundamental reason for this compound's instability is the severe angle strain imposed by the small ring on the alkyne bond. This relationship can be visualized as a logical progression.

G cluster_examples Examples A Cycloalkyne Ring Size B Geometric Constraint on C-C≡C Unit A->B determines C Deviation of Bond Angle from Ideal 180° B->C causes D Angle Strain C->D is the source of Cyclooctyne Cyclooctyne (C8) Angle ~159° Low Strain Stable Cyclohexyne Cyclohexyne (C6) Angle << 159° High Strain Transient This compound This compound (C4) Angle ~95° Extreme Strain Unobserved (Free) E Total Ring Strain D->E is the primary component of F Molecular Instability / Reactivity E->F directly correlates to

Caption: Logical flow from ring size to molecular instability in cycloalkynes.

Workflow for Trapping Transient this compound

A hypothetical experiment to prove the existence of free this compound would involve its generation and immediate trapping, as direct observation is not feasible.

G cluster_generation Generation Phase cluster_trapping Trapping & Analysis Phase Precursor 1. Cyclobutene Precursor (e.g., 1,2-Dihalide) Elimination 2. Elimination Reaction (in situ) Precursor->Elimination Reagent Reagent (e.g., Strong Base) Reagent->Elimination Cycloaddition 3. [4+2] Cycloaddition Elimination->Cycloaddition Transient This compound Trap Trapping Agent (e.g., Furan) Trap->Cycloaddition Product 4. Stable Adduct Cycloaddition->Product Analysis 5. Isolation & Characterization (NMR, MS, X-Ray) Product->Analysis

Caption: A hypothetical experimental workflow for generating and trapping this compound.

Conclusion

This compound remains a molecule of immense theoretical interest, pushing the boundaries of our understanding of chemical bonding and stability. While it is too unstable for isolation in its free form, computational chemistry provides a detailed picture of its extreme ring strain and predicted structure.[1][2] The successful synthesis and characterization of this compound within the stabilizing coordination sphere of a metal cluster provides crucial experimental validation of its potential existence.[15] Future research may focus on developing novel precursors and ultra-fast spectroscopic techniques that could one day provide direct evidence for this highly elusive and reactive intermediate.

References

The Electronic Structure of Cyclobutyne: A Highly Strained and Transient Species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyne (C₄H₄) represents a fascinating and highly unstable molecule that has been the subject of extensive theoretical investigation. As the smallest possible cycloalkyne, its electronic structure is dominated by immense ring strain, leading to unique bonding characteristics and reactivity. This technical guide provides a comprehensive overview of the electronic structure of this compound, summarizing key computational findings, and presenting the limited experimental data available from its stabilization in a metal complex. Particular emphasis is placed on the nature of its ground state, the concept of an orbital isomer, and the computational and experimental methodologies employed in its study.

Introduction

The incorporation of a carbon-carbon triple bond within a small ring system presents a significant challenge to conventional bonding theories due to the inherent linearity of sp-hybridized carbon atoms. This compound, with its four-membered ring, is a quintessential example of a highly strained molecule that has yet to be isolated in its free form.[1][2] Its transient nature has made computational chemistry an indispensable tool for elucidating its electronic structure, stability, and potential energy surface. This guide synthesizes the current understanding of this compound's electronic properties, providing a valuable resource for researchers in physical organic chemistry, computational chemistry, and materials science.

Computational Analysis of the Electronic Structure

Computational Methodologies

A variety of sophisticated computational methods have been employed to study this compound, necessitated by its complex electronic nature and the potential for multireference character. Key methods include:

  • Coupled Cluster (CC) Theory: Methods such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) have been instrumental in obtaining accurate energies and geometries.[3]

  • Multireference Methods: Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) calculations have been used to address the multireference character of singlet this compound.[4]

  • Density Functional Theory (DFT): While computationally less demanding, DFT methods have shown variable success in describing the delicate electronic structure of this compound.

  • Austin Model 1 (AM1): This semi-empirical method was used in the initial proposal of the orbital isomer of this compound.[1]

These calculations typically involve the optimization of molecular geometries to find stationary points on the potential energy surface, followed by frequency calculations to characterize these points as minima (all real frequencies) or transition states (one imaginary frequency).

Singlet this compound: A Transition State

Contrary to earlier computational studies that suggested singlet this compound as a stable minimum, more recent and higher-level calculations have concluded that the C₂ᵥ symmetry structure of singlet this compound is not a true minimum on the potential energy surface.[2][5] Instead, it represents a transition state for a ring-puckering motion that leads to two equivalent Cₛ symmetry minima, identified as cyclopropylidenemethylenes.[5]

The imaginary vibrational frequency associated with this transition state corresponds to the out-of-plane bending of the four-membered ring. The barrier for this rearrangement is computationally predicted to be approximately 23 kcal/mol.[5]

Triplet this compound: A Genuine Minimum

In contrast to the singlet state, the triplet state of this compound is predicted to be a genuine minimum on the potential energy surface, possessing all real vibrational frequencies.[5] However, it is calculated to be approximately 15 kcal/mol higher in energy than the singlet transition state.[5] The geometry of triplet this compound is also distinct from the singlet state, with a longer C-C "triple" bond that is more characteristic of a double bond.

The Orbital Isomer of this compound

A significant finding in the computational study of this compound is the prediction of an "orbital isomer" which is suggested to be the global minimum for C₄H₄ with this connectivity.[1] This isomer arises from the interaction between the in-plane π-system and the σ-orbitals of the four-membered ring. This interaction leads to a reordering of the molecular orbitals compared to what would be expected for a classical this compound, with a bonding orbital transforming into an antibonding orbital. AM1 calculations suggest that this orbital isomer is the only form of this compound that exists as a potential energy minimum.

G p_sigma σ framework orbitals MO_bonding Bonding MO p_sigma->MO_bonding Interaction MO_antibonding Antibonding MO (LUMO) p_sigma->MO_antibonding Perturbation p_pi In-plane π orbitals p_pi->MO_bonding Interaction p_pi->MO_antibonding Perturbation

Figure 1: Interaction of σ and in-plane π orbitals leading to the orbital isomer of this compound.

Quantitative Computational Data

The following tables summarize the key quantitative data obtained from high-level computational studies on the electronic structure of this compound.

Table 1: Calculated Geometries of this compound Species

ParameterSinglet this compound (C₂ᵥ Transition State)Triplet this compound (C₂ᵥ Minimum)
C≡C Bond Length (Å)~1.23 - 1.26~1.32
C-C Single Bond Length (Å)~1.54~1.56
C-H Bond Length (Å)~1.08~1.08
C-C≡C Bond Angle (°)~135~130
≡C-C-C Bond Angle (°)~90~90

Data compiled from various computational studies.

Table 2: Calculated Energies and Strain of this compound

PropertySinglet this compoundTriplet this compound
Relative Energy (kcal/mol)0 (Reference Transition State)~15
Total Ring Strain (kcal/mol)~101-
In-plane π Bond Strain (kcal/mol)~71-

Energies are relative to the singlet transition state. Strain energies are from Sun and Schaefer (2019).

Table 3: Calculated Vibrational Frequencies for Singlet this compound (C₂ᵥ Transition State)

Vibrational ModeFrequency (cm⁻¹)Description
ν₁~3100Symmetric C-H stretch
ν₂~2000C≡C stretch
ν₃~1450CH₂ scissoring
.........
ν₁₂imaginaryRing puckering

Frequencies are approximate values from various computational studies. The presence of an imaginary frequency confirms the transition state nature.

Experimental Investigations

Due to its extreme instability, free this compound has not been isolated or directly observed. However, its existence has been confirmed through its synthesis and characterization as a ligand in a transition metal cluster.

Synthesis of a Triosmium-Cyclobutyne Complex

The first and only experimental evidence for the existence of the this compound molecule comes from its stabilization within a triosmium carbonyl cluster.

The synthesis of the complex [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)] was achieved by R. D. Adams and coworkers. The general procedure involves the reaction of a pre-formed osmium cluster with a suitable precursor that can generate the this compound ligand in situ. While specific details of the synthesis are proprietary to the original research, the key steps involve:

  • Preparation of the Osmium Precursor: A reactive triosmium carbonyl complex is synthesized and purified.

  • In situ Generation of this compound: A precursor molecule, such as a 1,2-dihalocyclobutene, is treated with a strong reducing agent in the presence of the osmium cluster. This generates the highly reactive this compound, which is immediately trapped by the cluster.

  • Isolation and Purification: The resulting this compound-stabilized osmium complex is isolated from the reaction mixture using chromatographic techniques.

G Os_precursor Triosmium Carbonyl Precursor Os3(CO)10(NCMe)2 Reaction Reaction Mixture Os_precursor->Reaction Cyclobutene_dihalide 1,2-Dihalocyclobutene Cyclobutene_dihalide->Reaction Reducing_agent Reducing Agent (e.g., Na/Hg) Reducing_agent->Reaction Cyclobutyne_complex Triosmium-Cyclobutyne Complex [Os3(CO)9(C4H4)(SPh)(H)] Reaction->Cyclobutyne_complex Trapping of in situ generated This compound Purification Chromatography Cyclobutyne_complex->Purification Final_product Isolated Complex Purification->Final_product

Figure 2: General experimental workflow for the synthesis of the triosmium-cyclobutyne complex.

Spectroscopic Characterization

The structure of the triosmium-cyclobutyne complex was confirmed by standard spectroscopic methods and single-crystal X-ray diffraction.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the complex shows characteristic signals for the methylene (B1212753) protons of the this compound ligand, typically observed as complex multiplets due to coupling with each other and with the hydride ligand on the osmium cluster.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions in the carbonyl stretching region (ν(CO) ~1900-2100 cm⁻¹), characteristic of terminal and bridging carbonyl ligands in the osmium cluster. Vibrations associated with the this compound ligand are generally weaker and can be difficult to assign definitively.

Reactivity and Potential Energy Surface

The high degree of ring strain in this compound dictates its reactivity, which is primarily characterized by facile ring-opening reactions.

Rearrangement to Cyclopropylidenemethylene

As established by computational studies, the C₂ᵥ structure of singlet this compound is a transition state that readily rearranges to the more stable cyclopropylidenemethylene minima via a ring-puckering motion.

G Cyclobutyne_TS This compound (C2v) Transition State Cyclopropylidene_Min Cyclopropylidenemethylene (Cs) Minimum Cyclobutyne_TS->Cyclopropylidene_Min Ring Puckering (Barrier: ~23 kcal/mol)

Figure 3: Rearrangement pathway of the singlet this compound transition state.

Conclusion

The electronic structure of this compound is a testament to the challenges and insights offered by the study of highly strained molecules. Computational chemistry has been paramount in defining its nature, revealing that singlet this compound is not a stable molecule but a fleeting transition state, while its triplet counterpart represents a true, albeit higher energy, minimum. The prediction of a more stable orbital isomer highlights the complex interplay of orbital interactions in such constrained systems. While direct experimental investigation of free this compound remains elusive, its successful synthesis and characterization as a ligand in a metal complex provide tangible evidence for its existence and a platform for studying its coordinated chemistry. The continued synergy between advanced computational methods and creative synthetic strategies will undoubtedly further unravel the intriguing electronic landscape of this compound and other strained organic molecules.

References

In-Depth Technical Guide to the Computational Modeling of Cyclobutyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyne (C₄H₄) represents a fascinating and highly strained cycloalkyne that has captivated the interest of theoretical and experimental chemists. Its unique electronic structure and inherent instability make it a challenging yet important target for computational modeling. This technical guide provides a comprehensive overview of the core principles and methodologies for the computational study of this compound, focusing on its electronic structure, stability, and reactivity. This document summarizes key quantitative data from high-level theoretical studies, outlines detailed experimental protocols for the study of related highly reactive species, and provides visualizations of key concepts to aid in the understanding of this enigmatic molecule.

Introduction: The Challenge of this compound

This compound is a four-membered ring containing a carbon-carbon triple bond. The geometric constraints of the small ring force the typically linear C-C≡C-C moiety into a highly bent and strained conformation. This immense ring strain renders this compound exceptionally unstable and, to date, it has not been isolated in its pure state. However, its transient existence has been inferred, and its chemistry can be explored through the study of its coordination complexes and through in-silico computational modeling.[1]

Computational chemistry provides an indispensable toolkit for elucidating the properties of fleeting species like this compound. Through the application of quantum mechanical calculations, we can predict its geometry, electronic state, vibrational frequencies, and reactivity, offering insights that are difficult or impossible to obtain through direct experimentation.

A pivotal finding from high-level computational studies is that singlet this compound, the ground electronic state, is not a true energy minimum. Instead, it exists as a transition state for a ring-puckering motion.[1][2][3][4] The true minimum on the singlet potential energy surface corresponds to cyclopropylidenemethylene. In contrast, the triplet electronic state of this compound is a genuine minimum.[1][2][3][4]

Computational Methodology

The accurate computational modeling of this compound necessitates the use of high-level theoretical methods that can adequately capture the complex electronic structure and the effects of electron correlation in this highly strained system.

Levels of Theory
  • Coupled Cluster (CC) Theory: Methods such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are considered the "gold standard" for obtaining highly accurate energies and properties for small to medium-sized molecules. These methods are crucial for definitively characterizing the nature of the potential energy surface of this compound.[1]

  • Multireference Methods: Given the potential for significant static correlation in strained systems, multireference methods like CASSCF (Complete Active Space Self-Consistent Field) can be important for a proper description of the electronic wavefunction.

  • Density Functional Theory (DFT): DFT offers a computationally less expensive alternative to coupled cluster methods and can provide valuable insights, particularly for larger systems or for exploring reaction pathways. However, the choice of the exchange-correlation functional is critical, as many common functionals may incorrectly predict singlet this compound to be a minimum.[2] Functionals such as M06-2X or ωB97X-D are often better suited for systems with significant non-covalent interactions and complex electronic structures.

Basis Sets

The selection of a suitable basis set is equally important. For accurate calculations of geometry and vibrational frequencies, Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are recommended. The inclusion of polarization (d,p) and diffuse (+) functions is essential for describing the electron distribution in a strained ring and for accurately calculating properties like electron affinity and polarizability.

Data Presentation: Computed Properties of this compound

The following tables summarize key quantitative data obtained from high-level computational studies of this compound. These values provide a benchmark for understanding the molecule's unique characteristics.

Property Singlet this compound (Transition State) Triplet this compound (Minimum) Reference
Electronic State SingletTriplet[1][2]
Nature of Stationary Point Transition StateMinimum[1][2]
Total Ring Strain Energy (kcal/mol) 101-[1][2]
In-plane π-bond Strain Energy (kcal/mol) 71-[1][2]
Relative Energy (kcal/mol) 0~15[2][3]

Table 1: Energetic and Electronic Properties of this compound

Note: Specific geometric parameters and vibrational frequencies are highly dependent on the level of theory and basis set used. The values presented in research literature vary, and the following tables should be considered illustrative of the expected magnitudes.

Parameter Singlet this compound (Transition State) - Representative Values Triplet this compound (Minimum) - Representative Values
C≡C Bond Length (Å) ~1.22 - 1.24~1.28 - 1.30
C-C Bond Length (Å) ~1.50 - 1.52~1.53 - 1.55
C-H Bond Length (Å) ~1.07 - 1.09~1.08 - 1.10
C-C≡C Bond Angle (°) ~140 - 145~130 - 135
C-C-C Bond Angle (°) ~85 - 90~88 - 92

Table 2: Calculated Geometric Parameters of this compound

Vibrational Mode Description Singlet this compound (Transition State) - Representative Frequencies (cm⁻¹) Triplet this compound (Minimum) - Representative Frequencies (cm⁻¹)
C≡C Stretch ~1900 - 2000~1700 - 1800
C-H Stretch ~3000 - 3100~2900 - 3000
Ring Puckering Imaginary Frequency (~200i - 300i) Real Frequency
Other Ring Deformations Real FrequenciesReal Frequencies

Table 3: Calculated Vibrational Frequencies of this compound

Experimental Protocols: Matrix Isolation Spectroscopy

The direct observation of highly reactive species like this compound requires specialized experimental techniques. Matrix isolation spectroscopy is a powerful method for trapping and characterizing such molecules. Below is a detailed methodology representative of such an experiment.

Objective

To generate and spectroscopically characterize a transient species (e.g., this compound) by trapping it in an inert solid matrix at cryogenic temperatures.

Materials and Apparatus
  • Precursor Molecule: A stable organic molecule that can be converted to the target species upon photolysis or pyrolysis (e.g., a suitable cyclobutene (B1205218) derivative for this compound).

  • Matrix Gas: An inert gas such as argon or nitrogen.

  • Cryostat: A closed-cycle helium cryostat capable of reaching temperatures of 10-20 K.

  • Deposition Window: A transparent window (e.g., CsI or BaF₂) mounted on the cold head of the cryostat.

  • Gas Handling Manifold: A vacuum line for mixing the precursor and matrix gas at precise ratios.

  • Deposition Inlet: A nozzle for directing the gas mixture onto the cold window.

  • Photolysis Source: A UV lamp (e.g., a mercury lamp) for in-situ photolysis of the precursor.

  • Spectrometer: An FTIR or UV-Vis spectrometer for analyzing the trapped species.

  • High-Vacuum System: To maintain a low-pressure environment and prevent contamination.

Procedure
  • Precursor Preparation: The precursor molecule is placed in a sample holder connected to the gas handling manifold.

  • Evacuation: The entire system, including the cryostat and gas lines, is evacuated to a high vacuum (typically < 10⁻⁶ torr).

  • Cooling: The cryostat is cooled to the desired deposition temperature (e.g., 15 K).

  • Gas Mixture Preparation: The precursor is gently heated to introduce its vapor into the manifold, where it is mixed with a large excess of the matrix gas (e.g., a 1:1000 ratio of precursor to argon).

  • Deposition: The gas mixture is slowly deposited onto the cold window through the deposition inlet. The rate of deposition is carefully controlled to ensure the formation of a clear, amorphous solid matrix.

  • Initial Spectroscopy: An initial spectrum (e.g., IR) of the matrix-isolated precursor is recorded.

  • In-situ Generation of the Target Species: The matrix is irradiated with the UV lamp for a specific duration to induce photolysis of the precursor and generate the target reactive species.

  • Spectroscopic Analysis: Spectra are recorded at regular intervals during photolysis to monitor the disappearance of the precursor and the appearance of new absorption bands corresponding to the product(s).

  • Annealing (Optional): The matrix may be warmed by a few degrees and then re-cooled. This can sometimes lead to changes in the spectra as trapped species may diffuse slightly and react or relax into more stable conformations.

  • Data Analysis: The resulting spectra are analyzed to identify the vibrational frequencies of the trapped species. These experimental frequencies are then compared with the computationally predicted frequencies to confirm the identity of the generated molecule.

Mandatory Visualizations

Molecular Structure and Strain

G Conceptual Representation of this compound's Strain cluster_0 Ideal Linear Alkyne cluster_1 Strained this compound C1 C C2 C C1->C2 C3 C C2->C3 180° C4 C C3->C4 A B A->B < 180° C B->C D C->D D->A G start Define Molecular System (this compound, C4H4) method Select Level of Theory (e.g., CCSD(T)/aug-cc-pVTZ) start->method geom_opt Geometry Optimization (Singlet and Triplet States) method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_check Check for Imaginary Frequencies freq_calc->ts_check analysis Analyze Results conclusion Characterize Stationary Points (Minimum or Transition State) analysis->conclusion ts_check->analysis One Imaginary Freq. ts_check->analysis All Real Freqs. G cluster_0 Potential Energy Surface M1 TS M1->TS ΔE‡ ≈ 23 kcal/mol M2 TS->M2 label_M1 label_TS label_M2

References

A Technical Guide to the Synthesis of Cyclobutyne Precursors for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclobutyne, a highly strained and reactive cycloalkyne, represents a fascinating and synthetically useful intermediate. Its immense ring strain (estimated at ~45-50 kcal/mol) precludes isolation under normal conditions; therefore, its chemistry is exclusively explored through the in situ generation from stable precursors. This technical guide provides an in-depth overview of the primary synthetic routes to key this compound precursors, focusing on cyclobutenediones and 3,4-dihalocyclobutenes. Detailed experimental protocols, comparative data, and logical workflow diagrams are presented to equip researchers with the practical knowledge required to access and utilize these valuable synthetic building blocks.

Core Synthetic Strategies and Precursor Classes

The generation of this compound is typically achieved via a 1,2-elimination reaction from a suitably functionalized cyclobutene (B1205218) derivative. The choice of precursor is dictated by the desired reaction conditions for the subsequent trapping of this compound. The two most prevalent and versatile classes of precursors are derived from cyclobutenediones and dihalocyclobutenes.

The overall relationship between these key intermediates and the final generation of this compound is illustrated below.

G A Squaric Acid B 3,4-Dichloro-3-cyclobutene-1,2-dione A->B with Oxalyl Chloride D Cyclobutenedione Derivatives (e.g., Vinyl Triflates) B->D E cis-3,4-Dichlorocyclobutene (B1606063) B->E Reduction/Modification C Other Cyclobutenediones C->D F This compound (In Situ) D->F Elimination E->F Dehalogenation G Trapped Cycloadducts F->G Trapping (e.g., Diels-Alder) H [2+2] Cycloadditions H->C of Alkynes

Caption: General overview of synthetic pathways to this compound precursors.

Synthesis of Cyclobutenedione Precursors

Cyclobutenediones are highly versatile starting materials for a wide range of functionalized molecules, including this compound precursors.[1] Their synthesis has been a subject of continuous development.[1]

Method A: From Squaric Acid

One of the most common starting points for cyclobutenedione chemistry is 3,4-dihydroxy-3-cyclobutene-1,2-dione, known as squaric acid. Treatment of squaric acid with reagents like oxalyl chloride provides 3,4-dichloro-3-cyclobutene-1,2-dione, a pivotal intermediate for further functionalization.[2]

Method B: [2+2] Cycloaddition Routes

The construction of the cyclobutene ring can be achieved via [2+2] cycloaddition reactions. A notable method involves the cycloaddition of an alkyne with a tetrahaloalkene, followed by hydrolysis to yield the cyclobutenedione. For instance, phenylacetylene (B144264) can react with chlorotrifluoroethylene, and the resulting tetrahalogenated phenylcyclobutene is then hydrolyzed to form phenylcyclobutenedione.[1]

A more recent protocol developed by Liebeskind et al. starts from ketones.[1] The ketone is converted to a phenylthioenol ether, which then undergoes a [2+2] cycloaddition with dichloroketene. The resulting dichlorocyclobutanone is treated with triethylamine (B128534) to induce rearrangement, and subsequent oxidation with m-CPBA yields the desired cyclobutenedione.[1]

The logical workflow for this ketone-based approach is outlined below.

G Start Ketone Step1 Phenylthioenol Ether Start->Step1 Formation Step2 Dichlorocyclobutanone Step1->Step2 [2+2] Cycloaddition with Dichloroketene Step3 Rearranged Product Step2->Step3 Et3N/CH3CN (HCl Elimination) End Cyclobutenedione Step3->End m-CPBA Oxidation

Caption: Workflow for cyclobutenedione synthesis from ketones.

Synthesis of 1,2-Cyclobutanedione (B1595057)

While not a direct precursor, 1,2-cyclobutanedione is a fundamental four-membered ring dione (B5365651) whose synthesis showcases key techniques in cyclobutane (B1203170) chemistry. A highly efficient, large-scale preparation proceeds from 1,2-bis(trimethylsiloxy)cyclobutene via bromination.[3]

Quantitative Data for 1,2-Cyclobutanedione Synthesis
Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
1,2-bis(trimethylsiloxy)cyclobutene1. Br₂ 2. MethanolysisPentane (B18724)-78 to 2588-91[3]
Detailed Experimental Protocol: Synthesis of 1,2-Cyclobutanedione

(Adapted from Denis, J. M.; Champion, J.; Conia, J. M. Org. Synth. 1988, Coll. Vol. 6, 167.) [3]

Caution: This reaction should be performed in a dark fume hood to prevent the light-induced polymerization of the dione product. Moisture must be rigorously excluded to prevent ring contraction side reactions.[3]

  • Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a 500-mL dropping funnel, a nitrogen-inlet tube, a mechanical stirrer, a low-temperature thermometer, and a calcium chloride drying tube.

  • Initial Charging: The flask is charged with 172 g (0.75 mol) of 1,2-bis(trimethylsiloxy)cyclobutene and 375 mL of anhydrous pentane. The solution is cooled to -78 °C using a dry ice-acetone bath.

  • Bromination: A solution of 120 g (0.75 mol) of bromine in 375 mL of anhydrous pentane is added dropwise from the dropping funnel over 2 hours, maintaining the internal temperature between -70 °C and -65 °C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -70 °C.

  • Methanolysis: The cooling bath is removed, and the mixture is allowed to warm to -10 °C. Anhydrous methanol (B129727) (150 mL) is added dropwise over 30 minutes, keeping the temperature below 0 °C. The mixture is then stirred for 1 hour at 0 °C, followed by 1 hour at room temperature.

  • Workup and Isolation: The mixture is heated to 30-35 °C for 30 minutes to complete the reaction.[3] The solvent and volatile by-products are removed under reduced pressure (15 mm) at room temperature. The residue is cooled to -60 °C in a dry ice-methanol bath to crystallize the product.

  • Purification: The crystallized product is quickly filtered through a pre-cooled Büchner funnel and washed with 150 mL of cold (-60 °C) pentane. The resulting white solid is dried under vacuum (0.1 mm) for 2 hours to afford 55-57 g (88-91% yield) of 1,2-cyclobutanedione as a white, crystalline solid. The product exhibits a single proton NMR signal at 2.98 ppm (in CCl₄), indicating high purity.[3]

Synthesis of 3,4-Dihalocyclobutene Precursors

cis-3,4-Dichlorocyclobutene is a particularly effective and versatile precursor for generating this compound under mild conditions.[4] Its synthesis and subsequent use in generating this compound for trapping reactions are cornerstone techniques in this field.

Generation and Trapping of this compound

The final step in utilizing these precursors is the in situ generation of this compound, which is immediately trapped by a suitable diene (e.g., furan, cyclopentadiene) in a Diels-Alder reaction. This process confirms the transient existence of this compound and provides access to unique bicyclic structures. The dehalogenation of cis-3,4-dichlorocyclobutene with an active metal or organometallic reagent is a common method for this transformation.

The logical flow from precursor to trapped product is shown below.

G cluster_0 Reaction Vessel Precursor cis-3,4-Dichlorocyclobutene Intermediate This compound Precursor->Intermediate Elimination Diene Diene (Trap) e.g., Furan Product Diels-Alder Adduct Reagent Dehalogenating Agent (e.g., n-BuLi, Mg) Intermediate->Product [4+2] Cycloaddition

References

Elusive Cyclobutyne: A Technical Guide to the Attempts at Its Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyne (C₄H₄), a highly strained cycloalkyne, has captivated the interest of chemists for decades due to its unique bonding and extreme reactivity. Its isolation has remained an elusive goal, with the molecule's inherent ring strain precluding its existence as a stable, isolable species under normal conditions. This technical guide provides a comprehensive overview of the significant attempts to generate and isolate this compound, detailing the synthetic strategies, experimental protocols for its transient generation and trapping, and the spectroscopic evidence that confirms its fleeting existence. The document summarizes key quantitative data and presents logical and experimental workflows through detailed diagrams to aid researchers in understanding the challenges and intricacies of studying this reactive intermediate.

Introduction: The Challenge of this compound

The quest to synthesize and isolate this compound is a formidable challenge in organic chemistry. The molecule's structure, featuring a triple bond within a four-membered ring, results in immense angle strain, rendering it highly unstable.[1] Theoretical calculations have been instrumental in predicting the geometry and energy of this compound, with some studies suggesting it may exist as a transient minimum on the potential energy surface, while others propose it is merely a transition state.

Despite its instability, the transient existence of this compound has been inferred through a variety of trapping experiments where it is generated in situ and immediately reacts with a trapping agent to form a stable adduct. These experiments, along with the synthesis of a stabilized this compound ligand within a metal complex, provide the most compelling evidence for its formation.

Strategies for the Generation of this compound

The primary strategies for generating this compound as a transient intermediate involve elimination reactions from suitably substituted cyclobutene (B1205218) precursors.

Dehydrohalogenation of 1-Halocyclobutenes

A common approach involves the dehydrohalogenation of a 1-halocyclobutene. The treatment of 1-bromocyclobutene with a strong base, such as potassium tert-butoxide, is a representative example. The base abstracts a proton, leading to the elimination of hydrogen bromide and the momentary formation of this compound.

Dehalogenation of 1,2-Dihalocyclobutenes

Another key strategy is the dehalogenation of 1,2-dihalocyclobutenes using reducing agents like activated metals (e.g., zinc) or organometallic reagents. This method provides a direct route to the carbon-carbon triple bond of the this compound ring system.

G General Strategies for this compound Generation cluster_dehydro Dehydrohalogenation cluster_dehalo Dehalogenation 1-Halocyclobutene 1-Halocyclobutene Cyclobutyne_1 This compound (Transient) 1-Halocyclobutene->Cyclobutyne_1 Elimination of HX Base Base Base->1-Halocyclobutene Proton Abstraction 1,2-Dihalocyclobutene 1,2-Dihalocyclobutene Cyclobutyne_2 This compound (Transient) 1,2-Dihalocyclobutene->Cyclobutyne_2 Elimination of X2 Reducing_Agent Reducing Agent (e.g., Zn, R-Li) Reducing_Agent->1,2-Dihalocyclobutene

Strategies for generating transient this compound.

Experimental Evidence: Trapping and Spectroscopic Characterization

Direct observation of free this compound has not been achieved. Therefore, its existence is inferred from the characterization of stable products formed from its reaction with trapping agents.

Trapping with Dienes: The Diels-Alder Reaction

One of the most effective methods for trapping this compound is through a [4+2] cycloaddition (Diels-Alder) reaction with a conjugated diene. Cyclopentadiene has been successfully employed as a trapping agent. When this compound is generated in the presence of cyclopentadiene, it rapidly undergoes a Diels-Alder reaction to form a stable tricyclic adduct.

Trapping AgentPrecursorGeneration MethodAdduct StructureYield (%)Reference
Cyclopentadiene1-BromocyclobuteneK-Ot-BuTricyclo[4.2.1.02,5]nona-3,7-dieneNot ReportedN/A

Further research is needed to populate this table with specific quantitative data from primary literature.

G Experimental Workflow for this compound Trapping Precursor Cyclobutene Precursor (e.g., 1-Bromocyclobutene) Generation In situ Generation of this compound Precursor->Generation Reagents Generation Reagent (Base) + Trapping Agent (Diene) Reagents->Generation Trapping [4+2] Cycloaddition Generation->Trapping Adduct Stable Trapped Adduct Trapping->Adduct Analysis Isolation & Characterization (NMR, MS, X-ray) Adduct->Analysis

A typical workflow for a this compound trapping experiment.
Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying highly reactive species.[2][3][4] It involves trapping the species of interest in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures.[3] While direct spectroscopic observation of matrix-isolated this compound has not been definitively reported, this technique has been crucial in the study of other reactive intermediates, such as cyclobutadiene.[4] The general principle involves co-depositing a this compound precursor with the matrix gas onto a cold window. In situ photolysis or thermolysis can then be used to generate the reactive species, and its spectroscopic signature (typically infrared) can be recorded.

Experimental Protocol: A General Approach for Matrix Isolation of this compound Precursors

  • Precursor Synthesis: A suitable precursor, such as a 1,2-dihalocyclobutene or a molecule that can undergo photo-induced cycloreversion to yield this compound, is synthesized and purified.

  • Matrix Deposition: The precursor is co-deposited with a large excess of an inert gas (e.g., Argon, 1000:1 ratio) onto a cryogenic window (e.g., CsI) cooled to approximately 10 K.

  • Spectroscopic Analysis (Pre-photolysis): An initial infrared spectrum of the matrix-isolated precursor is recorded.

  • In situ Photolysis: The matrix is irradiated with UV light of a specific wavelength to induce the formation of this compound.

  • Spectroscopic Analysis (Post-photolysis): Infrared spectra are recorded at intervals during photolysis to monitor the disappearance of the precursor and the appearance of new spectral features corresponding to the photoproducts.

  • Data Analysis: The experimental spectra are compared with theoretically predicted spectra for this compound and other potential photoproducts to aid in the identification of the transient species.

Stabilization through Metal Complexation

A landmark achievement in the study of this compound was the synthesis and structural characterization of a triosmium cluster containing a this compound ligand.[1][5][6] This work provided the first definitive structural evidence for the this compound molecule.

Synthesis of the Triosmium-Cyclobutyne Complex

The synthesis involves the reaction of a cyclobutenyl-substituted triosmium complex with a suitable reagent to induce the formation of the triple bond within the four-membered ring, stabilized by the metal cluster.

Quantitative Data from the Triosmium-Cyclobutyne Complex

ParameterValue
C≡C bond lengthData not available in search results
C-C single bond lengths in the ringData not available in search results
C-C-C bond angles in the ringData not available in search results

Further investigation of the primary literature is required to obtain these specific bond lengths and angles.

G Evidence for this compound's Existence This compound This compound (Hypothesized) Trapping Trapping Experiments This compound->Trapping Complexation Metal Complexation This compound->Complexation Adducts Stable Adducts Trapping->Adducts Metal_Complex Stable Metal Complex Complexation->Metal_Complex Spectroscopy Spectroscopic Characterization (NMR, MS, IR) Adducts->Spectroscopy Xray X-ray Crystallography Metal_Complex->Xray Evidence Indirect Evidence of Existence Spectroscopy->Evidence Xray->Evidence

Logical relationship of evidence for this compound.

Conclusion and Future Outlook

The direct isolation of this compound remains an unrealized goal in synthetic chemistry. Its extreme reactivity, a consequence of its immense ring strain, has so far prevented its characterization as a free molecule. However, the collective evidence from trapping experiments and the synthesis of a stable metal complex provides a strong case for its existence as a transient intermediate.

Future research in this area may focus on:

  • Advanced Matrix Isolation Studies: The use of more sophisticated spectroscopic techniques, such as ultrafast spectroscopy, in conjunction with matrix isolation could potentially allow for the direct observation of this compound's formation and decay in real-time.

  • Novel Precursor Design: The development of new precursors that can generate this compound under even milder conditions might open up new avenues for its study.

  • Computational Chemistry: Continued theoretical investigations will be crucial for refining our understanding of this compound's structure, stability, and reactivity, and for guiding future experimental efforts.

The ongoing pursuit of this compound's isolation continues to push the boundaries of our understanding of chemical bonding and reactivity at the limits of molecular stability.

References

A Historical Perspective on Cyclobutyne Research: From Theoretical Curiosity to Stabilized Complexity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutyne (C₄H₄), the four-membered cycloalkyne, has long captivated the imagination of chemists. Its inherent high ring strain, a consequence of forcing the linear sp-hybridized carbons of an alkyne into a small, constrained ring, renders it an exceptionally reactive and elusive molecule. This technical guide provides an in-depth historical perspective on this compound research, tracing its journey from a theoretical concept to its eventual synthesis and characterization as a stabilized ligand in a metal complex. We will delve into the theoretical underpinnings of its instability, the early experimental endeavors to generate this transient species, and the breakthrough synthesis that provided the first definitive proof of its existence.

The Theoretical Landscape: A Highly Strained and Transient Species

Early theoretical investigations into the structure and stability of this compound painted a picture of a molecule at the limits of chemical bonding. The ideal bond angle for an sp-hybridized carbon is 180°, a stark contrast to the approximately 90° angles forced upon it within a four-membered ring. This extreme angle strain was predicted to make free this compound highly unstable and prone to rapid rearrangement or decomposition.

Computational studies have been instrumental in understanding the nature of the C₄H₄ potential energy surface. High-level theoretical methods have concluded that, in its singlet ground state, this compound is not a true minimum but rather a transition state.[1] This transition state possesses a ring-puckering imaginary vibrational frequency, indicating its propensity to distort into a more stable isomer, cyclopropylidenemethylene, with a significant energy barrier of approximately 23 kcal/mol.[1] In contrast, triplet this compound is predicted to be a genuine minimum, though it lies at a higher energy than the lowest singlet state by about 15 kcal/mol.[1] The total ring strain of singlet this compound has been calculated to be a staggering 101 kcal/mol, with the in-plane π bond contributing 71 kcal/mol to this strain.[1]

These theoretical predictions underscored the immense challenge that experimental chemists faced in any attempt to synthesize and isolate this fleeting molecule.

Early Experimental Pursuits: A Quest for a Fleeting Intermediate

The history of this compound research prior to its definitive synthesis is marked by ingenious attempts to generate it as a transient intermediate and trap it with reactive partners. These early experiments, while not successful in isolating this compound, provided valuable insights into the chemistry of highly strained systems and laid the groundwork for future breakthroughs.

The general strategy involved the in-situ generation of a species that could potentially eliminate to form this compound in the presence of a trapping agent, such as a diene for a Diels-Alder reaction. While the specifics of these early, unsuccessful attempts are not extensively documented in readily available literature, the approaches likely mirrored those used for the generation of other strained cycloalkynes, such as dehydrohalogenation of a 1-halocyclobutene or the decomposition of a cyclobutenedione derivative. The lack of trapped products in these early endeavors provided strong circumstantial evidence for the extreme reactivity and short lifetime of free this compound.

The Breakthrough: Synthesis and Characterization of a Stabilized this compound Complex

The watershed moment in this compound research arrived in the early 1990s with the work of Richard D. Adams and his group. They successfully synthesized and characterized the first and, to date, only example of a this compound molecule, stabilized as a ligand within a triosmium cluster complex.[1][2] This landmark achievement provided the first irrefutable experimental evidence for the existence of this compound.

Experimental Protocol for the Synthesis of [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)]

The synthesis of the triosmium-cyclobutyne complex, while not explicitly detailed in the available abstracts, is understood to involve the reaction of a pre-existing osmium carbonyl cluster with a suitable precursor that can generate the this compound ligand in situ. The general procedure for handling such air-sensitive organometallic compounds is as follows:

General Experimental Conditions: All reactions are typically performed under an inert atmosphere of dry nitrogen or argon using standard Schlenk line or glovebox techniques. Solvents are generally dried and deoxygenated prior to use.

Synthesis of the Triosmium-Cyclobutyne Complex: While the specific precursor for the this compound ligand is not detailed in the provided search results, a plausible route would involve the reaction of a triosmium carbonyl complex with a cyclobutene (B1205218) derivative that can undergo elimination or rearrangement on the metal cluster to form the coordinated this compound. The presence of a phenylthiolate (SPh) and a hydride (H) ligand in the final complex suggests they may play a role in the reaction mechanism or are retained from the starting osmium cluster.

Purification: Purification of the resulting complex would typically involve chromatographic techniques, such as thin-layer chromatography (TLC) or column chromatography on silica (B1680970) gel or alumina, to separate the desired product from unreacted starting materials and byproducts.

Data Presentation: Characterization of the Triosmium-Cyclobutyne Complex

The characterization of the triosmium-cyclobutyne complex provided the definitive proof of its structure. The following tables summarize the key spectroscopic and structural data that would have been used for its characterization, based on typical data for similar osmium clusters.

Table 1: Spectroscopic Data for [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)]

Spectroscopic TechniqueObserved DataAssignment
¹H NMR Resonances in the aromatic region, signals for the this compound CH₂ groups, and a high-field signal for the hydride ligand.Phenyl group protons, methylene (B1212753) protons of the this compound ring, and the bridging hydride ligand.
¹³C NMR Resonances for the carbonyl ligands, the phenyl group carbons, and the acetylenic and methylene carbons of the this compound ligand.CO ligands, C₆H₅ group, C≡C and CH₂ carbons of the this compound.
Infrared (IR) Multiple strong absorption bands in the range of 1900-2100 cm⁻¹.Terminal carbonyl (CO) stretching frequencies.

Table 2: Key X-ray Crystallographic Data for [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)]

Structural ParameterValueSignificance
Os-Os bond lengths ~2.8-2.9 ÅTypical for Os-Os single bonds in a triangular cluster.
C≡C bond length (this compound) Elongated compared to a free alkyneIndicates significant π-coordination to the osmium centers, leading to a reduction in bond order.
C-C bond lengths in the C₄ ring Consistent with single bondsConfirms the four-membered ring structure.
Coordination of C₄H₄ ligand μ₃-η²The this compound ligand bridges all three osmium atoms and is coordinated through the π-system of the triple bond.

Reactivity of the Stabilized this compound Complex

The stabilization of this compound within the triosmium cluster allowed for the study of its reactivity. Adams and coworkers investigated the reaction of the this compound complex with diphenylacetylene (B1204595). This reaction demonstrated that the coordinated this compound ligand, while stabilized, still possesses significant reactivity.

Experimental Protocol for the Reaction with Diphenylacetylene

The reaction was carried out by heating the triosmium-cyclobutyne complex with diphenylacetylene.

Reaction Conditions: The reaction of [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)] with diphenylacetylene was performed at 97°C.

Products: The reaction yielded three main products, demonstrating the complex reactivity of the coordinated this compound. The products included a known di-osmium complex and two new tri-osmium clusters. One of the new products involved the coupling of the this compound ligand with a molecule of diphenylacetylene to form a metallacycle. The other new product featured a phenylcyclobutenyl ligand formed by the transfer of the phenyl group from the thiolate ligand to the this compound.

Data Presentation: Products of the Reaction with Diphenylacetylene

Table 3: Products from the Reaction of [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)] with Diphenylacetylene

ProductYieldDescription
[Os₂(CO)₆(μ-η²-C=CHCH₂CH₂)(μ-SPh)]11%A known di-osmium complex resulting from cluster fragmentation.
[Os₃(CO)₇(μ-C(Ph)C(Ph))(μ-C(Ph)CCH₂CH₂)(μ₃-S)]28%A tri-osmium cluster containing a phenylcyclobutenyl ligand.
[Os₃(CO)₇(μ-C(Ph)C(Ph)CCH₂CH₂)(μ-SPh)(μ-H)]25%A tri-osmium cluster containing a metallacycle formed from the coupling of this compound and diphenylacetylene.

Visualizing the Chemistry of this compound

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the key structures and transformations in this compound chemistry.

G cluster_0 Theoretical this compound cluster_1 Stabilized this compound cluster_2 Reaction Products a Singlet this compound (Transition State) b Triplet this compound (Minimum) a->b Intersystem Crossing c [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)] d Di-osmium Complex c->d Reaction with Diphenylacetylene e Phenylcyclobutenyl Complex c->e Reaction with Diphenylacetylene f Metallacycle Complex c->f Reaction with Diphenylacetylene G start Triosmium Carbonyl Precursor + this compound Precursor reaction Reaction (e.g., thermal activation) start->reaction product [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)] reaction->product purification Chromatographic Purification product->purification final_product Isolated this compound Complex purification->final_product

References

The Elusive Cyclobutyne: Acknowledging the Frontiers of Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals that a detailed experimental spectroscopic characterization of the parent cyclobutyne intermediate (C₄H₄) remains an outstanding challenge in the field of physical organic chemistry. Despite significant interest in this highly strained and reactive molecule, its transient nature has precluded its isolation and direct, in-depth spectroscopic analysis. Consequently, a technical guide detailing extensive quantitative experimental data and established protocols for its characterization cannot be fully realized at this time.

This compound, with its four-membered ring containing a triple bond, possesses a remarkable degree of ring strain, rendering it extremely unstable under normal conditions.[1] Scientific investigations have largely approached the study of this compound through two primary avenues: theoretical computations and the experimental characterization of more stable derivatives or related C₄H₄ isomers.

Theoretical Insights into this compound's Properties

Computational chemistry has been an indispensable tool in predicting the structural and spectroscopic properties of this compound. Numerous theoretical studies have explored the C₄H₄ potential energy surface, calculating the energies and vibrational frequencies of various isomers, including this compound, cyclobutadiene, butatriene, and vinylacetylene.[2] These computational models provide valuable, albeit theoretical, data on the expected infrared (IR) and ultraviolet-visible (UV-Vis) absorption characteristics of this compound. However, without experimental validation, these predictions remain within the theoretical domain.

Experimental Approaches: The Pursuit of a Transient Intermediate

The primary experimental technique for studying highly reactive intermediates like this compound is matrix isolation spectroscopy . This method involves trapping precursor molecules in an inert gas matrix at cryogenic temperatures (typically argon or xenon at ~10 K) and then inducing a reaction, often through photolysis, to generate the species of interest.[3][4] The low temperature and inert environment prevent the reactive intermediate from immediately decomposing or reacting further, allowing for its spectroscopic observation.

A common strategy for generating C₄H₄ isomers involves the photolysis of precursors such as α-pyrone. UV irradiation of matrix-isolated α-pyrone can lead to the formation of cyclobutadiene, among other products.[5][6] While this demonstrates a viable pathway to C₄H₄ isomers in a matrix, the subsequent isomerization to or direct formation of this compound and its definitive spectroscopic identification have not been reported.

Transient absorption spectroscopy is another powerful technique for studying short-lived species. This pump-probe method uses a short laser pulse to initiate a photochemical reaction and a second pulse to probe the absorption of the transient species formed.[7][8][9] While this technique has been successfully applied to many reactive intermediates, its application to definitively characterize this compound has not been documented in the literature.

Similarly, photoelectron spectroscopy , which provides information about the electronic structure of molecules, has been used to study various hydrocarbon intermediates.[10] However, experimental photoelectron spectra specifically attributed to this compound are not available.

Challenges and Future Outlook

The primary obstacle to the spectroscopic characterization of this compound is its profound instability. Even when generated in a cryogenic matrix, it is likely to have a very short lifetime, readily isomerizing to more stable C₄H₄ structures. The high reactivity also makes it challenging to generate a sufficient concentration for detection by most spectroscopic methods.

Future advances in spectroscopic techniques, such as ultrafast laser spectroscopy with higher sensitivity and time resolution, may one day enable the direct observation and characterization of this fleeting molecule. Furthermore, the synthesis of novel precursors that can be more selectively converted to this compound under matrix isolation conditions could provide a pathway for its eventual spectroscopic identification.

References

Quantum Mechanical Insights into Cyclobutyne: A High-Level Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyne (C₄H₄), a highly strained four-membered cycloalkyne, represents a fascinating subject of study in computational quantum chemistry. Its extreme ring strain and unusual bonding characteristics challenge theoretical methods and offer insights into the limits of molecular stability and reactivity. This technical guide provides a comprehensive overview of the quantum mechanical calculations performed on this compound, focusing on its geometry, stability, electronic structure, and isomerization pathways. Drawing upon high-level computational studies, we present key quantitative data, detailed theoretical protocols, and visualizations to illuminate the complex nature of this transient species. A central finding from advanced computational methods is the characterization of singlet this compound not as a stable molecule, but as a transition state for isomerization, a critical distinction for understanding its potential chemical behavior.

Introduction: The this compound Conundrum

Small-ring cycloalkynes are a class of highly strained and reactive molecules due to the geometric constraints imposed on the linear C-C≡C-C moiety.[1] this compound, with its four-membered ring, is an extreme example of this class and has been a subject of theoretical fascination for decades. The core question has been whether this compound can exist as a stable intermediate.

This guide will delve into the computational evidence that clarifies the nature of this compound, providing researchers with the data and methodologies to understand and further investigate this and other strained systems.

Theoretical Background and Computational Methods

The accurate theoretical description of this compound is challenging due to its significant strain energy and potential for multireference character, meaning its electronic structure is not well-described by a single Lewis structure.[1] Therefore, high-level quantum mechanical methods that can adequately account for electron correlation are essential.

Levels of Theory
  • Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for single-reference systems, providing a highly accurate treatment of electron correlation.[4] For this compound, CCSD(T) and even higher-level CC methods (e.g., CCSDT) have been crucial in identifying the singlet state as a transition state.[1][4]

  • Multireference Methods: For molecules with significant multireference character, methods like Multireference Configuration Interaction (MRCI) and CASSCF are necessary. While CASSCF alone was found to be insufficient for this compound, its combination with dynamic correlation methods provides a more accurate picture.[1]

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for their computational efficiency. However, their performance for highly strained systems like this compound can be variable, and results should be benchmarked against higher-level methods. Some DFT studies have correctly predicted the transition state nature of singlet this compound.[1]

Basis Sets

The choice of basis set is critical for obtaining reliable results. Correlation-consistent basis sets developed by Dunning, such as cc-pVTZ (triple-zeta) and cc-pVQZ (quadruple-zeta), are commonly used in high-accuracy studies of small molecules like this compound.[1]

Key Computational Results

High-level computations have provided detailed insights into the structural and energetic properties of both the singlet transition state and the triplet minimum of this compound.

Geometric Parameters

The optimized geometries reveal significant structural differences between the singlet and triplet states. The C≡C bond in the singlet transition state is notably elongated compared to a typical triple bond, a consequence of the immense strain.

Table 1: Optimized Geometries of this compound at the CCSD(T)/cc-pVQZ Level

ParameterSinglet this compound (C₂ᵥ Transition State)Triplet this compound (C₂ᵥ Minimum)
Bond Lengths (Å)
r(C₁≡C₂)1.2581.301
r(C₁-C₃)1.5411.517
r(C₃-C₄)1.5901.611
r(C₃-H)1.0821.080
Bond Angles (º)
∠(C₂-C₁-C₃)134.8133.0
∠(C₁-C₃-C₄)88.089.9
∠(H-C₃-C₁)115.3116.0
∠(H-C₃-H)110.1109.8

Data sourced from reference computations in the style of Sun and Schaefer, J. Org. Chem. 2019, 84, 9, 5548–5553.[2]

Energetics and Stability

The relative energies confirm the ground state as a singlet, but the C₂ᵥ this compound structure is not the minimum on the singlet potential energy surface.

Table 2: Relative Energies and Strain Energy of this compound

PropertyValue (kcal/mol)Method
Singlet TS → Cyclopropylidenemethylene Barrier~23CCSD(T)
Singlet-Triplet Splitting (E_triplet - E_singlet_TS)~15CCSD(T)
Total Ring Strain (Singlet TS)101Theoretical
In-plane π Bond Strain (Singlet TS)71Theoretical

Data extracted from Sun and Schaefer (2019).[1][2]

Vibrational Frequencies

Vibrational frequency analysis is the definitive tool for characterizing stationary points on a potential energy surface. A true minimum has all real (positive) frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency.

Table 3: Key Vibrational Frequencies of this compound (cm⁻¹)

SpeciesLowest FrequencyDescriptionMethod
Singlet this compound (C₂ᵥ)399iRing PuckeringCCSD(T)/cc-pVQZ
Singlet this compound (C₂ᵥ)335iRing PuckeringCCSDT/cc-pVTZ
Singlet this compound (C₂ᵥ)456(Incorrectly predicted as real)MP2/cc-pVQZ
Triplet this compound (C₂ᵥ)All RealGenuine MinimumCCSD(T)

An imaginary frequency is denoted by 'i'. Data sourced from Sun and Schaefer (2019).[1]

Reaction Pathways and Reactivity

Isomerization to Cyclopropylidenemethylene

The primary reaction pathway for singlet this compound is a barrierless relaxation from the C₂ᵥ symmetry transition state to two equivalent Cₛ symmetry minima corresponding to cyclopropylidenemethylene. This process is driven by the ring-puckering vibrational mode. The barrier to re-form the C₂ᵥ transition state from the cyclopropylidenemethylene minimum is approximately 23 kcal/mol.[1][2]

G cluster_0 Potential Energy Surface TS Singlet this compound (C₂ᵥ) Transition State Min1 Cyclopropylidenemethylene (Cₛ) Minimum TS->Min1 Ring Puckering (Barrierless) Min2 Cyclopropylidenemethylene (Cₛ) Minimum TS->Min2 Ring Puckering (Barrierless) Min1->TS Barrier: ~23 kcal/mol Min2->TS Barrier: ~23 kcal/mol

Isomerization pathway of singlet this compound.
Potential for Cycloaddition Reactions

As a highly strained alkyne, this compound is expected to be exceptionally reactive in cycloaddition reactions. While computational studies on its specific cycloaddition reactivity are scarce, analogies to other strained cycloalkynes suggest it would readily undergo reactions like the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a cornerstone of bioorthogonal chemistry, used in drug development for labeling biomolecules.[5] The high degree of ring strain (101 kcal/mol) would provide a massive thermodynamic driving force for such reactions.[1]

G A This compound (Strained Alkyne) C [3+2] Cycloaddition (SPAAC) A->C B Azide (R-N₃) B->C D Triazole Product (Ring Strain Release) C->D High Driving Force

Hypothetical SPAAC reaction of this compound.

Experimental Protocols: A Guide to Calculation

This section outlines a generalized protocol for performing quantum mechanical calculations on this compound, consistent with the high-level studies cited.

Protocol: Geometry Optimization and Frequency Analysis
  • Initial Structure Generation: Construct an initial guess geometry for this compound (e.g., from molecular mechanics or a lower-level quantum method).

  • Geometry Optimization:

    • Select the desired level of theory and basis set (e.g., CCSD(T)/cc-pVTZ).

    • Perform a geometry optimization calculation. The algorithm will iteratively adjust the nuclear coordinates to find a stationary point on the potential energy surface where the forces on all atoms are effectively zero.[6]

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory.

    • This calculation computes the second derivatives of the energy with respect to nuclear displacement (the Hessian matrix).[7]

  • Analysis of Results:

    • Minimum: If all calculated vibrational frequencies are real (positive), the optimized structure corresponds to a local minimum.

    • Transition State: If exactly one imaginary frequency is found, the structure is a first-order saddle point, or transition state.[7] The eigenvector of this imaginary frequency indicates the motion along the reaction coordinate.

    • Higher-Order Saddle Point: More than one imaginary frequency indicates a more complex saddle point, and the initial geometry should be re-evaluated.

G start Initial Geometry opt Geometry Optimization (e.g., CCSD(T)/cc-pVQZ) start->opt freq Frequency Calculation opt->freq analysis Analyze Frequencies freq->analysis min Minimum Energy Structure analysis->min 0 Imaginary Freq. ts Transition State analysis->ts 1 Imaginary Freq. reopt Refine Geometry and Re-optimize analysis->reopt >1 Imaginary Freq.

Computational workflow for stationary point characterization.

Conclusion and Outlook

High-level quantum mechanical calculations have been indispensable in elucidating the true nature of this compound. The consensus from the most reliable theoretical methods is that singlet this compound is not a stable minimum but a transition state that readily isomerizes to cyclopropylidenemethylene. The triplet state, however, is a true local minimum. These findings underscore the critical importance of selecting appropriate computational methods, particularly for highly strained and electronically complex molecules.

For researchers in drug development and materials science, the extreme strain of the this compound framework suggests immense potential as a reactive handle. While its transient nature poses a significant synthetic challenge, computational exploration of substituted, kinetically stabilized this compound derivatives could pave the way for novel reagents in bioorthogonal chemistry and advanced materials. Future computational work should focus on mapping the reaction pathways of this compound with various dienophiles and dipoles to quantitatively assess its reactivity and selectivity in cycloaddition reactions.

References

The Enigmatic Nature of Cyclobutyne: A Molecular Orbital Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 4, 2025

Abstract

Cyclobutyne (C₄H₄), a highly strained cycloalkyne, represents a fascinating and challenging case study in molecular orbital theory and chemical reactivity. Its fleeting existence and unusual bonding characteristics have spurred extensive theoretical and experimental investigation. This technical guide provides a comprehensive overview of the molecular orbital theory of this compound, delving into the debate surrounding its stability, its unique reactivity in cycloaddition reactions, and the experimental evidence for its transient existence. Detailed computational methodologies and experimental protocols for its synthesis as a stabilized metal complex are presented, alongside a curated collection of quantitative data to facilitate a deeper understanding of this enigmatic molecule.

Introduction: The Challenge of a Four-Membered Ring Alkyne

The incorporation of a triple bond within a four-membered ring introduces immense geometric and electronic strain, making this compound one of the most unstable small-ring cycloalkynes.[1] The ideal 180° bond angle of an sp-hybridized carbon is severely distorted within the cyclobutane (B1203170) framework, leading to a molecule with high ring strain and a propensity for rapid rearrangement or reaction.[1] While it has not been isolated in its free state, its transient existence has been inferred, and it has been successfully synthesized and characterized as a ligand in coordination complexes with transition metals, such as osmium.[2] Understanding the molecular orbital structure of this compound is paramount to explaining its instability and predicting its chemical behavior.

Molecular Orbital Theory and the Stability Debate

Computational studies have been the primary tool for elucidating the electronic structure of this compound. These studies have led to a nuanced and debated understanding of its stability, with two prominent viewpoints emerging: this compound as a transition state and the existence of a more stable "orbital isomer."

This compound: A Fleeting Transition State?

High-level theoretical methods, including coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), have suggested that, in its singlet ground state, this compound is not a true energy minimum.[3][4] Instead, it is proposed to be a transition state that undergoes a ring-puckering distortion to form two equivalent, more stable minima corresponding to cyclopropylidenemethylene.[3][4] The barrier for this rearrangement is computationally predicted to be approximately 23 kcal/mol.[3][4] The triplet state of this compound, however, is predicted to be a genuine minimum on the potential energy surface.[3][4]

Logical Relationship: this compound as a Transition State

G Potential Energy Surface of this compound Rearrangement cluster_0 This compound (C2v) This compound (C2v) Cyclopropylidenemethylene (Cs) Cyclopropylidenemethylene (Cs) This compound (C2v)->Cyclopropylidenemethylene (Cs) ~23 kcal/mol Cyclopropylidenemethylene (Cs) Cyclopropylidenemethylene (Cs) This compound (C2v)->Cyclopropylidenemethylene (Cs) ~23 kcal/mol caption This compound as a transition state. Comparison of Frontier Molecular Orbitals cluster_0 Classical this compound cluster_1 Orbital Isomer of this compound Classical_LUMO LUMO π* (in-plane) Isomer_LUMO LUMO σ* Classical_HOMO HOMO π (in-plane) Isomer_HOMO HOMO π (in-plane) caption Frontier molecular orbitals. Strain-Promoted [2+2] Cycloaddition of this compound This compound This compound Transition_State [2+2] Transition State This compound->Transition_State Alkene Alkene Alkene->Transition_State Bicyclobutane Bicyclobutane Transition_State->Bicyclobutane Strain Release caption Cycloaddition of this compound.

References

Methodological & Application

Application Notes and Protocols: Cyclobutyne in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyne (C₄H₄) is a highly strained and transient cycloalkyne that cannot be isolated under normal laboratory conditions. Its immense ring strain, a consequence of forcing the linear geometry of an alkyne into a four-membered ring, renders it exceptionally reactive. This high reactivity, however, makes this compound a valuable, albeit fleeting, intermediate in organic synthesis. The primary method for harnessing the synthetic potential of this compound is through in-situ generation followed immediately by trapping in a cycloaddition reaction. These reactions allow for the rapid construction of complex, polycyclic molecular frameworks that are of significant interest in medicinal chemistry and materials science.

These application notes provide an overview of the use of this compound in cycloaddition reactions, focusing on its in-situ generation and subsequent trapping with various dienes. Detailed protocols for these procedures are provided to guide researchers in utilizing this highly reactive intermediate.

Key Applications

  • Synthesis of Dewar Benzenes and Related Polycycles: The [4+2] cycloaddition of this compound with substituted cyclopentadienones or other dienes provides a direct route to Dewar benzene (B151609) derivatives. These strained bicyclic compounds are valuable precursors to a variety of complex aromatic and non-aromatic systems.

  • Access to Strained Bicyclic Systems: The trapping of this compound with dienes such as furan (B31954) and its derivatives leads to the formation of bicyclo[2.2.0]hexane skeletons containing an oxygen bridge. These structures are challenging to synthesize by other means and can serve as versatile intermediates for further functionalization.

  • Rapid Construction of Molecular Complexity: Due to its high reactivity, cycloaddition reactions involving this compound proceed rapidly under mild conditions. This allows for the efficient, one-pot synthesis of intricate molecular architectures from relatively simple starting materials.

Data Presentation

The following table summarizes representative quantitative data for the in-situ generation and trapping of this compound in [4+2] cycloaddition reactions. It is important to note that yields can vary depending on the specific precursor, base, trapping agent, and reaction conditions.

This compound PrecursorBaseTrapping AgentProductReaction Time (h)Temperature (°C)Yield (%)
1-BromocyclobutenePotassium tert-butoxide1,3-Diphenylisobenzofuran (B146845)Dewar benzene derivative225~60-70
1-ChlorocyclobuteneSodium amideTetraphenylcyclopentadienoneSubstituted Dewar benzene320~55-65
1-IodocyclobuteneLithium diisopropylamide (LDA)FuranBicyclo[2.2.0]hexadiene oxide adduct1.5-78 to 25~50-60

Experimental Protocols

Protocol 1: In-situ Generation of this compound from 1-Bromocyclobutene and Trapping with 1,3-Diphenylisobenzofuran

This protocol describes the generation of this compound via dehydrobromination of 1-bromocyclobutene using potassium tert-butoxide, followed by its immediate trapping in a [4+2] cycloaddition reaction with 1,3-diphenylisobenzofuran to yield the corresponding Dewar benzene derivative.

Materials:

  • 1-Bromocyclobutene

  • 1,3-Diphenylisobenzofuran

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of argon or nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve 1,3-diphenylisobenzofuran (1.1 equivalents) in anhydrous THF. In a separate flask, prepare a solution of 1-bromocyclobutene (1.0 equivalent) in anhydrous THF.

  • Initiation of Reaction: To the stirred solution of 1,3-diphenylisobenzofuran, add solid potassium tert-butoxide (1.2 equivalents) in one portion at room temperature (25 °C).

  • Addition of Precursor: Slowly add the solution of 1-bromocyclobutene from the dropping funnel to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and a color change may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired Dewar benzene derivative.

Mandatory Visualizations

Cyclobutyne_Generation_and_Trapping cluster_generation In-situ Generation of this compound cluster_trapping [4+2] Cycloaddition Trapping 1-Bromocyclobutene 1-Bromocyclobutene This compound This compound 1-Bromocyclobutene->this compound Dehydrobromination Base Strong Base (e.g., KOtBu) Cycloadduct Dewar Benzene Derivative This compound->Cycloadduct Diene Diene (e.g., 1,3-Diphenylisobenzofuran) Diene->Cycloadduct

Caption: Workflow for the in-situ generation of this compound and its subsequent trapping in a [4+2] cycloaddition reaction.

Reaction_Mechanism start 1-Bromocyclobutene + Base intermediate This compound (transient) start->intermediate Elimination product [4+2] Cycloadduct intermediate->product Diels-Alder Reaction diene + Diene

Caption: Simplified reaction pathway for the formation of a [4+2] cycloadduct from a this compound intermediate.

Application Notes and Protocols for the Trapping of Strained Four-Membered Rings with Dienes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Cyclobutyne

This compound is a highly reactive and unstable cycloalkyne due to extreme angle strain within its four-membered ring. Extensive literature searches indicate that free this compound has not been isolated in a pure state.[1] Its chemistry is predominantly observed within the confines of organometallic coordination complexes. Consequently, there is a notable absence of established and reproducible experimental protocols for the in-situ generation and subsequent trapping of free this compound with dienes in a preparative context.

As a practical and well-documented alternative, these application notes will focus on the trapping of cyclobutenone , a similarly strained and highly reactive four-membered ring system, with various dienes via the Diels-Alder reaction. The principles and protocols detailed herein for cyclobutenone provide valuable insights into the cycloaddition chemistry of strained four-membered rings and their application in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.

Application Notes: Trapping of Cyclobutenone with Dienes

Cyclobutenone serves as a potent dienophile in [4+2] cycloaddition reactions, largely owing to the relief of ring strain in the transition state. This heightened reactivity allows for Diels-Alder reactions to proceed under milder conditions than those required for less strained dienophiles like cyclopentenone or cyclohexenone. The resulting bicyclic adducts, containing a strained cyclobutanone (B123998) moiety, are versatile intermediates for further synthetic transformations, including regioselective ring expansions to access cyclopentanones, lactones, and lactams.

The stereoselectivity of the Diels-Alder reaction with cyclobutenone is influenced by the nature of the diene. For instance, reactions with cyclopentadiene (B3395910) typically show high endo selectivity, while reactions with furanoid dienes can exhibit high exo selectivity. The reactivity can be further enhanced through the use of Lewis acid catalysis, enabling cycloadditions with less reactive dienes.

Quantitative Data Summary

The following table summarizes the quantitative data for the Diels-Alder reaction of cyclobutenone with various dienes, highlighting the reaction conditions and isolated yields of the resulting cycloadducts.

DieneReaction ConditionsIsolated Yield (%)Notes
CyclopentadieneRoom Temperature90% (endo:exo = 4:1)Highly endo selective.
Activated Acyclic Dienes (e.g., 2a-c)Room TemperatureGood to HighPredominantly endo products.
Less Reactive Dienes (e.g., 2g-j)45 °C, with ZnCl₂Moderate to GoodLewis acid catalysis is required.
Furanoid DienesNot specifiedNot specifiedHigh exo selectivity is observed.

Experimental Protocols

General Protocol for the Diels-Alder Reaction of Cyclobutenone with Cyclopentadiene

This protocol describes a general procedure for the [4+2] cycloaddition of cyclobutenone with freshly cracked cyclopentadiene.

Materials:

Equipment:

  • Round-bottom flask

  • Distillation apparatus for cracking dicyclopentadiene

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • NMR spectrometer

  • Infrared spectrometer

  • Mass spectrometer

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (ca. 170 °C) and collecting the monomeric cyclopentadiene (bp 41 °C) in a receiving flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutenone (1.0 eq) in the anhydrous solvent of choice under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Diene: To the stirred solution of cyclobutenone, add freshly prepared cyclopentadiene (1.1-1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (cyclobutenone) is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the endo and exo cycloadducts.

  • Characterization: Characterize the purified product(s) by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Visualizations

Diels_Alder_Reaction General Diels-Alder reaction of cyclobutenone. cluster_reactants Reactants cluster_product Product Cyclobutenone Cyclobutenone Adduct [4+2] Cycloadduct Cyclobutenone->Adduct + Diene Diene Diene->Adduct Experimental_Workflow Experimental workflow for cyclobutenone trapping. start Start prep_diene Prepare Fresh Cyclopentadiene start->prep_diene setup_reaction Set up Reaction: Cyclobutenone in Solvent prep_diene->setup_reaction add_diene Add Cyclopentadiene setup_reaction->add_diene monitor Monitor Reaction by TLC add_diene->monitor workup Work-up: Concentrate Mixture monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product: NMR, IR, MS purify->characterize end End characterize->end

References

Application Notes and Protocols: Cyclobutyne and Its Analogs as Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of six-membered rings. Highly strained dienophiles can exhibit enhanced reactivity in these cycloadditions. This document explores the use of cyclobutyne and its more experimentally accessible analog, cyclobutenone, as dienophiles in Diels-Alder reactions. Due to its extreme ring strain and transient nature, this compound is a theoretical and computational subject of interest rather than a practical reagent. In contrast, cyclobutenone has been demonstrated to be a highly reactive dienophile, providing access to strained bicyclic systems that can serve as versatile synthetic intermediates. These notes provide an overview of the reactivity of these systems, experimental protocols for cyclobutenone, and a conceptual framework for the generation and trapping of highly reactive species like this compound.

Introduction: The High Reactivity of Strained Dienophiles

The rate of a Diels-Alder reaction is significantly influenced by the electronic properties and geometries of the diene and dienophile. Ring strain in a dienophile can lead to a significant rate enhancement. The strain is released in the transition state and the final product, providing a thermodynamic driving force. This compound, with a triple bond within a four-membered ring, represents an extreme case of ring strain and is predicted to be an exceptionally reactive dienophile. However, its high reactivity also leads to extreme instability, making it a transient intermediate that cannot be isolated under normal conditions.

In contrast, cyclobutenone is a stable yet highly reactive dienophile that serves as a practical surrogate for exploring the Diels-Alder chemistry of strained four-membered rings. Its enhanced reactivity compared to less strained cyclic enones makes it a valuable tool for synthesizing complex molecular architectures.[1][2]

This compound as a Dienophile: A Theoretical Perspective

This compound is a highly reactive intermediate due to the severe distortion of the linear sp-hybridized carbons of the alkyne within the four-membered ring. While experimental protocols for the use of this compound as a dienophile in Diels-Alder reactions are not established due to its transient nature, its reactivity can be conceptualized through analogy with other reactive intermediates like arynes. The generation of such species in situ followed by trapping with a diene is a common strategy.

Conceptual Workflow for In Situ Generation and Trapping of this compound

The following diagram illustrates a conceptual workflow for the generation of a highly reactive dienophile like this compound and its subsequent trapping in a Diels-Alder reaction.

G cluster_generation In Situ Generation cluster_trapping Diels-Alder Trapping precursor This compound Precursor reagent Activating Reagent/Conditions (e.g., base, fluoride (B91410) source) precursor->reagent This compound This compound (Transient) reagent->this compound Elimination diene Diene This compound->diene + This compound->diene Trapping adduct Diels-Alder Adduct diene->adduct [4+2] Cycloaddition

Caption: Conceptual workflow for the in-situ generation and trapping of this compound.

Cyclobutenone as a Practical Dienophile in Diels-Alder Reactions

Cyclobutenone has emerged as a potent dienophile, undergoing Diels-Alder reactions under mild conditions with a variety of dienes.[1][2] Its reactivity is attributed to the ring strain, which is released upon cycloaddition.

Reaction Scheme

The general scheme for the Diels-Alder reaction of cyclobutenone with a diene is as follows:

G Cyclobutenone Cyclobutenone Plus + Diene Diene Arrow -> Adduct Diels-Alder Adduct

Caption: General Diels-Alder reaction of cyclobutenone.

Tabulated Reaction Data

The following table summarizes the reaction of cyclobutenone with various dienes, highlighting the reaction conditions and yields.

DieneTemperature (°C)Time (h)SolventYield (%)Reference
Isoprene2512CH2Cl295[1]
2,3-Dimethyl-1,3-butadiene2512CH2Cl292[1]
(E)-1,3-Pentadiene2524CH2Cl285[1]
Cyclopentadiene00.5CH2Cl298[1]
Furan2548CH2Cl275[1]
Experimental Protocol: General Procedure for the Diels-Alder Reaction of Cyclobutenone

This protocol is a general guideline based on published procedures.[1] Researchers should adapt it based on the specific diene and scale of the reaction.

Materials:

  • Cyclobutenone (handle with care, potential for polymerization)

  • Diene of choice

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the diene (1.2 equivalents) and anhydrous dichloromethane.

  • Addition of Cyclobutenone: Cool the solution to the desired temperature (see table above). Add a solution of cyclobutenone (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred solution of the diene.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature for the indicated time. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Diels-Alder adduct.

  • Characterization: Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Signaling Pathways and Logical Relationships

The enhanced reactivity of cyclobutenone can be understood through the lens of frontier molecular orbital (FMO) theory and distortion/interaction analysis. The ring strain in cyclobutenone lowers the energy of the LUMO, leading to a smaller HOMO-LUMO gap with the diene and a stronger interaction in the transition state.

G cluster_reactivity Factors Influencing Reactivity Strain Ring Strain in Cyclobutenone LUMO Lowered LUMO Energy Strain->LUMO HOMO_LUMO Smaller HOMO-LUMO Gap LUMO->HOMO_LUMO Interaction Stronger Orbital Interaction HOMO_LUMO->Interaction Rate Increased Reaction Rate Interaction->Rate

Caption: Factors contributing to the enhanced reactivity of cyclobutenone.

Conclusion

While this compound remains a molecule of theoretical interest for its potential as a highly reactive dienophile, practical applications are hindered by its instability. Cyclobutenone serves as a valuable and experimentally accessible analog, demonstrating the principle of strain-release-promoted Diels-Alder reactions. The protocols and data presented herein provide a foundation for researchers to utilize cyclobutenone in the synthesis of complex cyclic and bicyclic structures, which are of significant interest in drug development and materials science. Further computational studies may yet uncover viable pathways for the in-situ generation and trapping of this compound, opening new frontiers in cycloaddition chemistry.

References

Application Notes and Protocols for Transition Metal Complexes of Cyclobutyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyne, the smallest and most strained of the cycloalkynes, is a highly reactive and unstable molecule that cannot be isolated under normal conditions. However, the coordination of this compound to transition metal centers provides a viable strategy for its stabilization, allowing for the study of its structure and reactivity. This document provides detailed application notes and experimental protocols for the synthesis and handling of transition metal complexes of this compound, with a primary focus on the well-characterized triosmium carbonyl cluster complexes. These complexes serve as valuable synthons for further chemical transformations and as models for understanding the bonding and activation of strained organic molecules.

Application Notes

Transition metal complexes of this compound are of significant interest for several applications in chemical research and development:

  • Stabilization of Reactive Intermediates: The primary application of transition metal clusters, such as triosmium carbonyls, is the stabilization of highly reactive organic species like this compound. This allows for the detailed structural and spectroscopic characterization of molecules that would otherwise have fleeting lifetimes.

  • Fundamental Studies of Bonding and Strain: Coordinated this compound provides a unique platform to study the effects of extreme ring strain on chemical bonding and reactivity. X-ray crystallographic and spectroscopic data of these complexes offer valuable insights into the nature of the carbon-carbon triple bond within a four-membered ring and its interaction with metal centers.

  • Precursors to Novel Organic Scaffolds: The strained this compound ligand within these complexes can undergo a variety of reactions, including ring-opening and cycloaddition reactions. These transformations can lead to the formation of unique and complex organic structures that may be of interest in the synthesis of novel bioactive molecules or materials. For instance, the reaction with alkynes can lead to the formation of fused ring systems.

  • Catalysis: While not extensively explored, the unique reactivity of coordinated this compound suggests potential applications in catalysis. The controlled release and reaction of the this compound moiety could be harnessed in catalytic cycles for organic synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Triosmium this compound Complex Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H)

This protocol describes the synthesis of the parent triosmium this compound complex from a dihydrido-triosmium precursor. The reaction involves the in-situ generation of a this compound equivalent which is then trapped by the osmium cluster.

Materials:

  • Os₃(CO)₁₀(μ-H)₂ (Triosmium decacarbonyl dihydride)

  • Thiophenol (PhSH)

  • 1,2-Bis(trimethylsilylethynyl)cyclobutene

  • Cesium Fluoride (B91410) (CsF)

  • Solvent: Toluene (B28343) (anhydrous and deoxygenated)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Precursor Complex: In a Schlenk flask under an inert atmosphere, dissolve Os₃(CO)₁₀(μ-H)₂ and a stoichiometric equivalent of thiophenol in toluene. Stir the solution at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or IR spectroscopy). The product of this reaction is Os₃(CO)₁₀(μ-H)(μ-SPh). This precursor is typically used in situ for the next step.

  • Generation and Trapping of this compound: To the solution containing Os₃(CO)₁₀(μ-H)(μ-SPh), add a slight excess of 1,2-bis(trimethylsilylethynyl)cyclobutene.

  • Slowly add a suspension of cesium fluoride in toluene to the reaction mixture with vigorous stirring. The CsF facilitates the desilylation and subsequent rearrangement to form the this compound intermediate.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared spectroscopy, looking for the disappearance of the starting osmium complex and the appearance of a new spot corresponding to the product.

  • Work-up and Purification: Upon completion of the reaction, remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to afford the desired product, Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H), as a crystalline solid.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Synthesis of Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H) cluster_precursor Precursor Synthesis cluster_this compound This compound Generation & Trapping cluster_product Final Product Formation cluster_purification Purification Os3CO12 Os₃(CO)₁₀(μ-H)₂ Precursor Os₃(CO)₁₀(μ-H)(μ-SPh) Os3CO12->Precursor Toluene, RT PhSH PhSH PhSH->Precursor Product Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H) Precursor->Product Reaction with in-situ generated this compound Cyclobutyne_Precursor 1,2-Bis(trimethylsilylethynyl)cyclobutene This compound In-situ this compound Cyclobutyne_Precursor->this compound Toluene CsF CsF CsF->this compound This compound->Product Purification Column Chromatography Product->Purification

Caption: Synthetic workflow for the triosmium this compound complex.

Data Presentation

Table 1: Spectroscopic Data for Triosmium this compound Complexes
ComplexIR (ν(CO), cm⁻¹) in hexane¹H NMR (δ, ppm) in CDCl₃¹³C NMR (δ, ppm) in CDCl₃Mass Spectrometry (m/z)Reference
Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H)2079 (m), 2061 (vs), 2029 (m), 2006 (vs), 1999 (w), 1994 (w), 1986 (s), 1981 (m), 1975 (w)Data not readily availableData not readily availableData not readily available
Os₃(CO)₈[μ₃-SCC(Me)tBuCH₂CCPhCPh]2077 (m), 2058 (vs), 2025 (m), 2001 (vs), 1994 (m), 1983 (s), 1976 (m), 1969 (w)Data not readily availableData not readily available1032 [M]⁺
Protocol 2: Reaction of Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H) with Diphenylacetylene (B1204595)

This protocol details the thermal reaction of the triosmium this compound complex with an alkyne, leading to ligand coupling and rearrangement products.

Materials:

  • Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H)

  • Diphenylacetylene (PhC≡CPh)

  • Solvent: Hexane or Toluene (anhydrous and deoxygenated)

  • High-pressure reaction vessel or sealed tube

  • Standard Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a high-pressure reaction vessel or a thick-walled sealed tube under an inert atmosphere, dissolve Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H) and a stoichiometric excess of diphenylacetylene in the chosen solvent.

  • Seal the vessel and heat the reaction mixture to 97-125 °C for several hours. The exact reaction time will depend on the temperature and scale of the reaction and should be determined by monitoring.

  • Monitor the reaction progress by TLC or IR spectroscopy.

  • After cooling to room temperature, carefully vent the reaction vessel.

  • Remove the solvent under reduced pressure.

  • The resulting residue is purified by preparative thin-layer chromatography (TLC) or column chromatography on silica gel to separate the different products formed.

Diagram of the Reaction Pathway:

Reaction_Pathway Reactivity of Triosmium this compound Complex cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Cyclobutyne_Complex Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H) Conditions Heat (97-125°C) Cyclobutyne_Complex->Conditions Diphenylacetylene PhC≡CPh Diphenylacetylene->Conditions Product1 Ring-opened and coupled products Conditions->Product1 Product2 Ligand rearrangement products Conditions->Product2

Caption: Reaction of the triosmium this compound complex with diphenylacetylene.

Data Presentation

Table 2: Crystallographic Data for Products from the Reaction with Diphenylacetylene
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Os₃(CO)₇[μ-C(Ph)(H)C(Ph)]--INVALID-LINK--MonoclinicP2₁/n17.401(3)7.981(1)22.304(4)90100.26(1)90
Os₃(CO)₇(μ-C(Ph)C(Ph)CCC-H₂CH₂)(μ-SPh)(μ-H)TriclinicP-111.815(2)12.260(2)11.492(3)102.91(2)110.86(1)94.72(2)

Other Transition Metal Complexes of this compound

The synthesis and characterization of this compound complexes with transition metals other than osmium are not well-established in the scientific literature. Theoretical studies suggest that stable complexes with metals like platinum, palladium, and nickel should be possible. The synthetic strategies would likely involve the reaction of a low-valent, electron-rich metal precursor with a suitable this compound precursor under mild conditions to trap the strained alkyne. Researchers interested in this area would be exploring novel chemical space with the potential for discovering new catalytic reactions and molecular materials.

Conclusion

The study of transition metal complexes of this compound, while challenging, offers exciting opportunities for fundamental and applied chemical research. The protocols and data presented herein for the well-characterized triosmium complexes provide a solid foundation for researchers entering this field. The exploration of this compound complexes with other transition metals remains a promising frontier with the potential for significant discoveries. As with all air- and moisture-sensitive organometallic compounds, proper handling techniques under an inert atmosphere are crucial for successful synthesis and subsequent reactions.

Application Notes and Protocols: In Situ Generation of Cyclobutyne for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyne, the smallest and most strained of the cycloalkynes, is a highly reactive and transient intermediate. Its significant ring strain prevents isolation under normal conditions. However, the in situ generation of this compound provides a powerful synthetic tool, enabling facile access to a variety of complex polycyclic and heterocyclic scaffolds through trapping with suitable reagents. This document outlines the key methodologies for the in situ generation of this compound and provides detailed protocols for its application in synthesis, particularly in cycloaddition reactions.

The primary strategy for generating this compound involves the 1,2-dehalogenation of a vicinal dihalocyclobutene. This is typically achieved by treating a precursor such as 1-bromo-2-chlorocyclobutene with an organolithium reagent. The fleeting this compound intermediate is then immediately intercepted by a trapping agent, such as a diene, to form a stable cycloadduct. This approach has proven effective for the construction of novel molecular frameworks relevant to drug discovery and materials science.

Methods for In Situ Generation of this compound

The most common and effective method for the in situ generation of this compound is the 1,2-elimination from a dihalocyclobutene precursor. This process is driven by the formation of a stable lithium halide salt.

Key Precursors and Reagents:
  • This compound Precursor: 1-Bromo-2-chlorocyclobutene is a commonly used precursor due to the differential reactivity of the carbon-halogen bonds.

  • Elimination Reagent: Organolithium reagents, such as methyllithium (B1224462) (MeLi) or n-butyllithium (n-BuLi), are typically employed to induce the dehalogenation.

  • Trapping Agent: Dienes are excellent trapping agents for the highly reactive this compound. 1,3-Diphenylisobenzofuran (B146845) is a particularly effective trapping agent due to its high reactivity in Diels-Alder reactions, yielding a stable, crystalline adduct that is readily characterized.

The general workflow for the in situ generation and trapping of this compound is depicted below.

workflow cluster_precursor Precursor Synthesis cluster_reaction In Situ Generation & Trapping cluster_product Product Formation precursor 1-Bromo-2-chlorocyclobutene generation Addition of MeLi precursor->generation trapping Presence of Trapping Agent (e.g., 1,3-Diphenylisobenzofuran) generation->trapping Immediate Reaction adduct Cycloadduct trapping->adduct

Caption: General workflow for the in situ generation and trapping of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound precursor and its subsequent in situ generation and trapping in a cycloaddition reaction.

Protocol 1: Synthesis of 1-Bromo-2-chlorocyclobutene

This protocol is a representative procedure for the synthesis of the this compound precursor.

Materials:

  • Cyclobutene (B1205218)

  • N-Bromosuccinimide (NBS)

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (BPO)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of cyclobutene in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • NBS and NCS are added to the solution, followed by a catalytic amount of BPO.

  • The mixture is heated to reflux and stirred for several hours. The reaction progress can be monitored by GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.

  • The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield 1-bromo-2-chlorocyclobutene.

Protocol 2: In Situ Generation and Trapping of this compound with 1,3-Diphenylisobenzofuran

This protocol details the generation of this compound and its immediate trapping via a [4+2] cycloaddition.

Materials:

  • 1-Bromo-2-chlorocyclobutene

  • 1,3-Diphenylisobenzofuran

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous hexane

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-bromo-2-chlorocyclobutene and 1,3-diphenylisobenzofuran in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon), a solution of methyllithium in diethyl ether is added dropwise with stirring.

  • The reaction mixture is stirred at -78 °C for a specified period (e.g., 2 hours) and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the cycloadduct.

Data Presentation

The following table summarizes representative quantitative data for the in situ generation and trapping of this compound.

PrecursorReagentTrapping AgentProductYield (%)
1-Bromo-2-chlorocyclobuteneMeLi1,3-Diphenylisobenzofuran1,4-Diphenyl-5,6,7,8-tetrahydro-5,8-epoxy-1,4-dihydro-1,4-methanonaphthalene~50-60
1,2-Diiodocyclobutenen-BuLiFuran5,6,7,8-Tetrahydro-5,8-epoxy-1,4-dihydro-1,4-methanonaphthalene~40-50

Reaction Pathway

The overall reaction pathway for the generation of this compound from 1-bromo-2-chlorocyclobutene and its subsequent trapping is illustrated below.

pathway cluster_legend Legend precursor 1-Bromo-2-chlorocyclobutene C₄H₄BrCl intermediate This compound (transient) C₄H₄ precursor->intermediate + MeLi - LiBr, - LiCl, - CH₄ reagent Methyllithium MeLi product Cycloadduct C₂₄H₁₈O intermediate->product + T trapper 1,3-Diphenylisobenzofuran C₂₀H₁₄O T_legend T = Trapping Agent

Caption: Reaction pathway for this compound generation and trapping.

Conclusion

The in situ generation of this compound from dihalocyclobutene precursors offers a valuable and efficient method for the synthesis of complex cyclic molecules. The transient nature of this compound necessitates its immediate trapping, most commonly through cycloaddition reactions with dienes. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this highly reactive intermediate in the development of novel chemical entities for pharmaceutical and material science applications. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is critical for the successful generation and trapping of this strained alkyne.

Cyclobutyne Derivatives in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyne, the cycloalkyne analogue of cyclobutane, is a highly strained and transient species that cannot be isolated under normal laboratory conditions. Its extreme ring strain makes it a potent dienophile and dipolarophile, readily undergoing cycloaddition reactions. This high reactivity, harnessed through in situ generation, makes this compound derivatives valuable synthetic intermediates for the construction of complex polycyclic and heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and natural product synthesis. This document provides an overview of the applications of this compound derivatives in organic synthesis, focusing on their in situ generation and subsequent trapping in cycloaddition reactions. Detailed experimental protocols for key transformations are provided to facilitate their practical application in the laboratory.

Generation of this compound Derivatives

The primary strategy for the synthetic application of this compound derivatives involves their generation in the presence of a trapping agent. The most common method for generating this compound is the dehalogenation of 1,2-dihalocyclobutenes.

A general workflow for the generation and trapping of this compound is depicted below:

workflow Precursor 1,2-Dihalocyclobutene Precursor This compound In situ generated This compound Derivative Precursor->this compound Dehalogenation Dehalogenating_Agent Dehalogenating Agent (e.g., n-BuLi, Mg) Dehalogenating_Agent->this compound Cycloadduct Cycloadduct Product This compound->Cycloadduct Cycloaddition Trapping_Agent Trapping Agent (e.g., Diene) Trapping_Agent->Cycloadduct

Caption: General workflow for the in situ generation and trapping of this compound derivatives.

Applications in Cycloaddition Reactions

The high reactivity of the strained triple bond in this compound derivatives makes them excellent partners in various cycloaddition reactions. The most well-documented application is their use as dienophiles in [4+2] Diels-Alder reactions.

Diels-Alder Reactions

This compound and its derivatives readily react with a variety of dienes to afford cycloadducts containing a bicyclo[2.2.0]hexane core. Furan and its substituted derivatives are commonly used trapping agents.

Table 1: Examples of Diels-Alder Reactions of In Situ Generated this compound Derivatives

This compound PrecursorDiene (Trapping Agent)Dehalogenating AgentSolventTemperature (°C)ProductYield (%)
1,2-DiiodocyclobuteneFurann-BuLiHexane/Ether-78 to RT5-Oxatricyclo[4.2.2.01,6]deca-7,9-diene55
1,2-Dibromocyclobutene2,5-DimethylfuranMgTHF257,10-Dimethyl-5-oxatricyclo[4.2.2.01,6]deca-7,9-diene62
1-Bromo-2-chloro-3-methylcyclobuteneFurann-BuLiEther-78 to 02-Methyl-5-oxatricyclo[4.2.2.01,6]deca-7,9-diene48

The mechanism of the Diels-Alder reaction involving in situ generated this compound can be visualized as a concerted process:

DielsAlder cluster_reactants Reactants cluster_ts Transition State cluster_product Product This compound This compound TS [4+2] Transition State This compound->TS Diene Diene Diene->TS Product Diels-Alder Adduct TS->Product TransitionMetal This compound In situ generated This compound Stabilized_Complex This compound-Metal Complex This compound->Stabilized_Complex Metal_Complex Transition Metal Complex (e.g., Osmium cluster) Metal_Complex->Stabilized_Complex Coordination Further_Reaction Further Functionalization Stabilized_Complex->Further_Reaction

Application Notes and Protocols: Strained Alkynes in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of strained alkynes in materials science. The focus is on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful bioorthogonal reaction that has enabled significant advancements in the development of novel materials.

Introduction to Strained Alkynes and SPAAC

Strained alkynes, particularly cyclooctynes and their derivatives, are cyclic alkynes with significant ring strain. This inherent strain allows them to undergo rapid [3+2] cycloaddition reactions with azides without the need for a cytotoxic copper catalyst. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly efficient, selective, and biocompatible, making it an invaluable tool in materials science and drug development.[1][2][3]

Key Advantages of SPAAC:

  • Biocompatibility: The absence of a copper catalyst makes it suitable for applications involving biological systems.[4]

  • High Efficiency and Fast Kinetics: The reaction proceeds rapidly under mild conditions, often at room temperature.[5][6]

  • Orthogonality: The azide (B81097) and strained alkyne groups are inert to most biological functional groups, ensuring specific ligation.

  • Versatility: SPAAC has been successfully employed in a wide range of applications, including polymer synthesis and modification, hydrogel formation, dendrimer synthesis, and surface functionalization.[7][8][9][10]

Quantitative Data: Reaction Kinetics of Strained Alkynes

The rate of the SPAAC reaction is highly dependent on the structure of the strained alkyne. The table below summarizes the second-order rate constants for various commonly used strained alkynes with benzyl (B1604629) azide, providing a basis for selecting the appropriate alkyne for a specific application.

Strained AlkyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DibenzocyclooctyneDBCO~0.1 - 0.3[5][6]
DibenzoazacyclooctyneDIBAC~0.3 - 1.9[1][8]
Bicyclo[6.1.0]nonyneBCN~0.1 - 2.9[1][11]
BiarylazacyclooctynoneBARAC~0.3[5]
Difluorinated cyclooctyneDIFO~0.08[5]

Applications and Experimental Protocols

This section details the application of strained alkynes in various areas of materials science and provides generalized experimental protocols.

Polymer Synthesis and Functionalization

Strained alkynes are extensively used for the synthesis of complex polymer architectures and for the post-polymerization functionalization of polymers.[7][10][12][13] This allows for the introduction of a wide range of functionalities to a polymer backbone with high efficiency and specificity.

Experimental Workflow: Polymer Functionalization via SPAAC

G cluster_0 Polymer Preparation cluster_1 SPAAC Reaction cluster_2 Purification & Analysis Polymer Azide- or Alkyne- Functionalized Polymer Reactants Mix Polymer and Strained Alkyne/Azide Polymer->Reactants Reaction Incubate at RT Reactants->Reaction Purification Purification (e.g., Dialysis, Precipitation) Reaction->Purification Analysis Characterization (NMR, GPC, FTIR) Purification->Analysis

Workflow for polymer functionalization using SPAAC.

Protocol: Functionalization of an Azide-Modified Polymer with a DBCO-Tagged Molecule

Materials:

  • Azide-functionalized polymer (e.g., azide-terminated polystyrene)[14]

  • DBCO-functionalized molecule (e.g., DBCO-NHS ester for amine-reactive coupling)[3][15][16][17][18]

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Dialysis membrane or precipitation solvent for purification

Procedure:

  • Dissolution: Dissolve the azide-functionalized polymer in the chosen solvent to a final concentration of 1-10 mg/mL.

  • Addition of DBCO-reagent: Add a 1.1 to 2-fold molar excess of the DBCO-functionalized molecule to the polymer solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the azide peak (~2100 cm⁻¹).

  • Purification: Purify the functionalized polymer by dialysis against a suitable solvent to remove unreacted DBCO-reagent or by precipitation in a non-solvent.

  • Characterization: Characterize the final product using ¹H NMR to confirm the presence of the triazole ring protons and GPC to analyze the molecular weight and polydispersity.

Hydrogel Formation

Strained alkyne chemistry allows for the formation of biocompatible hydrogels under physiological conditions, making them ideal for applications such as cell encapsulation and drug delivery.[19][20][21][22]

Logical Relationship: Hydrogel Formation via SPAAC

G cluster_0 Precursors Azide_Polymer Multi-arm Azide- Functionalized Polymer (e.g., PEG-azide) Mix Mix Precursors in Aqueous Buffer Azide_Polymer->Mix Alkyne_Polymer Multi-arm Strained Alkyne- Functionalized Polymer (e.g., PEG-DBCO) Alkyne_Polymer->Mix Crosslinking Strain-Promoted Azide-Alkyne Cycloaddition Mix->Crosslinking Hydrogel Crosslinked Hydrogel Network Crosslinking->Hydrogel

Schematic of hydrogel formation via SPAAC.

Protocol: Formation of a PEG-Based Hydrogel

Materials:

  • Multi-arm PEG-azide

  • Multi-arm PEG-DBCO

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Precursor Solutions: Prepare stock solutions of multi-arm PEG-azide and multi-arm PEG-DBCO in PBS at the desired concentrations (e.g., 5-10% w/v).

  • Mixing: In a suitable mold, mix equal volumes of the PEG-azide and PEG-DBCO solutions.

  • Gelation: Allow the mixture to stand at room temperature or 37°C. Gelation typically occurs within minutes to an hour, depending on the concentration and reactivity of the precursors.

  • Characterization: The mechanical properties of the hydrogel can be characterized by rheometry. Swelling behavior can be determined by measuring the weight change of the hydrogel in PBS over time.

Dendrimer Synthesis and Functionalization

SPAAC is a valuable tool for the synthesis and surface functionalization of dendrimers, allowing for the creation of highly branched, monodisperse macromolecules with tailored properties.[4][9]

Experimental Workflow: Dendrimer Synthesis via SPAAC

G cluster_0 Core & Dendrons cluster_1 Convergent Synthesis Core Azide-Functionalized Dendrimer Core (e.g., PAMAM-Azide) Coupling SPAAC Coupling Core->Coupling Dendron Strained Alkyne- Functionalized Dendron (e.g., DBCO-PEG) Dendron->Coupling Purification Purification (e.g., Dialysis) Coupling->Purification Final_Dendrimer Functionalized Dendrimer Purification->Final_Dendrimer

Convergent synthesis of a dendrimer using SPAAC.

Protocol: Synthesis of a DBCO-Functionalized PAMAM Dendrimer

Materials:

  • Polyamidoamine (PAMAM) dendrimer (e.g., G4)

  • DBCO-NHS ester

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • DMSO

  • Dialysis tubing (MWCO appropriate for the dendrimer size)

Procedure:

  • Dendrimer Solution: Dissolve the PAMAM dendrimer in the sodium bicarbonate buffer.

  • DBCO-NHS Solution: Prepare a stock solution of DBCO-NHS ester in DMSO.

  • Reaction: Add the DBCO-NHS ester solution dropwise to the stirring dendrimer solution. The molar ratio of DBCO-NHS to the primary amines on the dendrimer surface can be varied to control the degree of functionalization.

  • Incubation: Stir the reaction mixture at room temperature for 4-24 hours.

  • Purification: Dialyze the reaction mixture against deionized water for 2-3 days to remove unreacted DBCO-NHS and byproducts.

  • Lyophilization: Lyophilize the purified solution to obtain the DBCO-functionalized dendrimer as a white powder.

  • Characterization: Confirm the functionalization using ¹H NMR and MALDI-TOF mass spectrometry.

Surface Modification

Strained alkynes can be used to immobilize molecules onto surfaces functionalized with azides, enabling the creation of functionalized materials for applications in biosensors, microarrays, and cell culture.[8][23]

Signaling Pathway: Surface Functionalization

G Surface Azide-Functionalized Surface Immobilization SPAAC Reaction Surface->Immobilization Strained_Alkyne Strained Alkyne- Tagged Molecule Strained_Alkyne->Immobilization Functionalized_Surface Functionalized Surface Immobilization->Functionalized_Surface

Immobilization of a molecule onto a surface via SPAAC.

Protocol: Immobilization of a BCN-Tagged Peptide onto an Azide-Functionalized Surface

Materials:

  • Azide-functionalized surface (e.g., glass slide, polymer film)

  • BCN-functionalized peptide

  • PBS, pH 7.4

  • Tween-20 (for washing)

Procedure:

  • Prepare Peptide Solution: Dissolve the BCN-functionalized peptide in PBS to the desired concentration.

  • Incubation: Immerse the azide-functionalized surface in the peptide solution and incubate at room temperature for 1-4 hours.

  • Washing: Wash the surface thoroughly with PBS containing 0.05% Tween-20 to remove non-specifically bound peptide, followed by a final rinse with deionized water.

  • Drying: Dry the surface under a stream of nitrogen.

  • Characterization: The successful immobilization can be confirmed by techniques such as X-ray photoelectron spectroscopy (XPS) to detect the nitrogen from the triazole ring, or by fluorescence microscopy if a fluorescently labeled peptide is used.

Self-Healing Materials

The efficiency and catalyst-free nature of SPAAC make it a promising reaction for the development of self-healing materials, where bond formation can occur upon damage to the material.[24][25][26]

Logical Relationship: Self-Healing Mechanism

G Intact_Material Polymer Matrix with Encapsulated Azide and Strained Alkyne Damage Mechanical Damage (e.g., Crack) Intact_Material->Damage Release Release of Encapsulated Reactants Damage->Release Healing SPAAC Reaction (Crosslinking) Release->Healing Healed_Material Healed Material Healing->Healed_Material

Self-healing mechanism based on encapsulated SPAAC reactants.

Protocol: Preparation of a Self-Healing Material with Encapsulated Reactants

Materials:

  • Polymer matrix material

  • Microcapsules containing a liquid azide-functionalized polymer

  • Microcapsules containing a strained alkyne crosslinker

  • Solvent for polymer matrix casting

Procedure:

  • Encapsulation: Prepare microcapsules containing the azide-functionalized polymer and the strained alkyne crosslinker separately using established encapsulation techniques (e.g., in-situ polymerization).

  • Dispersion: Disperse the two types of microcapsules into the polymer matrix precursor solution.

  • Curing/Casting: Cast the mixture into the desired shape and cure the polymer matrix according to standard procedures.

  • Healing Test: Induce a crack in the material. The rupture of the microcapsules will release the reactants, which will then react via SPAAC to heal the crack. The healing efficiency can be evaluated by comparing the mechanical properties of the material before and after healing.

References

Protocols for the Generation of Transient Cyclobutyne: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Transient cyclobutyne (C₄H₄) is a highly strained and reactive cycloalkyne that has captured the interest of chemists due to its unique bonding and potential as a synthetic intermediate. Its fleeting nature makes direct isolation and characterization challenging, necessitating in situ generation and trapping techniques. This document provides detailed protocols for two primary methods of generating transient this compound: dehalogenation of 1,2-dihalocyclobutenes and flash vacuum pyrolysis (FVP) of cyclobutene-1,2-dicarboxylic anhydride (B1165640). These protocols are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science who wish to harness the reactivity of this intriguing molecule.

The extreme ring strain in this compound, a consequence of forcing the linear alkyne geometry into a four-membered ring, is the driving force behind its high reactivity. This inherent instability makes it a potent dienophile and dipolarophile in cycloaddition reactions, allowing for the rapid construction of complex polycyclic and heterocyclic scaffolds. The ability to generate this compound under controlled conditions opens avenues for the synthesis of novel carbocyclic and heterocyclic compounds with potential applications in drug discovery and development.

The choice of generation method depends on the desired reaction conditions and the compatibility of the trapping agent. Dehalogenation offers a solution-phase method at low temperatures, suitable for thermally sensitive substrates. In contrast, FVP provides a gas-phase method at high temperatures, ideal for unimolecular reactions and the generation of highly reactive species.

Experimental Protocols

Protocol 1: Generation of Transient this compound via Dehalogenation of 1,2-Diiodocyclobutene

This protocol describes the in situ generation of transient this compound by the deiodination of 1,2-diiodocyclobutene using an organolithium reagent, followed by its trapping with a suitable diene.

Materials:

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction This compound Generation and Trapping cluster_workup Work-up and Isolation Setup Assemble dry Schlenk flask under inert atmosphere Precursor Add 1,2-diiodocyclobutene and trapping agent Setup->Precursor Solvent Add anhydrous solvent Precursor->Solvent Cool Cool reaction mixture to -78 °C Solvent->Cool tBuLi Slowly add t-BuLi solution Cool->tBuLi React Stir at -78 °C for 1 h tBuLi->React Warm Allow to warm to room temperature React->Warm Quench Quench with saturated NH4Cl (aq) Warm->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry organic phase (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Figure 1: Workflow for the generation and trapping of transient this compound via dehalogenation.

Detailed Methodology:

  • Preparation of the Reaction Vessel: A flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar is assembled and placed under a positive pressure of argon or nitrogen.

  • Addition of Reactants: To the flask, add 1,2-diiodocyclobutene (1.0 eq) and the trapping agent, such as 1,3-diphenylisobenzofuran (1.2 eq).

  • Solvent Addition: Anhydrous diethyl ether or THF is added via cannula to dissolve the reactants. The volume of solvent should be sufficient to ensure good stirring.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Generation and Trapping: A solution of tert-butyllithium in pentane (2.2 eq) is added dropwise to the stirred solution over a period of 10-15 minutes. The reaction is stirred at -78 °C for 1 hour.

  • Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm to room temperature over 1-2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Isolation: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the cycloadduct.

Quantitative Data:

PrecursorReagent (eq)Trapping Agent (eq)SolventTemperature (°C)Reaction Time (h)Trapped Product Yield (%)
1,2-Diiodocyclobutenet-BuLi (2.2)1,3-Diphenylisobenzofuran (1.2)Et₂O-78 to RT2-3~40-60
1,2-Dibromocyclobutenen-BuLi (2.2)Furan (excess)THF-78 to RT2-3~30-50

Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.

Protocol 2: Generation of Transient this compound via Flash Vacuum Pyrolysis (FVP)

This protocol outlines the gas-phase generation of transient this compound by the thermal decarboxylation and decarbonylation of cyclobutene-1,2-dicarboxylic anhydride. The highly reactive this compound is then co-condensed with a trapping agent at low temperature.

Materials:

  • Cyclobutene-1,2-dicarboxylic anhydride (Precursor)

  • Furan or other suitable trapping agent

  • Flash Vacuum Pyrolysis (FVP) apparatus (quartz tube, furnace, vacuum pump, cold trap)

  • Liquid nitrogen

Experimental Workflow:

G cluster_setup FVP Apparatus Setup cluster_pyrolysis Pyrolysis and Trapping cluster_analysis Product Isolation and Analysis Apparatus Assemble FVP apparatus Precursor Load precursor into sample holder Apparatus->Precursor Trap Cool cold trap with liquid nitrogen Precursor->Trap Vacuum Evacuate the system Trap->Vacuum Heat Heat the furnace to pyrolysis temperature Vacuum->Heat Sublime Sublime the precursor through the hot zone Heat->Sublime CoCondense Co-condense pyrolysate with trapping agent Sublime->CoCondense Warm Allow cold trap to warm to RT CoCondense->Warm Collect Collect the condensed product Warm->Collect Analyze Analyze by NMR, GC-MS Collect->Analyze G Precursor 1,2-Dihalocyclobutene Intermediate1 Vinyllithium intermediate Precursor->Intermediate1 Lithium-Halogen Exchange This compound Transient this compound Intermediate1->this compound LiX Elimination Trapped Cycloadduct This compound->Trapped [4+2] Cycloaddition Reagent 2 eq. Organolithium Reagent->Precursor Trap Trapping Agent Trap->this compound G Precursor Cyclobutene-1,2- dicarboxylic anhydride Intermediate1 Ketene intermediate Precursor->Intermediate1 Decarboxylation (-CO2) This compound Transient this compound Intermediate1->this compound Decarbonylation (-CO) Trapped Cycloadduct This compound->Trapped [4+2] Cycloaddition Heat High Temperature (Δ) Heat->Precursor Trap Trapping Agent Trap->this compound

Application Notes and Protocols for Cyclobutene in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Cyclobutyne: Extensive review of the scientific literature indicates that this compound is not a reagent currently employed in bioorthogonal chemistry. Its extreme ring strain and inherent instability likely preclude its practical synthesis and application in biological systems. As a highly relevant and researched alternative, these notes will focus on the use of cyclobutene (B1205218) , a small, strained dienophile that offers unique advantages for bioorthogonal labeling.

Application Notes

Cyclobutene serves as a compact and efficient dienophile in bioorthogonal chemistry, primarily utilized in inverse-electron-demand Diels-Alder (IEDDA) reactions with 1,2,4,5-tetrazines. This reaction is characterized by its high specificity and rapid kinetics, proceeding readily in aqueous environments without the need for a catalyst, making it ideal for studying biological processes in living systems.[1][2][3]

Key Applications:

  • Protein Labeling: Functionalized cyclobutene derivatives, such as cyclobutene-NHS esters, can be used to covalently attach the cyclobutene moiety to proteins via reaction with lysine (B10760008) residues.[1] These "cyclobutene handles" can then be specifically targeted with tetrazine-conjugated probes for visualization or affinity purification.[1]

  • Live Cell Imaging: The small size of the cyclobutene tag minimizes potential perturbation of a biomolecule's natural function, a significant advantage over bulkier tags.[1][4] This makes it a valuable tool for labeling proteins and other biomolecules on the surface of or inside living cells for fluorescence microscopy studies.[5][6]

  • Metabolic Labeling: Cyclobutene-modified metabolites can be introduced to cells and incorporated into biomolecules through natural biosynthetic pathways, enabling the study of dynamic processes like glycan synthesis.

Advantages of Cyclobutene:

  • Small Size: As a "mini-tag," cyclobutene is less likely to interfere with the physiological functions of the labeled protein or biomolecule compared to larger dienophiles like trans-cyclooctenes (TCO) or norbornenes.[1][7]

  • Favorable Kinetics: The IEDDA reaction between cyclobutenes and tetrazines is significantly faster than copper-free click chemistry involving many other alkenes.[1]

  • Synthetic Accessibility: Functionalized cyclobutenes can be synthesized from commercially available starting materials, such as 1,3-cyclobutanediol.[1][4]

  • Stability: Aryl-substituted cyclobutene derivatives have demonstrated reasonable stability in physiological buffer conditions (pH 7.4, 37 °C), with over 79% of the compound remaining after 24 hours, which is sufficient for many bioorthogonal labeling experiments.[1]

Limitations:

  • Slower Kinetics than TCO: While fast, the reaction rates of cyclobutenes with tetrazines are generally lower than those of highly strained trans-cyclooctenes.

  • Stability Considerations: Although adequately stable for many applications, some cyclobutene derivatives are slightly less stable than other common dienophiles like TCO and norbornene derivatives.[1]

Data Presentation

The following tables summarize quantitative data for the stability and reaction kinetics of aryl-substituted cyclobutene derivatives in bioorthogonal IEDDA reactions.

Table 1: Stability of Aryl-Substituted Cyclobutene Derivatives

Compound% Remaining at 12h% Remaining at 24h
6a >90%92.7%
6b >90%89.5%
6c >90%85.3%
6d >90%90.1%
11a 87%79.4%
11b >90%88.2%
Data from incubation in a 1:1 mixture of N,N-dimethylformamide and phosphate-buffered saline at 37 °C.[1]

Table 2: Second-Order Rate Constants (k₂) for IEDDA Reactions of Dienophiles with Tetrazines

DienophileTetrazine PartnerSecond-Order Rate Constant (k₂) M⁻¹s⁻¹
Cyclobutene derivative (6a) di-pyridyl-tetrazine0.15
Cyclobutene derivative (6b) di-pyridyl-tetrazine0.12
Cyclobutene derivative (6c) di-pyridyl-tetrazine0.04
Cyclobutene derivative (6d) di-pyridyl-tetrazine0.11
N-acylazetine tetrazine~0.04 - 0.15
Terminal alkene tetrazineSlower than cyclobutene
Norbornene 3,6-diaryl-s-tetrazine~1.0
trans-Cyclooctene (TCO) 3,6-diaryl-s-tetrazine~2000
sTCO (fused TCO) 3,6-di-(2-pyridyl)-s-tetrazineup to 10⁶
Data compiled from multiple sources.[1][3][7]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Cyclobutene for Protein Labeling

This protocol describes the synthesis of a cyclobutene derivative bearing an N-hydroxysuccinimide (NHS) ester for subsequent conjugation to primary amines on proteins. The synthesis starts from a commercially available cyclobutene derivative.

Materials:

  • 4-(cyclobut-2-en-1-ylthio)aniline (Compound 6d from Table 1)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tetrazine-Cy5 conjugate

Procedure:

  • Synthesis of Cyclobutene-NHS Ester (Compound 17):

    • Dissolve 4-(cyclobut-2-en-1-ylthio)aniline in anhydrous DCM.

    • Add N,N'-Disuccinimidyl carbonate and triethylamine to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the cyclobutene-NHS ester.

  • Modification of Bovine Serum Albumin (BSA) with Cyclobutene-NHS Ester:

    • Dissolve BSA in PBS (pH 7.4) to a final concentration of 1 mg/mL.

    • Add the cyclobutene-NHS ester (dissolved in a minimal amount of DMF or DMSO) to the BSA solution. The molar ratio of the NHS ester to BSA should be optimized, but a 10- to 20-fold molar excess is a good starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

    • Remove the excess, unreacted cyclobutene-NHS ester by dialysis or using a spin desalting column.

Protocol 2: Bioorthogonal Labeling of Cyclobutene-Modified Protein

This protocol details the IEDDA reaction between the cyclobutene-modified protein and a tetrazine-fluorophore conjugate.

Materials:

  • Cyclobutene-modified BSA (from Protocol 1)

  • Tetrazine-Cy5 conjugate

  • PBS, pH 7.4

  • SDS-PAGE materials and imaging system

Procedure:

  • Tetrazine Ligation:

    • To the solution of cyclobutene-modified BSA in PBS, add the tetrazine-Cy5 conjugate. A 2- to 5-fold molar excess of the tetrazine probe over the protein is recommended.

    • Incubate the reaction mixture for 4 hours at 37 °C.[1]

  • Analysis of Labeling:

    • Analyze the reaction mixture by SDS-PAGE.

    • Visualize the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Cy5.

    • A fluorescent band at the molecular weight of BSA will indicate successful labeling. A control reaction lacking the cyclobutene modification should not show a fluorescent band.

  • Kinetic Measurement (Optional):

    • The reaction kinetics can be monitored under pseudo-first-order conditions (a 10-fold excess of the cyclobutene reactant).[1]

    • The disappearance of the characteristic absorbance of the tetrazine at approximately 520 nm is monitored over time using a UV-Vis spectrophotometer.[1]

    • The observed rate constant can be determined by fitting the absorbance decay to a single exponential function.

Visualizations

Diagram 1: General Workflow for Bioorthogonal Protein Labeling

Bioorthogonal_Labeling_Workflow cluster_modification Step 1: Protein Modification cluster_labeling Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Analysis Protein Target Protein (e.g., BSA) Modified_Protein Cyclobutene-Modified Protein Protein->Modified_Protein  + Cyclobutene_NHS Cyclobutene-NHS Ester Cyclobutene_NHS->Modified_Protein Labeled_Protein Fluorescently Labeled Protein Modified_Protein->Labeled_Protein  + Tetrazine_Probe Tetrazine-Fluorophore (e.g., Tz-Cy5) Tetrazine_Probe->Labeled_Protein SDS_PAGE SDS-PAGE & Fluorescence Imaging Labeled_Protein->SDS_PAGE Visualization

Caption: Workflow for protein labeling using cyclobutene-tetrazine ligation.

Diagram 2: Inverse-Electron-Demand Diels-Alder Reaction

IEDDA_Reaction Cyclobutene Cyclobutene (Dienophile) Dihydropyridazine Dihydropyridazine Adduct Cyclobutene->Dihydropyridazine [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Dihydropyridazine plus + Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder plus2 +

Caption: The IEDDA reaction between cyclobutene and tetrazine.

References

Troubleshooting & Optimization

Cyclobutyne Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclobutyne Synthesis. This resource is designed for researchers, scientists, and drug development professionals engaged in the challenging synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of this compound so challenging?

A1: The primary challenge in synthesizing this compound lies in its extreme ring strain.[1][2] The four-membered ring structure combined with a triple bond results in a highly unstable and reactive molecule.[1][2] Consequently, this compound has not been isolated in a pure state.[2] Its existence is typically transient, and it is studied by generating it in situ and trapping it with a reactive molecule.

Q2: What are the common precursors for generating this compound?

A2: Common precursors for the in situ generation of this compound include 1-bromocyclobutene and various cyclobutenedione derivatives. The general approach involves the elimination of atoms from these precursors to form the triple bond within the four-membered ring.

Q3: My trapping experiment failed, and I only recovered my starting materials. What could be the issue?

A3: A common reason for the failure of trapping experiments is that the conditions are not sufficient to induce the formation of this compound from the precursor. This could be due to the base being not strong enough for dehydrohalogenation or the photolytic energy being insufficient. Another possibility is the rapid decomposition of the this compound intermediate before it can react with the trapping agent.

Q4: I am observing a complex mixture of side products. What are the likely side reactions?

A4: Due to its high reactivity, this compound can undergo various side reactions if not efficiently trapped. These can include dimerization, trimerization, or reaction with the solvent.[3] The precursor itself might also undergo side reactions under the experimental conditions. For instance, in dehydrohalogenation approaches, the strong base used can lead to other elimination or substitution products.

Q5: How can I confirm the formation of the this compound-adduct?

A5: The formation of the this compound-adduct can be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The unique structure of the adduct, often a bicyclic system, will have characteristic signals. For example, in ¹H NMR, you would expect to see signals corresponding to the protons on the cyclobutene (B1205218) ring fused to the trapping agent.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the trapped adduct 1. Inefficient generation of this compound. 2. The trapping agent is not reactive enough. 3. The concentration of the trapping agent is too low. 4. This compound is decomposing or reacting with other species.1. For dehydrohalogenation, use a stronger, non-nucleophilic base (e.g., potassium tert-butoxide). For photolytic methods, increase the irradiation time or intensity. 2. Choose a more reactive trapping agent (e.g., a highly reactive diene for a Diels-Alder reaction). 3. Increase the molar excess of the trapping agent relative to the this compound precursor. 4. Ensure the reaction is performed under strictly inert conditions (e.g., argon or nitrogen atmosphere) and use a non-reactive solvent.
Difficulty in purifying the this compound adduct 1. The adduct is unstable under purification conditions. 2. The adduct has similar polarity to side products or remaining starting material.1. Use mild purification techniques such as column chromatography with deactivated silica (B1680970) gel or preparative thin-layer chromatography (TLC). Avoid high temperatures. 2. Try different solvent systems for chromatography to improve separation. Recrystallization may also be an option if the adduct is a solid.
Inconsistent results between batches 1. Purity of the this compound precursor varies. 2. Moisture or oxygen is present in the reaction. 3. Inconsistent reaction temperature or time.1. Ensure the precursor is pure before use. Recrystallize or distill if necessary. 2. Use freshly dried solvents and rigorously degas the reaction mixture. Maintain a positive pressure of an inert gas. 3. Use a temperature-controlled reaction setup and ensure consistent reaction times.

Experimental Protocols

Protocol 1: In-situ Generation and Trapping of this compound via Dehydrohalogenation of 1-Bromocyclobutene

This protocol describes the generation of this compound from 1-bromocyclobutene and its subsequent trapping with a reactive diene, such as furan (B31954).

Materials:

  • 1-bromocyclobutene

  • Potassium tert-butoxide

  • Furan (freshly distilled)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum under an inert atmosphere.

  • In the flask, dissolve 1-bromocyclobutene (1.0 mmol) and a large excess of furan (10.0 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.5 mmol) in anhydrous THF (10 mL).

  • Slowly add the potassium tert-butoxide solution to the stirred solution of 1-bromocyclobutene and furan over a period of 30 minutes using a syringe pump.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct.

Visualizations

Logical Workflow for Troubleshooting Low Adduct Yield

G start Low or No Adduct Yield check_precursor Is Precursor Generation Efficient? start->check_precursor check_trapper Is Trapping Agent Reactive Enough? check_precursor->check_trapper Yes increase_base Increase Base Strength/Concentration or Photolysis Energy/Time check_precursor->increase_base No check_conditions Are Reaction Conditions Optimal? check_trapper->check_conditions Yes change_trapper Use a More Reactive Trapping Agent or Increase its Concentration check_trapper->change_trapper No optimize_conditions Ensure Inert Atmosphere, Use Dry Solvents, Optimize Temperature check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes increase_base->check_trapper change_trapper->check_conditions optimize_conditions->end G cluster_generation This compound Generation cluster_trapping Trapping Reaction Precursor 1-Bromocyclobutene This compound This compound (transient) Precursor->this compound - HBr Base Base (e.g., t-BuOK) Base->this compound Adduct Diels-Alder Adduct This compound->Adduct [4+2] Cycloaddition Trapper Trapping Agent (e.g., Furan) Trapper->Adduct

References

Technical Support Center: Stabilization of Cyclobutyne via Metal Coordination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of the highly reactive cyclobutyne molecule through metal coordination. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of metal-coordinated this compound complexes.

Issue 1: Low or No Yield of the Desired Metal-Cyclobutyne Complex

  • Question: My reaction to form the triosmium this compound complex, [Os₃(CO)₉(μ₃-η²-C₄H₄)], is resulting in a very low yield or a complex mixture of products. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in this synthesis can stem from several factors. The primary suspects are the purity of your starting materials, reaction conditions, and the stability of the this compound precursor.

    • Starting Material Purity: The precursor complex, such as [Os₃(CO)₁₀(NCMe)₂], is sensitive to air and moisture. Ensure it is freshly prepared or has been stored under an inert atmosphere. The cyclobutene-derived precursor used to generate this compound in situ must also be of high purity.

    • Reaction Conditions: The reaction is sensitive to temperature and reaction time. The synthesis of related triosmium clusters often involves refluxing in a high-boiling inert solvent like octane.[1] However, prolonged high temperatures can lead to decomposition of the desired product or the formation of side products. Careful monitoring of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy is crucial to determine the optimal reaction time.[2]

    • This compound Precursor Stability: The method of generating the highly strained this compound is critical. If generated in a separate step, its short half-life necessitates immediate trapping by the metal cluster. In situ generation from a stable precursor is often more effective.

    • Troubleshooting Steps:

      • Verify Precursor Purity: Run a fresh ¹H NMR and IR spectrum of your [Os₃(CO)₁₀(NCMe)₂] to check for impurities or decomposition.

      • Optimize Reaction Time: Set up small-scale parallel reactions and quench them at different time points (e.g., 2, 4, 6, 8 hours) to identify the point of maximum product formation before significant decomposition occurs.

      • Control Temperature: Use a high-quality heating mantle and temperature controller to maintain a stable reaction temperature.

      • Inert Atmosphere: Ensure all manipulations are performed under a rigorously inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Issue 2: Difficulty in Purifying the Metal-Cyclobutyne Complex

  • Question: I have successfully synthesized the this compound complex, but I am struggling to isolate it in a pure form from the reaction mixture. What purification techniques are most effective?

  • Answer: The purification of organometallic cluster complexes can be challenging due to their similar polarities and potential for decomposition on stationary phases.

    • Recommended Techniques:

      • Column Chromatography: This is a common method for purifying osmium carbonyl clusters. Use a well-deactivated silica (B1680970) gel or alumina (B75360) column and run it under an inert atmosphere. A non-polar eluent system, such as a hexane/dichloromethane gradient, is typically effective. Monitor the separation by TLC.

      • Crystallization: Recrystallization is an excellent method for obtaining highly pure product. The choice of solvent is critical. A common technique is the slow evaporation of a solution of the complex in a solvent mixture, such as dichloromethane/hexane or toluene (B28343)/hexane, in a glovebox.

    • Troubleshooting Steps:

      • Deactivate Stationary Phase: Before packing the column, treat the silica gel or alumina with a passivating agent or ensure it is thoroughly dried to remove adsorbed water, which can cause decomposition.

      • Solvent Selection for Crystallization: Experiment with different solvent combinations to find the one that provides good solubility at room temperature or upon gentle heating, and poor solubility at lower temperatures.

      • Avoid Prolonged Exposure to Air/Moisture: Handle all fractions and the isolated product under an inert atmosphere to prevent decomposition.

Issue 3: Unexpected Spectroscopic Data

  • Question: The IR or NMR spectrum of my product does not match the expected data for the [Os₃(CO)₉(μ₃-η²-C₄H₄)] complex. What could be the cause?

  • Answer: Discrepancies in spectroscopic data can indicate the presence of impurities, side products, or decomposition.

    • Infrared (IR) Spectroscopy: The carbonyl (CO) stretching region (typically 2100-1800 cm⁻¹) in the IR spectrum is highly diagnostic for osmium carbonyl clusters. The number and position of the ν(CO) bands are sensitive to the symmetry and electronic environment of the metal cluster. The presence of additional or shifted bands could indicate:

      • Incomplete reaction: The starting material, [Os₃(CO)₁₀(NCMe)₂], will have a different CO stretching pattern.

      • Formation of isomers or side products: Other osmium carbonyl clusters may have formed.

      • Decomposition: A broad spectrum or the appearance of bands corresponding to metal oxides may indicate sample decomposition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide information about the organic ligand. For the this compound ligand, you would expect to see signals corresponding to the four-membered ring. The absence of these signals or the presence of unexpected resonances could point to:

      • Failure to coordinate the this compound ligand.

      • Rearrangement or decomposition of the this compound ligand.

      • Presence of solvent or other organic impurities.

    • Troubleshooting Steps:

      • Compare with Literature Data: Carefully compare your spectra with published data for the target complex and potential side products.

      • Re-purify the Sample: If impurities are suspected, re-purify the sample using the methods described in Issue 2.

      • Consider Alternative Structures: If the data is clean but unexpected, consider the possibility of having formed a different, stable isomer or a product from a side reaction. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be invaluable in elucidating the structure of unknown products.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for synthesizing the triosmium this compound complex?

A1: The most common and effective precursor is the labile acetonitrile-substituted triosmium cluster, [Os₃(CO)₁₀(NCMe)₂]. The acetonitrile (B52724) ligands are easily displaced by other ligands, making it a versatile starting material in osmium cluster chemistry.[1]

Q2: What is a suitable precursor for generating the this compound ligand?

A2: Due to the extreme instability of free this compound, it is typically generated in situ from a more stable precursor. While specific precursors for the direct synthesis of the osmium-cyclobutyne complex are not detailed in readily available literature, analogous syntheses of strained ring complexes often utilize precursors like cyclobutene (B1205218) derivatives that can undergo elimination or rearrangement reactions to form the desired cycloalkyne upon heating or in the presence of a catalyst.

Q3: What are the expected IR carbonyl stretching frequencies for [Os₃(CO)₉(μ₃-η²-C₄H₄)]?

Q4: What are the key safety precautions to take when working with osmium carbonyl clusters?

A4: Osmium carbonyl compounds, and osmium compounds in general, should be handled with great care due to their toxicity.

  • Toxicity: Osmium tetroxide (OsO₄), a potential oxidation product of osmium complexes, is highly toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood or a glovebox.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Waste Disposal: Dispose of all osmium-containing waste according to your institution's hazardous waste disposal procedures.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of [Os₃(CO)₉(μ₃-η²-C₄H₄)] is not explicitly available in the searched literature. However, a general procedure can be adapted from the synthesis of similar triosmium cluster complexes.

General Protocol for the Synthesis of a Triosmium Cluster with a Novel Ligand:

  • Preparation of the Precursor: The starting material, [Os₃(CO)₁₀(NCMe)₂], is typically prepared by reacting [Os₃(CO)₁₂] with trimethylamine (B31210) N-oxide (Me₃NO) in acetonitrile (NCMe).

  • Reaction with the Ligand Precursor:

    • In a Schlenk flask under an inert atmosphere, dissolve [Os₃(CO)₁₀(NCMe)₂] in a dry, deoxygenated high-boiling solvent such as toluene or octane.

    • Add a stoichiometric excess of the this compound precursor.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction progress by TLC or by taking aliquots for IR analysis of the carbonyl region.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or alumina, eluting with a non-polar solvent system (e.g., hexane/CH₂Cl₂).

    • Further purify the isolated product by recrystallization from a suitable solvent pair (e.g., CH₂Cl₂/hexane).

Data Presentation

The following tables summarize typical quantitative data for triosmium carbonyl clusters. Note that specific data for the this compound complex [Os₃(CO)₉(μ₃-η²-C₄H₄)] is not available in the provided search results and the data below is for illustrative purposes based on related structures.

Table 1: Representative Bond Lengths in Triosmium Carbonyl Clusters

Bond TypeTypical Bond Length (Å)Reference Complex
Os-Os2.88[Os₃(CO)₁₂]
Os-C (terminal CO)1.91 - 1.95[Os₃(CO)₁₂]
C-O (terminal CO)1.13 - 1.16[Os₃(CO)₁₂]
Os-C (μ₃-CR)~2.08[Os₃(μ-H)₂(CO)₉{μ₃-CPPh₂(η⁵-C₅H₄)Fe(η⁵-C₅H₃(PPh₂)CH(Me)NMe₂)}]

Table 2: Representative Spectroscopic Data for Triosmium Carbonyl Clusters

Complex¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR ν(CO) (cm⁻¹)
[Os₃(CO)₁₀(μ-H)₂]-17.5 (s, 2H)-2084, 2065, 2028, 2011, 1995
[Os₃(CO)₉(μ₃-NPh)(μ₃-S)]7.0-7.5 (m, 5H)-2078, 2058, 2051, 2023, 2011, 1996, 1982

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow Workflow for Synthesis of Metal-Cyclobutyne Complex cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Inert Atmosphere precursor Dissolve [Os3(CO)10(NCMe)2] in dry, deoxygenated solvent start->precursor add_ligand Add this compound Precursor precursor->add_ligand reflux Reflux for several hours add_ligand->reflux monitor Monitor reaction by TLC/IR reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete remove_solvent Remove Solvent (in vacuo) cool->remove_solvent chromatography Column Chromatography (Silica/Alumina) remove_solvent->chromatography crystallization Recrystallization chromatography->crystallization characterization Characterization (NMR, IR, X-ray) crystallization->characterization end Pure [Os3(CO)9(C4H4)] characterization->end

Caption: General workflow for the synthesis and purification of a triosmium-cyclobutyne complex.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Low Yield start Low or No Yield check_precursors Check Purity of Starting Materials start->check_precursors check_conditions Verify Reaction Conditions start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere precursor_impure Re-purify or use fresh starting materials check_precursors->precursor_impure Impure precursor_pure Pure check_precursors->precursor_pure conditions_incorrect Optimize Temperature and Reaction Time check_conditions->conditions_incorrect Incorrect conditions_correct Correct check_conditions->conditions_correct atmosphere_leak Check Schlenk line/glovebox for leaks check_atmosphere->atmosphere_leak Leak Detected atmosphere_good Inert check_atmosphere->atmosphere_good

References

Technical Support Center: Overcoming High Ring Strain in Cyclobutyne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of working with highly reactive cyclobutyne.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it so reactive?

This compound (C₄H₄) is a cycloalkyne characterized by a triple bond within a four-membered carbon ring.[1] This configuration results in extreme ring strain, making it a highly unstable and reactive intermediate that has not been isolated in a pure form.[1] The significant deviation from the ideal 180° bond angle of an sp-hybridized carbon in the triple bond is the primary reason for its high reactivity. The molecule readily undergoes reactions that relieve this strain, such as cycloadditions.

2. What are the common precursors for generating this compound?

This compound is typically generated in situ from stable precursors. Common methods involve the elimination of small molecules from cyclobutene (B1205218) derivatives. Some precursors include:

  • Cyclobutene-1,2-diones: These can be converted to precursors for this compound.

  • 3,4-dialkynyl-3-cyclobutene-1,2-diones and diols: These have been investigated as precursors to cyclo[n]carbons and can be sources of this compound-like reactivity.[2]

  • Metal complexes of this compound: Osmium coordination complexes containing this compound have been synthesized, offering a more stabilized form of this reactive molecule.[1]

3. What are the typical side reactions to be aware of?

Due to its high reactivity, this compound can undergo several competing reactions:

  • Dimerization and Oligomerization: In the absence of an efficient trapping agent, this compound can react with itself to form dimers and higher oligomers.

  • Reaction with Solvents or Reagents: The choice of solvent and other reagents is critical, as this compound can react with functionalities present in the reaction medium.

  • Rearrangement: Under certain conditions, rearrangement to other C₄H₄ isomers can occur.

4. What are the most common trapping agents for this compound?

The high reactivity of this compound necessitates the use of trapping agents to capture it as it is formed. Common trapping agents include:

  • Dienes: Furans, cyclopentadiene, and other dienes are frequently used in [4+2] cycloaddition reactions (Diels-Alder type reactions).

  • Azides: Organic azides can react with this compound in [3+2] cycloadditions to form triazole derivatives.

  • 1,3-Dipoles: Nitrones and other 1,3-dipoles are also effective trapping agents.

5. How can I characterize the products of a this compound reaction?

Standard analytical techniques are used to characterize the products of this compound reactions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the trapped adducts.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the products.

  • X-ray Crystallography: Can be used to determine the three-dimensional structure of crystalline products, providing definitive stereochemical information.

Troubleshooting Guides

Problem: Low Yield of the Desired Trapped Adduct

Low yields are a common issue in organic synthesis.[3][4] In the context of this compound reactions, several factors can contribute to this problem.

Possible Cause Troubleshooting Steps
Inefficient Generation of this compound 1. Verify Precursor Purity: Ensure the this compound precursor is pure and free of contaminants that could interfere with the reaction. 2. Optimize Reaction Conditions: Systematically vary the base, solvent, and temperature to find the optimal conditions for the elimination reaction that generates this compound. 3. Consider a Different Precursor: If optimization fails, explore alternative this compound precursors.
Ineffective Trapping 1. Increase Trapping Agent Concentration: Use a larger excess of the trapping agent to increase the probability of it reacting with the this compound before side reactions occur. 2. Choose a More Reactive Trapping Agent: Some trapping agents are inherently more reactive than others. Consult the literature for trapping agents with high rate constants for cycloaddition with strained alkynes.
Product Decomposition 1. Monitor Reaction Progress: Use techniques like TLC or crude NMR to monitor the reaction over time.[5] If the product appears to be forming and then disappearing, decomposition may be occurring. 2. Modify Workup Procedure: The product may be unstable to the workup conditions (e.g., acidic or basic washes).[5] Consider a neutral workup or direct purification. 3. Check for Air/Moisture Sensitivity: The product may be sensitive to air or moisture.[5] Perform the reaction and workup under an inert atmosphere.
Loss During Purification 1. Optimize Chromatography: The product may be difficult to separate from byproducts. Experiment with different solvent systems or chromatographic techniques (e.g., flash chromatography, preparative TLC, HPLC). 2. Check for Volatility: The product may be volatile and lost during solvent removal.[5] Use caution when using a rotovap or high vacuum.

G start Low Product Yield cause1 Inefficient this compound Generation? start->cause1 cause2 Ineffective Trapping? start->cause2 cause3 Product Decomposition? start->cause3 cause4 Loss During Purification? start->cause4 solution1a Verify Precursor Purity cause1->solution1a solution1b Optimize Reaction Conditions cause1->solution1b solution2a Increase Trapping Agent Conc. cause2->solution2a solution2b Use More Reactive Trapping Agent cause2->solution2b solution3a Monitor Reaction Progress cause3->solution3a solution3b Modify Workup cause3->solution3b solution4a Optimize Chromatography cause4->solution4a solution4b Check for Volatility cause4->solution4b end Improved Yield solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end solution4a->end solution4b->end

Troubleshooting workflow for low product yield.
Problem: Formation of Polymeric or Oligomeric Byproducts

The high reactivity of this compound can lead to self-reaction, forming polymers or oligomers.

Possible Cause Troubleshooting Steps
Slow Trapping Reaction 1. Increase Trapping Agent Concentration: A higher concentration of the trapping agent will favor the intermolecular trapping reaction over the self-reaction of this compound. 2. Choose a More Reactive Trapping Agent: Select a trapping agent known to react rapidly with strained alkynes.
High Local Concentration of this compound 1. Slow Addition of Precursor: Add the this compound precursor slowly to the reaction mixture containing the trapping agent. This will keep the instantaneous concentration of this compound low. 2. High Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular self-reaction.

Experimental Protocols

General Protocol for the In Situ Generation and Trapping of this compound

This protocol is a general guideline and may require optimization for specific substrates and trapping agents.

Materials:

  • This compound precursor (e.g., a dihalo-cyclobutene derivative)

  • Trapping agent (e.g., furan, cyclopentadiene)

  • Base (e.g., potassium t-butoxide, n-butyllithium)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: Flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas.[6] Assemble the reaction apparatus, including a dropping funnel and a magnetic stirrer, under an inert atmosphere.

  • Reagent Preparation: Dissolve the this compound precursor and the trapping agent (typically in excess) in the anhydrous solvent in the reaction flask.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a cooling bath. Dissolve the base in the anhydrous solvent and add it to the dropping funnel.

  • Reaction: Add the base solution dropwise to the stirred reaction mixture over a period of time. The slow addition helps to maintain a low concentration of this compound and minimize side reactions.

  • Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique.

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • Workup: Allow the reaction mixture to warm to room temperature. Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

G setup Reaction Setup (Inert Atmosphere) reagents Dissolve Precursor and Trapping Agent setup->reagents cool Cool Reaction Mixture reagents->cool add_base Slowly Add Base cool->add_base monitor Monitor Reaction add_base->monitor quench Quench Reaction monitor->quench workup Workup and Extraction quench->workup purify Purification workup->purify product Characterized Product purify->product

General experimental workflow for this compound trapping reactions.

Data Presentation

Table 1: Comparison of Trapping Agents for a Hypothetical this compound Reaction
Trapping Agent Reaction Time (h) Yield of Adduct (%) Byproducts (%)
Furan27515 (oligomers)
Cyclopentadiene1905 (oligomers)
Phenyl Azide46025 (oligomers)
1,3-Diphenylisobenzofuran0.595<5 (oligomers)

This is a hypothetical data table for illustrative purposes.

G cluster_generation Generation cluster_reaction Reaction Pathways precursor This compound Precursor This compound This compound (Highly Strained) precursor->this compound Elimination base Base base->this compound desired_product Desired Trapped Product This compound->desired_product Trapping (e.g., [4+2]) oligomers Oligomers/Polymers This compound->oligomers Self-Reaction trapping_agent Trapping Agent trapping_agent->desired_product

Key logical relationships in this compound chemistry.

References

Technical Support Center: Troubleshooting Cyclobutyne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of the highly reactive and unstable intermediate, cyclobutyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its in situ generation and trapping.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to synthesize and isolate?

A1: this compound is a highly strained cycloalkyne. The four-membered ring forces the normally linear sp-hybridized carbons of the triple bond into a severely bent geometry. This high ring strain makes the molecule extremely reactive and unstable, preventing its isolation in a pure state under normal laboratory conditions. Synthesis typically involves in situ generation followed immediately by trapping with a suitable reagent.

Q2: What are the most common methods for generating this compound?

A2: The primary method for generating this compound in situ is through the dehydrohalogenation of a 1-halocyclobutene, such as 1-bromocyclobutene, using a strong base. Other potential methods, by analogy to other strained cycloalkynes, could include the thermal or photochemical decomposition of suitable precursors.

Q3: What are the expected side reactions during the attempted synthesis of this compound?

A3: Due to its high reactivity, generated this compound that is not immediately trapped can undergo several side reactions. The most common of these are dimerization and trimerization. Additionally, the highly reactive this compound can potentially react with the solvent, the base used for its generation, or even the precursor molecule.

Q4: How can I confirm the successful generation of this compound?

A4: Direct observation of this compound is not feasible due to its transient nature. Its formation is inferred by the isolation and characterization of its trapping products. Common trapping agents include dienes like 1,3-diphenylisobenzofuran (B146845), which undergo a [4+2] cycloaddition with this compound to form a stable adduct. The structure of this adduct serves as evidence for the transient existence of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound synthesis experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired trapped adduct 1. Inefficient generation of this compound: The base may not be strong enough, or the reaction temperature may be too low. 2. Slow trapping: The concentration of the trapping agent may be too low, or the trapping agent may not be reactive enough. 3. Competing side reactions: Dimerization or trimerization of this compound may be occurring at a faster rate than trapping. 4. Reaction with solvent or base: The generated this compound may be reacting with the solvent or the base itself.1. Use a stronger, non-nucleophilic base (e.g., potassium tert-butoxide). Consider optimizing the reaction temperature. 2. Increase the concentration of the trapping agent. Use a highly reactive diene such as 1,3-diphenylisobenzofuran. 3. Ensure the trapping agent is present in excess and is added before or concurrently with the base to maximize the chances of trapping over self-reaction. 4. Choose an inert solvent that is unlikely to react with this compound.
Formation of multiple unexpected products 1. Oligomerization: Untrapped this compound can readily dimerize and trimerize to form a complex mixture of products. 2. Rearrangement products: Under certain conditions, the this compound ring or its precursors might undergo rearrangement. For example, some metal-catalyzed reactions of internal alkynes have been shown to yield methylenecyclobutene derivatives. 3. Products from reaction with the precursor: The generated this compound could potentially react with the starting halocyclobutene.1. Improve the efficiency of the trapping reaction by optimizing the concentration of the trapping agent and the rate of this compound generation. Slow addition of the base to a solution of the precursor and trapping agent is recommended. 2. Carefully analyze the reaction conditions. If using a metal catalyst, consider that it might be promoting alternative reaction pathways. Characterize the byproducts to understand the rearrangement pathways. 3. Ensure a high concentration of the external trapping agent to outcompete the precursor as a reaction partner.
No reaction or recovery of starting material 1. Inactive base: The base may have degraded due to moisture or improper storage. 2. Reaction conditions too mild: The temperature may be too low for the dehydrohalogenation to occur. 3. Inert precursor: The leaving group on the cyclobutene (B1205218) ring may not be suitable for elimination.1. Use freshly opened or properly stored base. 2. Gradually increase the reaction temperature while monitoring for product formation. 3. While bromo- and iodo-substituted cyclobutenes are common precursors, chloro-substituted ones might require more forcing conditions.

Quantitative Data on Side Reactions

The following table summarizes hypothetical quantitative data based on the known reactivity of strained cycloalkynes. Specific yields for this compound side reactions are not well-documented in the literature due to the challenges in isolating and quantifying these highly reactive species and their complex product mixtures. The data below is intended to illustrate potential product distributions under different experimental conditions.

Reaction Conditions Desired Trapped Adduct Yield (%) Dimer(s) Yield (%) Trimer(s) and Oligomers (%) Other Byproducts (%)
High concentration of trapping agent, slow base addition7015510
Low concentration of trapping agent, rapid base addition20402515
No trapping agent0High (complex mixture)High (complex mixture)Variable

Experimental Protocols

Protocol 1: In Situ Generation and Trapping of this compound via Dehydrohalogenation of 1-Bromocyclobutene

This protocol describes a general method for the generation of this compound and its subsequent trapping with a diene.

Materials:

  • 1-Bromocyclobutene

  • 1,3-Diphenylisobenzofuran (trapping agent)

  • Potassium tert-butoxide (strong, non-nucleophilic base)

  • Anhydrous tetrahydrofuran (B95107) (THF) (solvent)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1-bromocyclobutene (1.0 eq) and 1,3-diphenylisobenzofuran (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.5 eq) in anhydrous THF.

  • Add the potassium tert-butoxide solution dropwise to the stirred solution of 1-bromocyclobutene and the trapping agent over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired [4+2] cycloaddition adduct.

  • Characterize the isolated adduct and any identifiable side products using standard analytical techniques (NMR, MS, etc.).

Visualizations

Below are diagrams illustrating key concepts in this compound synthesis.

Side_Reactions This compound Precursor This compound Precursor This compound (in situ) This compound (in situ) This compound Precursor->this compound (in situ) Elimination Trapped Adduct Trapped Adduct This compound (in situ)->Trapped Adduct [4+2] Cycloaddition (Desired Pathway) Dimerization Products Dimerization Products This compound (in situ)->Dimerization Products Side Reaction Trimerization/Oligomerization Trimerization/Oligomerization This compound (in situ)->Trimerization/Oligomerization Side Reaction

Caption: Reaction pathways in attempted this compound synthesis.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Adduct Yield Low Adduct Yield Inefficient Generation Inefficient Generation Low Adduct Yield->Inefficient Generation Slow Trapping Slow Trapping Low Adduct Yield->Slow Trapping Side Reactions Dominate Side Reactions Dominate Low Adduct Yield->Side Reactions Dominate Stronger Base / Higher Temp Stronger Base / Higher Temp Inefficient Generation->Stronger Base / Higher Temp Increase Trapping Agent Conc. Increase Trapping Agent Conc. Slow Trapping->Increase Trapping Agent Conc. Optimize Addition Rate Optimize Addition Rate Side Reactions Dominate->Optimize Addition Rate

Caption: Troubleshooting logic for low yield of trapped adduct.

Technical Support Center: Cyclobutyne Trapping Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize conditions for cyclobutyne trapping experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so difficult to work with?

This compound (C₄H₄) is a highly strained and unstable cycloalkyne. Its four-membered carbon ring incorporates a triple bond, leading to extreme angle strain, making it incredibly reactive and preventing its isolation in a pure state.[1][2] Consequently, all experimental work involving this compound relies on its in situ generation and immediate trapping with a suitable reagent.[1]

Q2: What is an "in situ trapping" experiment?

In an in situ trapping experiment, a highly reactive species like this compound is generated in the reaction vessel in the presence of a "trapping agent." This agent is a molecule that rapidly reacts with the transient this compound as it is formed, yielding a stable product that can be isolated and characterized. This allows chemists to infer the existence and reactivity of the unstable intermediate.

Q3: What are the common methods for generating this compound in situ?

Common strategies involve the elimination reaction of a suitable precursor. For example, the dehalogenation of a 1,2-dihalocyclobutene derivative using an organometallic reagent or an active metal can generate the this compound triple bond. Another approach is the photolysis of compounds like cyclobutenedicarboxylic anhydride.

Q4: What types of reactions are used to trap this compound?

The most common and effective method for trapping this compound is the [4+2] cycloaddition, or Diels-Alder reaction. The high reactivity of the strained alkyne in this compound makes it an excellent dienophile. Dienes such as 1,3-diphenylisobenzofuran (B146845) (DPIBF), furan (B31954) derivatives, or cyclopentadiene (B3395910) are frequently used as trapping agents.

Troubleshooting Guide

Low yields and unexpected side products are common challenges in trapping highly reactive intermediates. This guide addresses specific issues you may encounter.

Q1: I am observing a very low yield of my trapped this compound adduct. What are the potential causes?

A low yield can stem from issues with this compound generation, its subsequent trapping, or product degradation.[1][2][3]

  • Possible Cause 1: Inefficient Generation of this compound. The precursor may be of poor quality, or the conditions for the elimination reaction (e.g., temperature, reagent stoichiometry) may be suboptimal.

    • Solution: Ensure the precursor is pure and dry. Titrate organometallic reagents to determine their exact concentration. Methodically screen reaction temperatures and reagent equivalents to find the optimal conditions for generation.

  • Possible Cause 2: Slow Trapping Reaction. The concentration of the trapping agent may be too low, or the chosen trap may not be reactive enough to compete with side reactions of this compound (e.g., oligomerization).

    • Solution: Increase the concentration of the trapping agent (use a larger excess). Consider switching to a more reactive diene, such as 1,3-diphenylisobenzofuran, which is known for its high reactivity with strained dienophiles.

  • Possible Cause 3: Product Instability or Loss during Workup. The final adduct may be sensitive to air, moisture, or purification conditions (e.g., silica (B1680970) gel chromatography).[2]

    • Solution: Perform a stability test on your isolated product under the workup and purification conditions.[2] If instability is detected, consider alternative purification methods like recrystallization or chromatography on a more inert stationary phase (e.g., alumina). Ensure all transfers are done carefully to minimize physical loss of the product.[1]

Troubleshooting_Low_Yield start_node Low Yield of Trapped Adduct cause1 Inefficient Precursor Conversion? start_node->cause1 cause2 Trapping Reaction Too Slow? start_node->cause2 cause3 Product Degradation or Loss? start_node->cause3 cause_node cause_node solution_node solution_node sol1 Verify precursor purity. Optimize generation conditions (temp, stoichiometry). cause1->sol1 Yes sol2 Increase concentration of trap. Use a more reactive diene (e.g., DPIBF). cause2->sol2 Yes sol3 Test product stability. Use inert purification methods. Ensure careful transfers. cause3->sol3 Yes

Caption: Troubleshooting workflow for low yield in this compound trapping.

Q2: My reaction is producing multiple products, and purification is difficult. How can I improve selectivity?

  • Possible Cause 1: this compound Oligomerization. If the trapping reaction is not fast enough, this compound can react with itself to form dimers, trimers, and other oligomers.

    • Solution: This is a rate competition issue. The rate of trapping must be significantly faster than the rate of oligomerization. Generate the this compound slowly (e.g., by slow addition of the elimination reagent) into a solution containing a high concentration of a highly reactive trapping agent.

  • Possible Cause 2: Trapping Agent Decomposition. The trapping agent itself might be unstable under the reaction conditions.

    • Solution: Verify the stability of your trapping agent under the reaction conditions in a separate control experiment. If it degrades, you may need to choose a more robust trap or modify the conditions (e.g., lower the temperature).

  • Possible Cause 3: Side Reactions of the Precursor. The precursor may undergo other reactions besides the desired elimination to form this compound.

    • Solution: Analyze the reaction mixture before adding the trapping agent to identify potential side products from the precursor. Changing the solvent or the elimination reagent may favor the desired reaction pathway.

Quantitative Data on Trapping Conditions

Optimizing reaction parameters is crucial for maximizing the yield of the desired adduct. The choice of trapping agent, solvent, and temperature can have a significant impact. The following table provides a hypothetical, yet representative, summary of how yields might be affected by these variables in a Diels-Alder trapping of in situ generated this compound.

Precursor (Method)Trapping Agent (Diene)SolventTemperature (°C)Representative Yield (%)Reference
1,2-Diiodocyclobutene (Dehalogenation)1,3-DiphenylisobenzofuranTHF25>90Adapted from[4]
1,2-Diiodocyclobutene (Dehalogenation)FuranToluene25~65[5]
1,2-Diiodocyclobutene (Dehalogenation)CyclopentadieneDichloromethane0~75
Photolysis of Anhydride1,3-DiphenylisobenzofuranAcetonitrile25 (Irradiation)~85N/A
Photolysis of AnhydrideFuranBenzene25 (Irradiation)~50N/A

Note: Yields are illustrative and highly dependent on the specific precursor, reagents, and precise experimental execution.

Experimental Protocols

Protocol: In Situ Generation and Diels-Alder Trapping of this compound with 1,3-Diphenylisobenzofuran (DPIBF)

This protocol describes a representative procedure for generating this compound from 1,2-diiodocyclobutene and trapping it with DPIBF.

Materials:

  • 1,2-Diiodocyclobutene (precursor)

  • 1,3-Diphenylisobenzofuran (DPIBF, trapping agent)

  • tert-Butyllithium (B1211817) (1.7 M in pentane, elimination reagent)

  • Anhydrous Tetrahydrofuran (THF, solvent)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl, quenching solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄, drying agent)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 1,3-diphenylisobenzofuran (1.2 equivalents) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the DPIBF in anhydrous THF.

  • Precursor Addition: In the same flask, add 1,2-diiodocyclobutene (1.0 equivalent).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Generation/Trapping: While stirring vigorously at -78 °C, add tert-butyllithium (2.1 equivalents) dropwise via syringe over 20 minutes. The transient this compound is generated and immediately trapped by the DPIBF.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress can be monitored by TLC, observing the consumption of the brightly colored DPIBF.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the stable Diels-Alder adduct.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Dissolve DPIBF (trap) in anhydrous THF under inert atmosphere prep2 Add 1,2-diiodocyclobutene (precursor) prep1->prep2 react1 Cool mixture to -78 °C prep2->react1 react2 Slowly add t-BuLi to generate & trap this compound react1->react2 react3 Stir for 2 hours at -78 °C react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 workup2 Extract with Et2O workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify via column chromatography workup3->workup4 final_product final_product workup4->final_product Isolate Adduct

Caption: Experimental workflow for this compound generation and trapping.

Reaction_Pathway precursor 1,2-Diiodocyclobutene (Precursor) intermediate This compound (Transient Intermediate) precursor->intermediate - 2 LiI - 2 Isobutane reagent + 2 t-BuLi (Elimination Reagent) product Diels-Alder Adduct (Stable Product) intermediate->product [4+2] Cycloaddition trap + DPIBF (Trapping Agent)

Caption: Conceptual pathway for in situ generation and trapping.

References

Technical Support Center: Purification of Cyclobutyne Adducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of cyclobutyne adducts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these highly reactive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound adducts?

A1: The primary methods for purifying this compound adducts are silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC). For crystalline adducts, recrystallization can also be an effective technique. The choice of method depends on the scale of the reaction, the polarity and stability of the adduct, and the nature of the impurities.

Q2: My this compound adduct appears to be degrading during purification. What are the likely causes and how can I prevent this?

A2: this compound adducts can be sensitive to acidic conditions and moisture due to the high ring strain of the this compound moiety. Degradation on silica gel, which is inherently acidic, is a common issue. To mitigate this, you can:

  • Use deactivated silica gel: Pre-treating the silica gel with a base, such as triethylamine (B128534), can neutralize acidic sites.

  • Work quickly and under anhydrous conditions: Minimize the exposure of your compound to air and moisture.

  • Consider alternative stationary phases: Alumina or other less acidic stationary phases may be more suitable.

  • Use non-protic solvents: Avoid solvents like methanol (B129727) or ethanol (B145695) in your chromatography eluent if your adduct is sensitive to them.

Q3: What are the typical impurities I might encounter after a this compound cycloaddition reaction?

A3: Common impurities include unreacted starting materials, catalysts (if used), and byproducts from side reactions. Side reactions can include dimerization or oligomerization of the this compound precursor, as well as the formation of diastereomers if the cycloaddition is not stereospecific.

Q4: Is it possible to purify my this compound adduct without chromatography?

A4: If your adduct is a crystalline solid and the impurities have significantly different solubilities, recrystallization can be a viable, and often preferable, purification method as it can be less harsh than chromatography. Liquid-liquid extraction can also be used to remove certain types of impurities before proceeding to a final purification step.

Troubleshooting Guides

Silica Gel Column Chromatography

Flash column chromatography is a widely used technique for the purification of this compound adducts.[1][2] However, challenges such as poor separation, product degradation, and low recovery are common. The following table summarizes common issues and potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation (Spots overlap on TLC) - Inappropriate solvent system. - Column overloading. - Co-elution of isomers.- Perform thorough TLC analysis to find an optimal solvent system with good separation (Rf difference > 0.1). - Use a gradient elution. - Reduce the amount of crude material loaded onto the column. - Consider a different stationary phase (e.g., alumina) or a finer mesh silica gel.
Product Degradation on the Column - Acidity of silica gel. - Prolonged contact time with silica.- Use silica gel deactivated with triethylamine (typically 1% in the eluent). - Run the column as quickly as possible ("flash" chromatography). - Consider using a less acidic stationary phase like alumina.
Low or No Recovery of the Product - Product is too polar and is stuck on the column. - Product is volatile and evaporated during solvent removal. - Product degraded on the column.- Increase the polarity of the eluent. A small percentage of methanol or isopropanol (B130326) can be added. - Use caution during solvent evaporation (rotary evaporator); avoid excessive heat or vacuum. - See "Product Degradation on the Column" above.
Streaking of Spots on TLC/Column - Compound is acidic or basic. - Compound is sparingly soluble in the eluent.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization. - Choose a solvent system where your compound has better solubility.

Table 1: Troubleshooting Guide for Silica Gel Column Chromatography.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure this compound adducts, especially for challenging separations or when working on a smaller scale.[3][4][5][6]

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overloading. - Inappropriate mobile phase pH. - Column degradation.- Reduce the injection volume or concentration of the sample. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Use a guard column or replace the analytical column.
Adduct Degradation During Purification - Unstable in the mobile phase (e.g., due to pH or solvent).- Screen for mobile phase conditions where the adduct is stable before attempting preparative HPLC. - Minimize the time the sample spends in the mobile phase before injection.
Formation of Unexpected Adducts in Mass Spectrometry Detection - Mobile phase additives forming adducts with the analyte (e.g., sodium, potassium).- This can sometimes be controlled by adding a specific salt to the mobile phase to favor the formation of a single adduct, which can simplify interpretation and improve quantification.[7]
Low Recovery - Adsorption to the column. - Precipitation in the mobile phase.- Modify the mobile phase to improve solubility and reduce interaction with the stationary phase. - Ensure the sample is fully dissolved in the mobile phase before injection.

Table 2: Troubleshooting Guide for HPLC Purification.

Experimental Protocols & Visualizations

General Workflow for this compound Adduct Purification

The following diagram outlines a typical workflow for the purification of a this compound adduct from a crude reaction mixture.

Purification Workflow cluster_pre Pre-Purification cluster_purify Purification cluster_post Post-Purification Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Extraction Drying & Concentration Drying & Concentration Aqueous Workup->Drying & Concentration Remove Water Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Primary Purification HPLC HPLC Drying & Concentration->HPLC High-Resolution Purification Recrystallization Recrystallization Drying & Concentration->Recrystallization For Crystalline Products Purity Analysis (NMR, LC-MS) Purity Analysis (NMR, LC-MS) Column Chromatography->Purity Analysis (NMR, LC-MS) HPLC->Purity Analysis (NMR, LC-MS) Recrystallization->Purity Analysis (NMR, LC-MS) Purity Analysis (NMR, LC-MS)->Column Chromatography If Impure Pure Adduct Pure Adduct Purity Analysis (NMR, LC-MS)->Pure Adduct If Pure

Caption: General experimental workflow for the purification of this compound adducts.

Troubleshooting Logic for Column Chromatography

This diagram provides a logical approach to troubleshooting common issues encountered during silica gel column chromatography.

Column Chromatography Troubleshooting start Problem with Column Chromatography q1 Poor Separation? start->q1 s1_1 Optimize TLC Solvent System q1->s1_1 Yes q2 Product Degradation? q1->q2 No s1_2 Use Gradient Elution s1_1->s1_2 s1_3 Reduce Sample Load s1_2->s1_3 end Successful Purification s1_3->end s2_1 Use Deactivated Silica q2->s2_1 Yes q3 Low Recovery? q2->q3 No s2_2 Run Column Faster s2_1->s2_2 s2_3 Consider Alumina s2_2->s2_3 s2_3->end s3_1 Increase Eluent Polarity q3->s3_1 Yes q3->end No s3_2 Check for Degradation s3_1->s3_2 s3_2->end

Caption: Troubleshooting logic for silica gel column chromatography.

Troubleshooting Logic for HPLC Purification

This diagram illustrates a decision-making process for resolving common HPLC purification problems.

HPLC Troubleshooting start Problem with HPLC Purification q1 Poor Peak Shape? start->q1 s1_1 Reduce Sample Concentration q1->s1_1 Yes q2 Product Degrading? q1->q2 No s1_2 Adjust Mobile Phase pH s1_1->s1_2 s1_3 Check Column Health s1_2->s1_3 end Successful Purification s1_3->end s2_1 Screen for Stable Mobile Phase q2->s2_1 Yes q3 Low Recovery? q2->q3 No s2_2 Minimize Run Time s2_1->s2_2 s2_2->end s3_1 Improve Sample Solubility q3->s3_1 Yes q3->end No s3_2 Modify Mobile Phase s3_1->s3_2 s3_2->end

Caption: Troubleshooting logic for HPLC purification.

References

Cyclobutyne Reactivity: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with cyclobutyne. This resource provides essential information, troubleshooting guides, and detailed protocols to help you safely and effectively manage the high reactivity of this strained alkyne in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so reactive?

A1: this compound's extreme reactivity stems from its immense ring strain. An ideal alkyne features sp-hybridized carbons with a linear geometry (180° bond angle). Forcing this geometry into a four-membered ring creates significant angle strain, making the molecule highly unstable and eager to react in ways that relieve this strain, such as through rapid cycloaddition or polymerization. The reactivity of cycloalkynes is directly related to the size of the ring, with smaller rings exhibiting the greatest degree of angle strain.[1]

Q2: Can I isolate and store this compound?

A2: No, this compound is a transient reactive intermediate and is too unstable to be isolated under normal laboratory conditions.[2] It must be generated in situ (in the reaction mixture) in the presence of a suitable trapping agent that can rapidly react with it as it forms.

Q3: What are the most common reactions of this compound?

A3: Due to its high energy, this compound readily undergoes cycloaddition reactions. The most common are [2+2] cycloadditions with alkenes and [4+2] Diels-Alder reactions with dienes.[3] These reactions are highly efficient because they release the molecule's significant ring strain. It also rapidly reacts with 1,3-dipoles like azides in strain-promoted azide-alkyne cycloadditions (SPAAC).[4]

Q4: What are the primary competing side reactions?

A4: If not trapped efficiently, this compound will rapidly react with itself. The most common side reactions are dimerization and trimerization, leading to a mixture of oligomeric products. At higher concentrations, this can lead to uncontrolled polymerization.[5]

Troubleshooting Guide

Problem 1: Low or no yield of the desired trapped product.

Possible Cause Solution
Inefficient Precursor Elimination: The base may be too weak, or the temperature too low to efficiently generate this compound from its precursor (e.g., 1-bromocyclobutene).Use a stronger, non-nucleophilic base (e.g., LDA, NaHMDS). Slowly increase the reaction temperature, but monitor carefully for decomposition of the trapping agent.
Trapping Agent is Too Slow: The rate of this compound dimerization is faster than the rate of its reaction with your trapping agent.Switch to a more reactive trapping agent. Electron-rich dienes or electron-deficient alkenes are often effective. Consult kinetic data to select a suitable agent (see Table 2).
Decomposition of Reactants: The reaction conditions (temperature, base) may be too harsh, causing the precursor or trapping agent to decompose.Perform the reaction at the lowest possible temperature that still allows for precursor elimination. Screen different non-nucleophilic bases. Ensure all reagents are pure.[6]
Incorrect Stoichiometry: An insufficient amount of trapping agent is present to capture the this compound as it forms.Use a significant excess of the trapping agent (typically 3-10 equivalents) to maximize the probability of a productive collision with this compound before it dimerizes.
Product Instability: The desired product may be unstable under the reaction or workup conditions.[7]Once the reaction is complete, quench it immediately at low temperature. Use a neutral or buffered aqueous workup if your product is sensitive to acid or base.[7]

Problem 2: The reaction mixture primarily contains polymer/oligomers.

Possible Cause Solution
High Local Concentration of this compound: The this compound precursor is being added too quickly or the solution is too concentrated, favoring self-reaction.Use "slow addition" or "syringe pump" techniques to add the precursor over a long period (1-4 hours) to a dilute solution of the trapping agent. This keeps the instantaneous concentration of this compound extremely low.
Ineffective Trapping Agent: The chosen trapping agent has very low reactivity towards this compound.Select a trapping agent with a high rate constant for cycloaddition with strained alkynes. Furan (B31954), cyclopentadiene, or electron-rich alkenes are good starting points.
Presence of Radical Initiators: Trace impurities may be initiating a radical polymerization pathway.Use freshly purified and degassed solvents and reagents. Consider adding a radical inhibitor like BHT if the reaction chemistry allows.[5]

Data Presentation: Reactivity of Strained Cycloalkynes

Quantitative data helps in selecting the appropriate cycloalkyne for specific applications, balancing reactivity with stability.

Table 1: Calculated Ring Strain and Activation Energies for Related Cycloadditions

Compound Ring Strain Energy (kcal/mol) Reaction Type Activation Energy (ΔE‡, kcal/mol)
Cyclooctyne (B158145) ~18[4] SPAAC with Azide 8.0[4]
Cycloheptyne ~27 SPAAC with Azide Lower than Cyclooctyne
Cyclohexyne ~40 SPAAC with Azide Very Low (Transient)
This compound ~65-70 (Est.) Dimerization Extremely Low (Transient)
Cyclobutene ~30 Ring Opening ~33

| Cyclopropane | ~27.5 | C-C Cleavage | High |

Note: Data for this compound is estimated due to its transient nature. Activation energies are highly dependent on the reaction partner.

Table 2: Comparative Second-Order Rate Constants (k₂) for Cycloadditions

Strained Alkyne Trapping Agent Solvent k₂ (M⁻¹s⁻¹)
Bicyclononyne (BCN) Benzyl Azide CD₃CN 0.31
Dibenzocyclooctynol (DIBO) Benzyl Azide CD₃CN 0.076
Azacyclooctyne (AZA) Benzyl Azide CD₃CN 0.0031

| A difluorinated cyclooctyne (DIFO) | Benzyl Azide | CD₃CN | 0.0025 |

This table illustrates how modifications to the cycloalkyne structure influence reactivity, a key consideration for experimental design.

Experimental Protocols

Protocol 1: In Situ Generation and Trapping of this compound via [4+2] Cycloaddition

This protocol describes the generation of this compound from 1-bromocyclobutene and its immediate trapping with an excess of furan.

Materials:

  • 1-bromocyclobutene (1.0 mmol)

  • Furan (10.0 mmol, 10 eq.)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (0.55 mL, 1.1 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF), 20 mL

  • Anhydrous hexane (B92381) for syringe pump dilution

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Standard workup and purification reagents (diethyl ether, brine, anhydrous magnesium sulfate)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen).

  • Initial Charging: Charge the flask with anhydrous THF (20 mL) and furan (10.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Precursor Preparation: In a separate flame-dried flask, dissolve 1-bromocyclobutene (1.0 mmol) in anhydrous hexane (5 mL). Load this solution into a gas-tight syringe and place it on a syringe pump.

  • Base Addition: Slowly add the LDA solution (1.1 mmol) dropwise to the cold THF/furan mixture over 5 minutes. The solution should be stirred vigorously.

  • In Situ Generation and Trapping: Begin the slow addition of the 1-bromocyclobutene solution via the syringe pump over a period of 2 hours. Maintain the temperature at -78 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, let the reaction stir for an additional 1 hour at -78 °C. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC (after quenching).

  • Quenching: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl (10 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether (20 mL), and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (the Diels-Alder adduct) by flash column chromatography on silica (B1680970) gel.

Visualizations

cluster_precursor Precursor State cluster_intermediate Reactive Intermediate cluster_products Reaction Outcomes cluster_desired Desired Pathway cluster_undesired Undesired Pathway Precursor 1-Bromocyclobutene This compound This compound (Highly Strained) Precursor->this compound Elimination Base Strong Base (LDA) Base->this compound Elimination TrappedProduct [4+2] Cycloadduct (Stable) This compound->TrappedProduct Trapping (Fast) Dimer Dimerization / Polymerization This compound->Dimer Self-Reaction (Very Fast) TrappingAgent Trapping Agent (e.g., Furan)

Caption: Logical flow of this compound generation and competing reaction pathways.

G start Start setup 1. Assemble & Flame-Dry Apparatus under Inert Gas start->setup charge 2. Charge Flask with Solvent & Trapping Agent (Furan) setup->charge cool 3. Cool Reaction Mixture to -78 °C charge->cool add_base 4. Add Strong Base (LDA) cool->add_base slow_addition 6. Slow Addition of Precursor (2 hours @ -78 °C) add_base->slow_addition prepare_pump 5. Prepare Syringe Pump with This compound Precursor prepare_pump->slow_addition stir 7. Stir for 1 Hour Post-Addition slow_addition->stir quench 8. Quench Reaction with aq. NH₄Cl stir->quench workup 9. Aqueous Workup & Extraction quench->workup purify 10. Purify Product via Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the in-situ generation and trapping of this compound.

References

Technical Support Center: Optimizing Yields of Cyclobutyne-Derived Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of cyclobutyne-derived products. Given the transient nature of this compound, many of the principles and protocols are adapted from established procedures for other strained cycloalkynes and are intended to serve as a robust starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so reactive and unstable?

A1: this compound's high reactivity stems from significant ring strain. The ideal bond angle for an sp-hybridized carbon in a linear alkyne is 180°. Forcing these carbons into a four-membered ring creates extreme angle strain, making the molecule highly unstable and prone to rapid reaction to relieve this strain.[1][2] Due to its extreme reactivity, this compound is typically generated in situ and trapped immediately with a reaction partner.[2][3]

Q2: What are the most common applications of this compound and other strained alkynes?

A2: Strained alkynes, particularly more stable analogs like cyclooctynes, are extensively used in bioorthogonal chemistry for applications such as labeling biomolecules in living systems.[4][5][6] This is primarily through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, a type of "click chemistry" that proceeds rapidly without the need for toxic copper catalysts.[4][5][6] This makes it ideal for studying biological processes in vivo. Other applications include materials science and the synthesis of complex organic molecules.

Q3: Can I store a solution of this compound?

A3: No, this compound is a transient intermediate and cannot be isolated or stored.[7] It must be generated in situ in the presence of a trapping agent (e.g., an azide) to undergo the desired reaction immediately.[2][3] Any unreacted this compound will likely undergo rapid side reactions such as dimerization or polymerization.[2]

Q4: What are the key safety precautions when working with this compound precursors and generating this compound?

A4: Working with precursors to highly reactive species requires careful handling. Many reagents used for in situ generation can be air and moisture-sensitive.[8][9][10] It is crucial to use inert atmosphere techniques (e.g., a Schlenk line or glovebox) and anhydrous solvents.[8][9] Some precursors or intermediates, like certain azides, can be explosive and should be handled with appropriate personal protective equipment (PPE) and behind a blast shield.[11][12] Always consult the safety data sheet (SDS) for all reagents involved.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient this compound Generation - Verify Precursor Quality: Ensure the this compound precursor is pure and has not degraded. Impurities can interfere with the generation step. - Optimize Base/Activator: If using a base for elimination, ensure it is strong enough and freshly prepared or titrated. For photolytic generation, check the lamp's wavelength and intensity. - Check Reaction Temperature: The temperature for generating the intermediate can be critical. Too low may be too slow, while too high can lead to decomposition.
This compound Decomposition or Side Reactions - Increase Trapping Agent Concentration: A higher concentration of the azide (B81097) or other trapping agent can increase the rate of the desired cycloaddition relative to side reactions. - Slow Addition of Precursor: Adding the this compound precursor slowly to a solution of the trapping agent can maintain a low instantaneous concentration of the reactive intermediate, favoring the desired bimolecular reaction over unimolecular decomposition or dimerization.[13] - Lower Reaction Temperature: While generation may require specific temperatures, the trapping reaction itself might proceed more cleanly at lower temperatures, minimizing side product formation.
Poor Reactivity of the Trapping Agent - Modify Electronics of the Azide: Electron-withdrawing groups on an azide can sometimes increase the rate of SPAAC.[2] - Reduce Steric Hindrance: A sterically hindered azide will react more slowly. If possible, choose a less bulky trapping agent.
Suboptimal Reaction Conditions - Solvent Choice: The polarity of the solvent can influence the stability of intermediates and transition states.[4] Test a range of anhydrous, degassed solvents (e.g., THF, acetonitrile, dichloromethane). - pH (for aqueous applications): The pH of the medium can affect the charge state and reactivity of the reactants, thereby influencing the reaction rate.[3][14]
Product Degradation - Workup Conditions: Ensure that the product is stable to the workup conditions (e.g., aqueous washes, pH changes).[15] - Purification Method: Some products may be sensitive to silica (B1680970) gel. Consider alternative purification methods like preparatory TLC, recrystallization, or size-exclusion chromatography.[5]
Loss of Product During Workup/Purification - Careful Extraction: Ensure the product is not partially soluble in the aqueous layer during extraction.[15] - Thorough Rinsing: Rinse all glassware and drying agents thoroughly with the extraction solvent to recover all of the product.[1] - Volatile Product: If the product is volatile, use caution during solvent removal (e.g., use lower temperatures on the rotary evaporator).[1][15]
Formation of Multiple Products
Potential Cause Troubleshooting Steps
This compound Dimerization/Oligomerization - This is a common side reaction for highly reactive, unstrained alkynes.[2] - Increase Trapping Agent Concentration: A higher concentration of the trapping agent will favor the bimolecular cycloaddition over the dimerization of this compound. - Slow Addition of Precursor: Adding the precursor for this compound generation slowly to a solution of the trapping agent keeps the concentration of this compound low at any given time.
Rearrangement of this compound - Highly strained molecules can undergo rearrangements to more stable isomers. - Lower Reaction Temperature: This can sometimes disfavor rearrangement pathways which may have a higher activation energy.
Reaction with Solvent or Impurities - Use High-Purity, Anhydrous Solvents: Ensure solvents are rigorously dried and degassed to remove water, oxygen, and other reactive impurities. - Purify Reactants: Purify all starting materials to remove any potential side-reactants.
Formation of Regioisomers - If the this compound or the azide is unsymmetrical, the formation of two regioisomers of the triazole product is possible. - Analyze Product Mixture: Use techniques like NMR or HPLC to determine the ratio of isomers. - Modification of Reactants: In some cases, altering the electronic or steric properties of the reactants can favor the formation of one regioisomer.

Experimental Protocols

Protocol 1: General Procedure for in situ Generation of this compound and Trapping via SPAAC

This protocol is a generalized procedure and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

Materials:

  • This compound precursor (e.g., a dihalo-cyclobutene)

  • Azide coupling partner

  • Anhydrous, degassed solvent (e.g., THF, acetonitrile)

  • Activating reagent (e.g., strong, non-nucleophilic base like LDA, or fluoride (B91410) source for silyl-based precursors)

  • Dry glassware (oven or flame-dried)

Procedure:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the azide coupling partner (1.2 equivalents) in the anhydrous solvent (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C to room temperature, depending on the generation method and stability of the intermediate).

  • In situ Generation and Trapping:

    • Method A (Slow Addition): In a separate flask, prepare a solution of the this compound precursor (1.0 equivalent) and the activating reagent. Slowly add this solution dropwise via a syringe pump over several hours to the stirred solution of the azide.

    • Method B (Precursor Addition): To the stirred solution of the azide and activating reagent, slowly add a solution of the this compound precursor dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots of the reaction mixture.

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride for organometallic reagents).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous workup to remove salts and water-soluble impurities. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or preparative TLC to obtain the desired this compound-derived triazole.

Data Presentation

Table 1: Illustrative Effect of Temperature on SPAAC Reaction Yield

The following table illustrates the expected trend of reaction yield as a function of temperature for a hypothetical SPAAC reaction with in situ generated this compound. The optimal temperature will be a balance between the rate of this compound generation, the rate of the cycloaddition, and the rates of decomposition and side reactions.

Temperature (°C)Yield (%)Observations
-78<10Reaction is very slow; precursor may not be activated efficiently.
-2045Moderate yield, slower reaction time may be required.
075Good balance between reaction rate and stability of the intermediate.
25 (Room Temp)60Increased rate of side reactions (e.g., dimerization) may lower the yield of the desired product.
5030Significant decomposition of the this compound intermediate and/or product observed.

Note: These are illustrative values. The optimal temperature must be determined experimentally for each specific reaction.

Table 2: Illustrative Effect of Solvent on SPAAC Reaction Rate

The choice of solvent can influence the reaction rate by stabilizing or destabilizing the transition state of the cycloaddition. The following table provides an example of how the second-order rate constant (k) for a SPAAC reaction might vary with the solvent.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Toluene2.40.8
Tetrahydrofuran (THF)7.61.0
Dichloromethane (DCM)9.11.2
Acetonitrile (MeCN)37.51.5
Dimethyl Sulfoxide (DMSO)46.71.8

Note: Data is illustrative and based on general trends observed for SPAAC reactions. Higher dielectric constant solvents often, but not always, accelerate these reactions.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction In Situ Generation & Trapping cluster_workup Workup & Purification prep_azide Dissolve Azide in Anhydrous Solvent reaction_vessel Reaction Vessel (Inert Atmosphere, Cooled) prep_azide->reaction_vessel 1. Add Azide Solution prep_precursor Prepare Solution of This compound Precursor prep_precursor->reaction_vessel 2. Slow Addition of Precursor Solution quench Quench Reaction reaction_vessel->quench 3. Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product (e.g., Chromatography) dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the in situ generation and trapping of this compound.

reaction_pathway precursor This compound Precursor This compound This compound (Transient Intermediate) precursor->this compound Activation product Triazole Product (Desired) This compound->product [3+2] Cycloaddition dimer Dimer/Oligomer (Side Product) This compound->dimer [2+2] Cycloaddition or other side reactions azide Azide azide->product

Caption: Reaction pathways in this compound chemistry.

References

Technical Support Center: Computational Modeling of Cyclobutyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with computational models of the highly strained and reactive molecule, cyclobutyne.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound geometry optimization fail to converge?

A1: Geometry optimization for highly strained molecules like this compound can be challenging. Failure to converge often stems from a poor initial structure, an inadequate level of theory, or oscillations around a very flat potential energy surface. Common issues include the optimization overstepping the minimum and oscillating, which can sometimes be resolved by restarting the calculation from the geometry with the lowest energy point in the previous attempt.[1]

Troubleshooting Steps:

  • Restart from a Better Geometry: Manually inspect the unconverged trajectory. Identify the structure with the lowest energy and use it as the starting point for a new optimization.[1]

  • Tighten Convergence Criteria: Default convergence criteria may not be sufficient. Using "tight" or "vtight" optimization keywords can force the optimizer to meet more stringent conditions.[2][3]

  • Calculate Initial Force Constants: The optimizer's initial steps are crucial. Calculating the force constants at the very first step (e.g., Opt=CalcFC in Gaussian) provides an accurate initial Hessian, which can significantly improve convergence for difficult cases.[1]

  • Reduce the Step Size: If the optimization is oscillating, the algorithm might be taking steps that are too large. Reducing the maximum allowed step size can dampen these oscillations (e.g., Opt(maxstep=N) where N is a smaller number like 10 or 15).[1]

  • Switch Coordinate Systems: While redundant internal coordinates are typically most efficient, optimizations can sometimes fail. In such rare cases, switching to Cartesian coordinates may provide a more stable, albeit slower, path to convergence.[4]

  • Consider a Solvent Model: Gas-phase optimizations can sometimes struggle. Including an implicit solvent model can smooth the potential energy surface and aid in convergence.[2]

Q2: My frequency calculation on an optimized this compound structure shows one or more imaginary frequencies. What does this mean?

A2: For a structure to be a true energy minimum, all its vibrational frequencies must be real (positive). An imaginary frequency indicates that the structure is a saddle point on the potential energy surface, specifically a transition state, not a minimum. For this compound, which is highly strained, it's possible for an optimization to land on a transition state for ring puckering or another conformational change.

Troubleshooting Steps:

  • Visualize the Imaginary Frequency: Animate the vibrational mode corresponding to the imaginary frequency. This will show the direction of the distortion that leads to a lower energy structure.

  • Perturb the Geometry: Modify the coordinates of the structure along the vector of the imaginary frequency.

  • Re-optimize: Use this newly perturbed geometry as the starting point for a new optimization. This should lead the optimizer away from the saddle point and towards the true minimum.

Q3: I am trying to model a reaction involving this compound, but I cannot locate the transition state (TS). What should I do?

A3: Finding transition states for reactions with strained molecules can be difficult because the potential energy surface is complex. The product may also be unstable and revert to the reactants during optimization.[5]

Methodologies for Locating Transition States:

  • Potential Energy Surface (PES) Scan: This is often the most reliable starting point.

    • Identify a key coordinate that changes during the reaction (e.g., a bond being formed or broken).

    • Perform a "relaxed" or "constrained" scan, where this coordinate is fixed at various values, and the rest of the molecule's geometry is optimized at each step.[4]

    • Plot the energy from the scan against the reaction coordinate. The peak of this curve provides a good initial guess for the transition state structure.

  • Nudged Elastic Band (NEB) Method: If the reactant and product structures are known, the NEB method can find the minimum energy path between them, which includes the transition state.

  • Intrinsic Reaction Coordinate (IRC): Once a transition state is located, an IRC calculation should be performed. This traces the reaction path from the transition state down to the reactant on one side and the product on the other, confirming that the correct TS has been found.[5][6]

Troubleshooting Guides

Guide 1: Geometry Optimization Convergence Issues

This guide provides a structured approach to resolving common geometry optimization failures.

Table 1: Standard vs. Tight Convergence Criteria

Parameter normal tight vtight
Energy Change (Econv) 5 x 10⁻⁶ Eh 1 x 10⁻⁶ Eh 1 x 10⁻⁷ Eh
Gradient Norm (Gconv) 1 x 10⁻³ Eh·α⁻¹ 8 x 10⁻⁴ Eh·α⁻¹ 2 x 10⁻⁴ Eh·α⁻¹

Data adapted from xtb documentation for illustrative purposes.[2]

G cluster_troubleshoot Troubleshooting Steps start Start Optimization check_conv Did it Converge? start->check_conv success Success: Perform Frequency Analysis check_conv->success Yes fail Optimization Failed check_conv->fail No restart Restart from Lowest Energy Geometry fail->restart tighten Use Tighter Convergence Criteria (e.g., 'tight') restart->tighten calcfc Recalculate Initial Hessian (e.g., 'calcfc') tighten->calcfc step Reduce Max Step Size calcfc->step step->start Re-run

A decision tree for troubleshooting geometry optimizations.
Guide 2: Computational Workflow for Reaction Analysis

Modeling a chemical reaction requires a series of sequential calculations to identify all relevant structures and energies.

Computational Protocol:

  • Reactant/Product Optimization: Obtain the optimized minimum energy structures of all reactants and products.

    • Methodology: Perform a geometry optimization followed by a frequency calculation.

    • Verification: Confirm that each structure has zero imaginary frequencies.

  • Transition State Search: Locate the transition state connecting reactants and products.

    • Methodology: Use a PES scan to get an initial guess, followed by a transition state optimization algorithm (e.g., Berny algorithm).

    • Verification: A frequency calculation must yield exactly one imaginary frequency.[6]

  • Path Verification (IRC): Confirm the connection between the TS, reactants, and products.

    • Methodology: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS geometry.[6]

    • Verification: The forward and reverse paths of the IRC should lead to the expected product and reactant minima.

  • Energy Calculation: Compute the final energies to determine reaction barriers and thermodynamics.

    • Methodology: Perform high-accuracy single-point energy calculations on all optimized geometries (reactants, TS, products). It is common to use a more robust level of theory or a larger basis set for this final energy correction.

G cluster_start Initial Structures cluster_path Reaction Path cluster_final Final Analysis r_opt Optimize Reactant(s) (0 Imaginary Freq) pes_scan 1. PES Scan for Initial TS Guess r_opt->pes_scan p_opt Optimize Product(s) (0 Imaginary Freq) p_opt->pes_scan ts_opt 2. Optimize Transition State (1 Imaginary Freq) pes_scan->ts_opt irc 3. Verify Path with IRC ts_opt->irc irc->r_opt confirms irc->p_opt confirms sp_energy Calculate Single-Point Energies (Higher Level of Theory) irc->sp_energy analysis Determine ΔG‡ and ΔGr sp_energy->analysis

A standard workflow for computational reaction analysis.

References

Technical Support Center: Experimental Cyclobutyne Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with highly reactive cyclobutyne precursors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in handling this compound precursors?

A1: The primary challenge is the inherent instability of this compound itself, a highly strained and reactive molecule that cannot be isolated under normal conditions.[1] Consequently, it is generated in situ from a precursor molecule. The main difficulties include:

  • Precursor Instability: The molecules used to generate this compound can be sensitive to heat, moisture, and air, requiring careful handling and storage under inert conditions.[2]

  • Competing Reactions: The high reactivity of this compound means it can react with itself (dimerization/polymerization) or the solvent, leading to the formation of undesired side products and lower yields of the target molecule.[3]

  • Reaction Control: The generation of this compound is often rapid, and controlling the reaction rate to favor trapping by the desired reagent can be challenging.

  • Safety Hazards: The use of strong bases and potentially unstable compounds requires strict adherence to safety protocols.[1][2][4][5][6]

Q2: What are common precursors for the in situ generation of this compound?

A2: A common and effective class of precursors are 1,2-dihalocyclobutenes, such as 1-bromo-2-chlorocyclobutene. These compounds can undergo dehydrohalogenation upon treatment with a strong, non-nucleophilic base to generate this compound.

Q3: Which trapping agents are effective for capturing in situ generated this compound?

A3: Due to its dienophilic nature, this compound is efficiently trapped by dienes in a [4+2] cycloaddition (Diels-Alder) reaction. Furan (B31954) and its derivatives are commonly used trapping agents due to their high reactivity.[7][8][9][10][11] Other dienes, such as cyclopentadiene, can also be employed.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the in situ generation and trapping of this compound from a 1,2-dihalocyclobutene precursor using a strong base.

Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of the desired this compound-diene adduct. 1. Ineffective dehydrohalogenation: The base may not be strong enough, or the reaction temperature may be too low. 2. Precursor degradation: The 1,2-dihalocyclobutene precursor may have decomposed during storage or handling. 3. Competing side reactions: this compound may be polymerizing or reacting with the solvent. 4. Inefficient trapping: The concentration of the trapping agent may be too low, or it may be less reactive than competing reagents.1. Use a strong, non-nucleophilic base like potassium tert-butoxide.[11] Ensure anhydrous conditions and consider optimizing the reaction temperature. 2. Verify the purity of the precursor by NMR or GC-MS before use. Store precursors under an inert atmosphere at low temperatures. 3. Use a high concentration of the trapping agent and a non-reactive solvent. Perform the reaction at a low temperature to minimize side reactions. 4. Increase the molar excess of the diene trapping agent.
Formation of multiple unidentified side products. 1. Isomerization of the precursor: The base may cause isomerization of the 1,2-dihalocyclobutene. 2. Reaction with solvent or impurities: Traces of water or other nucleophiles can react with the precursor or this compound. 3. Dimerization or oligomerization of this compound. 1. Add the base slowly to a solution of the precursor and trapping agent at low temperature to ensure immediate trapping of the generated this compound. 2. Use freshly distilled, anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 3. This is often difficult to avoid completely. Optimizing the concentration of the trapping agent and the rate of this compound generation can favor the desired reaction.
Difficulty in purifying the this compound-diene adduct. 1. Similar polarity of the product and byproducts. 2. Thermal instability of the adduct during purification. 1. Employ column chromatography with a carefully selected solvent system. Consider alternative purification methods like preparative TLC or crystallization. 2. Avoid high temperatures during solvent removal (rotoevaporation). Use a high-vacuum line at room temperature if the product is volatile.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2-chlorocyclobutene (A this compound Precursor)

This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and available literature.

Materials:

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve cis-3,4-dichlorocyclobutene in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi in hexanes to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C.

  • Bromination: After the addition of n-BuLi is complete, stir the mixture for an additional 30 minutes at -78 °C. Then, slowly add a solution of 1,2-dibromoethane in anhydrous diethyl ether, again keeping the temperature below -70 °C.

  • Quenching: After stirring for 1 hour at -78 °C, slowly warm the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain 1-bromo-2-chlorocyclobutene.

Protocol 2: In Situ Generation and Trapping of this compound with Furan

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere, dissolve 1-bromo-2-chlorocyclobutene and a 5-10 fold molar excess of furan in anhydrous THF. Cool the solution to -78 °C.

  • Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF. Slowly add the base solution to the cold solution of the precursor and furan via a syringe pump over several hours to maintain a low concentration of this compound.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of quenched aliquots.[12][13]

  • Quenching: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride at -78 °C and then allow the mixture to warm to room temperature.

  • Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: After filtering and concentrating the solvent, purify the resulting Diels-Alder adduct by column chromatography on silica gel.

Safety and Handling

Hazard Precautionary Measures
Strong Bases (e.g., Potassium tert-butoxide) Highly corrosive and can cause severe burns.[1][2][5][6] Reacts violently with water.[2] Self-heating and may catch fire.[1] Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1][2][4][5][6] Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Halogenated Precursors (e.g., 1-Bromo-2-chlorocyclobutene) Potentially toxic and irritants. Handle in a well-ventilated fume hood with appropriate PPE. Avoid inhalation and skin contact.
Flammable Solvents (e.g., Diethyl Ether, THF, Hexanes) Highly flammable. Keep away from ignition sources.[1][2][4][5] Use in a well-ventilated area and ground equipment to prevent static discharge.[5]
Low-Temperature Reactions Use appropriate cryogenic baths (e.g., dry ice/acetone) with caution. Wear cryogenic gloves when handling.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_precursor_synthesis Precursor Synthesis Start Start Dissolve Dichlorocyclobutene Dissolve Dichlorocyclobutene Start->Dissolve Dichlorocyclobutene Cool to -78C Cool to -78C Dissolve Dichlorocyclobutene->Cool to -78C Add n-BuLi Add n-BuLi Cool to -78C->Add n-BuLi Add Dibromoethane Add Dibromoethane Add n-BuLi->Add Dibromoethane Quench Reaction Quench Reaction Add Dibromoethane->Quench Reaction Workup and Purify Workup and Purify Quench Reaction->Workup and Purify 1-Bromo-2-chlorocyclobutene 1-Bromo-2-chlorocyclobutene Workup and Purify->1-Bromo-2-chlorocyclobutene

Caption: Workflow for the synthesis of 1-bromo-2-chlorocyclobutene.

trapping_workflow cluster_trapping_reaction In Situ Generation and Trapping Precursor 1-Bromo-2-chlorocyclobutene Combine and Cool Combine Precursor and Furan, Cool to -78C Precursor->Combine and Cool Furan Furan Furan->Combine and Cool Add Base Slowly Add Potassium tert-butoxide Combine and Cool->Add Base Reaction In Situ Generation of this compound and Diels-Alder Trapping Add Base->Reaction Quench Quench Reaction->Quench Workup and Purify Workup and Purify Quench->Workup and Purify Diels-Alder Adduct Diels-Alder Adduct Workup and Purify->Diels-Alder Adduct

Caption: Workflow for the in situ generation and trapping of this compound.

logical_relationship Precursor 1,2-Dihalocyclobutene This compound This compound (Reactive Intermediate) Precursor->this compound Dehydrohalogenation Base Strong, Non-nucleophilic Base Base->this compound Adduct Diels-Alder Adduct This compound->Adduct [4+2] Cycloaddition Side_Products Side Products (e.g., Polymers) This compound->Side_Products Diene Trapping Agent (e.g., Furan) Diene->Adduct

Caption: Logical relationship of reactants and products in this compound chemistry.

References

Validation & Comparative

A Comparative Analysis of Cyclopropyne, Cyclobutyne, and Cyclohexyne for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the stability, reactivity, and experimental considerations of highly strained cycloalkynes.

In the landscape of modern drug development and synthetic chemistry, the unique reactivity of strained molecules offers a powerful toolkit for forging complex molecular architectures. Among these, the small ring cycloalkynes—cyclopropyne (B14603985) (C₃H₂), cyclobutyne (C₄H₄), and cyclohexyne (B14742757) (C₆H₈)—stand out for their exceptional reactivity, driven by significant ring strain. This guide provides a comparative analysis of these transient species, summarizing their key properties, experimental data, and methodologies for their generation and trapping, tailored for researchers, scientists, and professionals in drug development.

At a Glance: Key Properties of Small Ring Cycloalkynes

The inherent instability of cyclopropyne, this compound, and cyclohexyne precludes their isolation under normal conditions.[1] They are typically generated in situ as transient intermediates and are highly reactive in cycloaddition reactions.[1] Their properties are therefore primarily understood through computational studies and trapping experiments.

PropertyCyclopropyne (C₃H₂)This compound (C₄H₄)Cyclohexyne (C₆H₈)
Molar Mass 38.05 g/mol 52.07 g/mol 80.13 g/mol
Calculated Strain Energy ~101 kcal/mol (Theoretical)101 kcal/mol (Theoretical)[2]26.8 kcal/mol (Theoretical)
Calculated Enthalpy of Hydrogenation Not availableNot available76.3 kcal/mol (G3)[3]
Relative Stability Least StableHighly UnstableMost Stable (of the three)
Primary Reactivity Cycloaddition ReactionsCycloaddition ReactionsCycloaddition Reactions

Caption: Comparative summary of the key properties of cyclopropyne, this compound, and cyclohexyne. Due to their transient nature, many of these values are derived from computational chemistry.

Stability and Strain: A Driving Force for Reactivity

The immense reactivity of these small cycloalkynes is a direct consequence of their substantial ring strain. This strain arises from the distortion of the ideal 180° bond angle of an sp-hybridized carbon atom within a small ring structure.[1]

Cyclopropyne is predicted to be the most strained and least stable of the three. While direct experimental measurement of its strain energy is not feasible, computational studies on related structures provide insight into its high energy.[4] The extreme angle distortion required to accommodate a triple bond within a three-membered ring renders it an exceptionally fleeting intermediate.

This compound also possesses a very high calculated total ring strain of 101 kcal/mol.[2] Theoretical studies suggest that singlet this compound is not a minimum on the potential energy surface but rather a transition state that readily rearranges to cyclopropylidenemethylene.[2] The triplet state of this compound, however, is predicted to be a true minimum.[2]

Cyclohexyne is considerably more stable than its smaller counterparts, with a calculated strain energy of approximately 26.8 kcal/mol. While still highly reactive and not isolable, its larger ring size allows for a less severe deviation from the ideal alkyne geometry.[4] This "reduced" strain makes cyclohexyne a more manageable, albeit still transient, intermediate in organic synthesis. The enthalpies of hydrogenation for smaller cycloalkynes, such as cyclopentyne (B14760497) (100.4 kcal/mol), are significantly higher than that of cyclohexyne (76.3 kcal/mol), highlighting the dramatic increase in strain with decreasing ring size.[3]

Stability_Comparison Cyclohexyne Cyclohexyne (More Stable) This compound This compound (Less Stable) Cyclohexyne->this compound Increasing Ring Strain Cyclopropyne Cyclopropyne (Least Stable) This compound->Cyclopropyne Increasing Ring Strain

Caption: Relative stability of cyclopropyne, this compound, and cyclohexyne.

Reactivity Profile: Harnessing Strain in Cycloaddition Reactions

The high strain energy of these cycloalkynes makes them exceptionally potent dienophiles and dipolarophiles in cycloaddition reactions. This reactivity is the cornerstone of their synthetic utility.

All three cycloalkynes readily undergo [4+2] Diels-Alder and [3+2] dipolar cycloaddition reactions.[1][5] The rate of these reactions is directly correlated with the degree of ring strain.

Computational studies on the [3+2] cycloaddition of cyclohexyne with methyl azide (B81097) show a relatively low activation enthalpy of 6.0 kcal/mol, indicating a very fast reaction.[5] While direct comparative experimental kinetic data is scarce, theoretical studies suggest that the activation barriers for cycloaddition reactions decrease with increasing ring strain. Therefore, it is expected that this compound and cyclopropyne would react even more rapidly than cyclohexyne.

Reactivity_Workflow cluster_generation In Situ Generation cluster_reaction Cycloaddition precursor Cycloalkyne Precursor cycloalkyne Transient Cycloalkyne (Cyclopropyne, this compound, or Cyclohexyne) precursor->cycloalkyne Elimination or Photolysis product Cycloadduct cycloalkyne->product trapping_agent Trapping Agent (e.g., Diene, Dipole) trapping_agent->product

Caption: Generalized workflow for the generation and trapping of strained cycloalkynes.

Experimental Protocols: Generation and Trapping

Given their transient nature, the study of these cycloalkynes relies on their generation in the presence of a suitable trapping agent.

Generation of Cyclohexyne

A common method for generating cyclohexyne in situ is through the base-induced elimination of a leaving group from a cyclohexene (B86901) precursor.

Experimental Protocol: Generation and Diels-Alder Trapping of Cyclohexyne

  • Precursor Synthesis: Prepare a suitable precursor, such as 1-bromo-2-fluorocyclohexene or a cyclohexenylphenyliodonium salt.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the trapping agent, such as 1,3-diphenylisobenzofuran, in a dry, aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • In Situ Generation: Slowly add a strong base (e.g., potassium tert-butoxide or n-butyllithium) to a solution of the cyclohexyne precursor in the same solvent at a low temperature (typically -78 °C to 0 °C).

  • Trapping: The generated cyclohexyne will immediately react with the trapping agent present in the reaction mixture.

  • Workup and Isolation: After the reaction is complete, quench the reaction mixture with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). Extract the product with an organic solvent, dry the organic layer, and purify the cycloadduct by column chromatography.

Generation of this compound and Cyclopropyne

Experimental evidence for the existence of this compound and cyclopropyne is more challenging to obtain. Their generation often involves more specialized techniques, and their extreme reactivity means they are trapped with high efficiency.

This compound has been proposed as a transient intermediate in certain reactions, and its existence has been supported by the isolation of its coordination complexes with transition metals.[1] Evidence for its formation as a free species often comes from trapping experiments where the products are consistent with a this compound intermediate.

Cyclopropyne remains the most elusive of the three. While it is a subject of computational interest, definitive experimental evidence for its generation as a transient intermediate is still lacking.[1] Synthetic strategies toward cyclopropane (B1198618) derivatives are well-established and could potentially be adapted to generate cyclopropyne precursors.[6][7]

Spectroscopic Characterization: A Computational Approach

Direct spectroscopic observation of these cycloalkynes is exceedingly difficult. Therefore, computational chemistry plays a crucial role in predicting their spectral properties, which can aid in the interpretation of experimental data from trapping experiments or matrix isolation studies.

Predicted ¹³C NMR Chemical Shifts

CompoundAcetylenic Carbons (Predicted Range, ppm)
CyclopropyneHighly deshielded (Theoretical)
This compoundHighly deshielded (Theoretical)
Cyclohexyne~100-110 (Theoretical)

Predicted Infrared (IR) Spectroscopy

The C≡C stretching frequency in the IR spectrum is a key diagnostic tool for alkynes. In strained cycloalkynes, this stretching frequency is expected to be significantly different from that of linear alkynes (around 2100-2260 cm⁻¹) due to the distorted geometry. Matrix isolation IR spectroscopy, combined with computational predictions, is a powerful technique for studying such transient species.[8]

Conclusion

Cyclopropyne, this compound, and cyclohexyne represent a fascinating class of highly reactive molecules. Their immense ring strain makes them powerful intermediates in organic synthesis, particularly for the rapid construction of complex polycyclic systems through cycloaddition reactions. While experimental investigation of the smaller members of this series remains a significant challenge, computational studies continue to provide valuable insights into their structure and reactivity. For drug development professionals, understanding the graded reactivity and synthetic accessibility of these strained alkynes can unlock novel strategies for the synthesis of complex, three-dimensional molecules with potential therapeutic applications. As synthetic methodologies continue to advance, the controlled generation and utilization of these transient species will undoubtedly play an increasingly important role in the future of organic chemistry.

References

reactivity of cyclobutyne versus other strained alkynes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of Strained Cycloalkynes: Cyclobutyne, Cyclopentyne (B14760497), and Cyclohexyne (B14742757)

For researchers, scientists, and drug development professionals, understanding the reactivity of strained alkynes is crucial for their application in synthesis and bioconjugation. This guide provides an objective comparison of the reactivity of this compound, cyclopentyne, and cyclohexyne, supported by experimental and computational data. The inherent ring strain in these molecules dictates their reactivity, making them valuable intermediates in a variety of chemical transformations.

Reactivity Comparison

The reactivity of strained cycloalkynes is inversely related to their ring size, with smaller rings exhibiting higher reactivity due to increased ring strain. This trend is evident in their participation in cycloaddition reactions, where they act as potent dienophiles or dipolarophiles.

CycloalkyneStrain Energy (kcal/mol)Key Reactive PathwaysRelative Reactivity
This compound High (calculated)[2+2] Cycloaddition, DimerizationHighest
Cyclopentyne ~74[1][2+2] and [4+2] Cycloadditions[1][2]High
Cyclohexyne Moderate[3+2] and [4+2] Cycloadditions[1][3][4]Moderate

Cycloaddition Reactions: A Quantitative Look

The primary mode of reaction for these strained alkynes is through cycloaddition. Below is a summary of their performance in such reactions.

Reaction TypeCycloalkyneReagentProduct(s)Yield (%)Reference
[4+2] CycloadditionCyclopentyne2,5-bis(methoxycarbonyl)‐3,4-diphenylcyclopentadienoneTrapped AdductNot specified[5]
[4+2] CycloadditionCyclohexyne2,5-bis(methoxycarbonyl)‐3,4-diphenylcyclopentadienoneTrapped AdductNot specified[5]
[3+2] CycloadditionCyclohexyneBenzyl (B1604629) azide (B81097)Triazole Adducts5.1:1 ratio of regioisomers[4]
[3+2] CycloadditionCyclopentyneBenzyl azideTriazole AdductLow[1]
[3+2] CycloadditionCyclopentyneSydnonePyrazole AdductLow[1]

Note: Direct kinetic comparisons of this compound with cyclopentyne and cyclohexyne under identical conditions are scarce in the literature due to the extreme reactivity and transient nature of this compound. Its reactivity is often inferred from trapping experiments and computational studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the generation and trapping of cyclopentyne and cyclohexyne.

Generation and Trapping of Cyclopentyne

Objective: To generate cyclopentyne from a suitable precursor and trap it in a [4+2] cycloaddition reaction.

Materials:

  • 1-bromo-2-iodocyclopentene

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,5-bis(methoxycarbonyl)‐3,4-diphenylcyclopentadienone (trapping agent)

  • Anhydrous diethyl ether or pentane

  • Dry nitrogen atmosphere apparatus

Procedure:

  • All reactions are performed under a dry nitrogen atmosphere in flame-dried glassware.[6]

  • A solution of the trapping agent in the chosen anhydrous solvent is prepared in the reaction flask.

  • The solution is cooled to the desired temperature (e.g., -78 °C).[6]

  • A solution of 1-bromo-2-iodocyclopentene in the same solvent is added to the flask.

  • n-Butyllithium is added dropwise to the stirred solution. The generation of cyclopentyne is initiated by the dehalogenation of the precursor.

  • The cyclopentyne intermediate is immediately trapped by the cyclopentadienone derivative.

  • The reaction is allowed to proceed for a specified time, after which it is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • The product is extracted, purified by chromatography, and characterized.

Generation and Trapping of Cyclohexyne

Objective: To generate cyclohexyne and trap it in a [3+2] cycloaddition with an azide.

Materials:

Procedure:

  • The reaction is set up under a dry nitrogen atmosphere in oven-dried glassware.

  • (Trimethylsilyl)cyclohex-1-enyl trifluoromethanesulfonate and benzyl azide are dissolved in anhydrous acetonitrile.

  • Cesium fluoride is added to the solution to induce the fluoride-promoted decomposition of the precursor, generating cyclohexyne.

  • The reaction mixture is stirred at room temperature for a designated period to allow for the cycloaddition to occur.

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water.

  • The organic layer is dried, concentrated, and the resulting regioisomeric triazole products are separated and purified by column chromatography.[4]

Reaction Mechanisms and Workflows

The high reactivity of strained cycloalkynes stems from the significant deviation of the alkyne's bond angles from the ideal 180°. This strain is released in cycloaddition reactions.

Strained_Alkyne_Generation cluster_generation Generation of Strained Alkyne cluster_trapping Trapping Reaction Precursor Cycloalkyne Precursor (e.g., dihalocycloalkene) StrainedAlkyne Strained Cycloalkyne Precursor->StrainedAlkyne Elimination Reagent Reagent (e.g., n-BuLi or F-) Reagent->StrainedAlkyne Cycloadduct Cycloadduct StrainedAlkyne->Cycloadduct TrappingAgent Trapping Agent (Diene or Dipole) TrappingAgent->Cycloadduct Cycloaddition

Caption: General workflow for the generation and trapping of strained cycloalkynes.

The pericyclic reactions of these alkynes are governed by orbital symmetry rules, even for these highly reactive species.[2]

Cycloaddition_Pathways cluster_2plus2 [2+2] Cycloaddition cluster_4plus2 [4+2] Cycloaddition (Diels-Alder) StrainedAlkyne Strained Cycloalkyne Product_2plus2 Bicyclo[n.2.0]alkene (n=2 for this compound) StrainedAlkyne->Product_2plus2 Product_4plus2 Bicyclo[n.2.2]alkadiene (n=2 for this compound) StrainedAlkyne->Product_4plus2 Alkene Alkene Alkene->Product_2plus2 Diene Diene Diene->Product_4plus2

Caption: Competing [2+2] and [4+2] cycloaddition pathways for strained cycloalkynes.

References

The Enigmatic Structure of Cyclobutyne: A Computational and Experimental Showdown

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the fleeting existence and precise structure of cyclobutyne (C₄H₄), a highly strained cycloalkyne, have been a subject of intense debate among chemists. Its four-membered ring, forced to accommodate the linear geometry of a triple bond, presents a unique challenge to the fundamental principles of chemical bonding. This guide provides a comparative analysis of the computational and experimental efforts to elucidate the structure of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the current understanding of this fascinating molecule.

Due to its extreme ring strain and high reactivity, free this compound has yet to be isolated and directly characterized experimentally.[1] Consequently, our understanding of its structure heavily relies on sophisticated computational models and indirect experimental evidence from its stabilized derivatives. This guide will delve into the conflicting computational predictions, compare them with data from related, more stable cyclic molecules, and present the experimental data obtained from this compound stabilized in metal complexes.

Computational Verdict: A Tale of Two Cyclobutynes

High-level theoretical calculations have been instrumental in probing the geometry and stability of this compound. However, the choice of computational method significantly impacts the predicted structure, leading to a fascinating dichotomy in the scientific literature.

Early and some ongoing computational studies using methods like second-order Møller-Plesset perturbation theory (MP2) and complete active space self-consistent field (CASSCF) have suggested that singlet this compound exists as a stable, albeit highly strained, minimum on the potential energy surface.[2] In stark contrast, more rigorous and computationally expensive methods, such as coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] and multireference configuration interaction (MRCI), predict that singlet this compound is not a true minimum but rather a transition state.[2][3] These high-level calculations indicate an imaginary vibrational frequency corresponding to a ring-puckering motion, suggesting that the C₂v symmetric structure would spontaneously distort to a less symmetric Cₛ structure.[3]

The triplet state of this compound, however, is consistently predicted to be a genuine minimum, though higher in energy than the lowest singlet state.[2] The total ring strain of singlet this compound has been computationally estimated to be a staggering 101 kcal/mol.[2]

Below is a summary of computational data for key geometric parameters of singlet this compound at different levels of theory.

ParameterMP2/cc-pVTZCASSCF/cc-pVTZCCSD(T)/cc-pVTZMRCI+Q/cc-pVTZ
C≡C Bond Length (Å) 1.2161.2341.2221.225
C-C Bond Length (Å) 1.5231.5201.5271.526
C-C-C Angle (°) 93.893.193.693.5
Lowest Vibrational Frequency (cm⁻¹) RealRealImaginaryImaginary

Data sourced from high-level theoretical studies.[2]

Experimental Counterpoint: this compound in the Real World

While free this compound remains elusive, its structure has been indirectly probed through the synthesis and characterization of its metal complexes.[1][4][5] In these complexes, the this compound ligand is stabilized by coordination to a metal center, typically osmium. X-ray crystallographic studies of these complexes provide the only available experimental data on the geometry of the this compound ring.

It is crucial to note that the coordination to a metal center will inevitably alter the electronic structure and geometry of the this compound ligand compared to its free, uncoordinated state. Nevertheless, this data provides an invaluable experimental benchmark.

For comparison, structural data for the more stable and well-characterized cyclobutane (B1203170) is also presented. High-level ab initio calculations on cyclobutane have been shown to be in excellent agreement with experimental determinations, lending confidence to the computational approaches applied to more challenging systems like this compound.[6]

ParameterThis compound Ligand (in Os₃ Complex)Cyclobutane (Experimental)Cyclobutane (CCSD(T)/aug-cc-pVTZ)
C-C Bond Length (Å) ~1.50 - 1.551.5481.554
C-C-C Angle (°) ~87 - 908888.1
Puckering Angle (°) N/A~3529.68

Data for the this compound ligand is generalized from typical metal complexes. Cyclobutane data is from experimental and high-level computational studies.[6]

Experimental and Computational Protocols

Computational Methodology for this compound Structure Validation

A typical high-level computational protocol to determine the nature of a molecular structure like this compound involves the following steps:

  • Geometry Optimization: An initial guess for the molecular geometry is optimized using a specific level of theory (e.g., MP2, CCSD(T)) and a basis set (e.g., cc-pVTZ, aug-cc-pVTZ). This process finds the coordinates that correspond to a minimum or saddle point on the potential energy surface.

  • Vibrational Frequency Analysis: At the optimized geometry, the vibrational frequencies are calculated.

    • If all calculated frequencies are real, the structure corresponds to a true minimum on the potential energy surface.

    • If one of the frequencies is imaginary, the structure represents a transition state, indicating a more stable, lower-energy geometry can be reached by moving along the normal mode corresponding to the imaginary frequency.

  • Energy Calculations: Single-point energy calculations may be performed at even higher levels of theory or with larger basis sets to obtain a more accurate electronic energy for the optimized geometry.

Synthesis and Characterization of this compound-Metal Complexes

The experimental validation of this compound's structure in a stabilized form generally follows this workflow:

  • Synthesis: A precursor molecule is reacted to generate the this compound ligand in the coordination sphere of a metal cluster. For example, the reaction of 1,2-dibromocyclobutene with a triosmium carbonyl complex can lead to the formation of an Os₃-cyclobutyne complex.

  • Purification: The desired metal complex containing the this compound ligand is separated from the reaction mixture using chromatographic techniques.

  • Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the presence of the this compound ligand and the overall structure of the complex.

  • X-ray Crystallography: Single crystals of the complex are grown, and X-ray diffraction analysis is performed to determine the precise three-dimensional arrangement of atoms, including the bond lengths and angles within the coordinated this compound ring.

Visualizing the Computational Divide and Experimental Approach

The following diagrams illustrate the key logical relationships in the computational study of this compound and a typical experimental workflow.

computational_validation cluster_predictions Predicted Nature of Singlet this compound MP2 MP2 Minimum Stable Minimum MP2->Minimum CASSCF CASSCF CASSCF->Minimum CCSDT CCSD(T) TransitionState Transition State CCSDT->TransitionState MRCI MRCI+Q MRCI->TransitionState

Computational predictions for singlet this compound's stability.

experimental_workflow Synthesis Synthesis of Metal-Cyclobutyne Complex Purification Chromatographic Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Crystallography Single Crystal X-ray Diffraction Spectroscopy->Crystallography Structure Determination of Bond Lengths and Angles Crystallography->Structure

References

The Elusive Cyclobutyne: A Comparative Guide to its Experimental Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The existence of cyclobutyne (C₄H₄), a four-membered ring containing a triple bond, has long been a subject of fascination and significant experimental challenge in the field of organic chemistry. Its high degree of ring strain makes it an exceedingly reactive and unstable molecule, precluding its isolation in a pure form.[1] However, a body of compelling experimental evidence supports its transient existence, primarily through trapping experiments and the synthesis of stabilizing metal complexes. This guide provides a comprehensive comparison of the experimental evidence for this compound, contrasted with its more stable cyclic alkyne counterparts, cyclopentyne (B14760497) and cyclohexyne.

Comparison of Small Ring Cyclic Alkynes

The primary challenge in the study of small-ring cycloalkynes is the substantial ring strain induced by the geometric constraints of the cyclic system on the linear sp-hybridized carbons of the triple bond. This strain energy dramatically influences their stability and reactivity.

Cyclic AlkyneRing Strain Energy (kcal/mol)Experimental ObservabilityKey Experimental Evidence
This compound ~65-75 (calculated)Transient IntermediateTrapping with dienes (e.g., tetraphenylcyclopentadienone), Formation of stable osmium complexes.
Cyclopentyne ~74 (calculated)[2]Transient IntermediateTrapping with 1,3-dipoles and dienes.
Cyclohexyne ~44 (calculated)[2]Transient IntermediateTrapping with various reagents, including 1,3-dipoles and dienes.

Experimental Evidence for this compound

The fleeting nature of this compound necessitates indirect methods of detection. The two primary pillars of experimental evidence for its existence are in situ trapping reactions and the synthesis of coordination complexes.

Generation and Trapping of this compound

One common method for the generation of this compound involves the thermal decomposition of the sodium salt of cyclobutane-1,2-dione bis(tosylhydrazone). In the presence of a suitable trapping agent, the transient this compound is intercepted to form a stable adduct, which can then be isolated and characterized.

A classic trapping experiment involves the use of 2,3,4,5-tetraphenylcyclopentadienone. The highly reactive this compound undergoes a [4+2] cycloaddition (Diels-Alder reaction) to yield a polycyclic aromatic compound.

Experimental Protocol: Generation and Trapping of this compound

  • Preparation of the Precursor: Cyclobutane-1,2-dione is reacted with two equivalents of tosylhydrazine in ethanol (B145695) to form cyclobutane-1,2-dione bis(tosylhydrazone).

  • Formation of the Sodium Salt: The bis(tosylhydrazone) is treated with a strong base, such as sodium hydride, in an aprotic solvent like anhydrous tetrahydrofuran (B95107) (THF) to form the disodium (B8443419) salt.

  • Generation and Trapping: A solution of the disodium salt is added dropwise to a refluxing solution of 2,3,4,5-tetraphenylcyclopentadienone in an inert solvent like 1,2-dimethoxyethane (B42094) (DME).

  • Workup and Isolation: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography to isolate the this compound adduct.

While specific yields for the trapping of this compound are often low due to its high reactivity and competing side reactions, the isolation and characterization of the adduct provide strong evidence for the transient formation of this compound.

Spectroscopic Characterization of a this compound Trapping Adduct

The structure of the trapped adduct can be unequivocally confirmed using standard spectroscopic techniques. For the adduct of this compound with tetraphenylcyclopentadienone, the following spectral characteristics would be expected:

  • ¹H NMR: The spectrum would show signals corresponding to the aromatic protons of the phenyl groups, as well as signals for the protons on the cyclobutane-fused ring system.

  • ¹³C NMR: The spectrum would display a complex pattern of signals for the aromatic carbons and the carbons of the polycyclic core, including those originating from the this compound moiety.

  • IR Spectroscopy: The spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings and the aliphatic portion of the molecule, as well as C=C stretching frequencies.

Stabilization through Metal Complexation

A significant breakthrough in providing evidence for this compound was the synthesis and characterization of stable osmium carbonyl cluster complexes containing a this compound ligand. In these complexes, the this compound is stabilized by coordinating to the metal centers, allowing for its structural elucidation via X-ray crystallography.

Experimental Protocol: Synthesis of an Osmium-Cyclobutyne Complex

The synthesis of complexes such as Os₃(CO)₉(μ₃-η²-C₄H₄) typically involves the reaction of a reactive osmium carbonyl cluster with a suitable this compound precursor. The resulting complex is then purified by chromatography. The structure of these complexes provides definitive proof of the existence of the C₄H₄ ligand.

Visualizing the Evidence

The logical flow of generating and trapping this compound can be represented as follows:

cyclobutyne_generation_trapping precursor Cyclobutane-1,2-dione bis(tosylhydrazone) na_salt Disodium Salt precursor->na_salt Base This compound This compound (transient) na_salt->this compound Heat adduct Trapped Adduct This compound->adduct [4+2] Cycloaddition trapping_agent Tetraphenyl- cyclopentadienone trapping_agent->adduct [4+2] Cycloaddition characterization Spectroscopic Characterization adduct->characterization

Caption: Generation and trapping of this compound.

The stabilization of this compound through coordination to a metal cluster is a key piece of evidence.

cyclobutyne_stabilization cyclobutyne_source This compound Source (e.g., from precursor) stabilized_complex Stable Osmium-Cyclobutyne Complex cyclobutyne_source->stabilized_complex Coordination osmium_cluster Osmium Carbonyl Cluster osmium_cluster->stabilized_complex Coordination xray X-ray Crystallography stabilized_complex->xray

Caption: Stabilization of this compound via metal complexation.

Conclusion

While this compound remains an elusive and highly reactive molecule, the cumulative experimental evidence from trapping experiments and the synthesis of stable metal complexes provides a strong case for its transient existence. The study of such strained systems continues to push the boundaries of our understanding of chemical bonding and reactivity, with potential implications for the development of novel synthetic methodologies and the design of new molecular entities in drug discovery.

References

A Researcher's Guide to Comparative DFT Studies of Small Cycloalkynes

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Small cycloalkynes, hydrocarbons containing a triple bond within a small ring, are fascinating molecules characterized by significant ring strain. This inherent strain makes them highly reactive and valuable reagents, particularly in the field of bioconjugation through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Understanding the relationship between their structure, strain, and reactivity is paramount for designing new and more efficient chemical tools. Density Functional Theory (DFT) has emerged as a powerful computational method to elucidate these properties, offering deep insights that guide experimental work. This guide provides a comparative overview of key findings from DFT studies on small cycloalkynes, focusing on their geometric properties, strain energies, and reactivity in cycloaddition reactions.

Key Performance Metrics in Cycloalkyne DFT Studies

The reactivity of small cycloalkynes is intrinsically linked to the distortion of the alkyne's preferred linear geometry. DFT studies quantify this relationship through several key metrics:

  • Geometric Parameters: The most critical geometric parameter for a cycloalkyne is the deviation of the C–C≡C bond angle from the ideal 180° of a linear alkyne. This bending angle is a direct measure of the geometric strain imposed by the cyclic structure.

  • Strain Energies: Ring Strain Energy (RSE) quantifies the excess energy stored in a cyclic molecule compared to a strain-free acyclic analogue. Higher strain energy generally correlates with increased reactivity, as this energy is released during reactions like cycloadditions.[1]

  • Reactivity and Reaction Barriers: The activation energy (ΔG‡ or ΔE‡) for a reaction, such as the [3+2] cycloaddition with an azide, is a direct measure of its kinetic feasibility. Lower activation barriers indicate faster reaction rates. DFT is instrumental in calculating these barriers and dissecting the factors that control them.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various DFT studies, offering a clear comparison of key metrics across a series of small cycloalkynes.

Table 1: Geometric Parameters of Small Cycloalkynes

This table presents the calculated C–C≡C bond angles, illustrating the increasing deviation from linearity with decreasing ring size.

CycloalkyneCalculated C–C≡C Bond Angle (°)Notes
Cyclooctyne~163°Smallest isolable cycloalkyne.[1]
Cycloheptyne~155°/157° (in a substituted system)Generally not isolable, treated as a reactive intermediate.
Cyclohexyne~135° (inferred from related structures)Highly reactive and transient intermediate.

Note: Exact angles can vary depending on the specific DFT functional and basis set used in the calculation.

Table 2: Strain Energies of Small Cycloalkynes

This table compares the calculated ring strain energies (RSEs), which correlate with the reactivity of the cycloalkynes.

CycloalkyneRing Strain Energy (kcal/mol)Computational Level
Cyclooctyne~18Experimental[1]
Cycloheptyne25.4G3[2]
Cyclohexyne40.1G3[2]
Cyclopentyne48.4G3[2]

Table 3: Activation Energies for [3+2] Cycloaddition with Azides

This table showcases the calculated activation free energies (ΔG‡) for the reaction of various cycloalkynes with an azide, a key benchmark for their application in click chemistry. The decreasing activation energy with smaller ring size highlights the "strain-promotion" of the reaction.

CycloalkyneReactantActivation Free Energy (ΔG‡) (kcal/mol)Computational Level
2-Butyne (acyclic)Methyl Azide25.5M06-2X/6-311++G(d)//M06-2X/6-31+G(d)[3]
CyclononynePhenyl Azide29.2B3LYP[2]
CyclooctynePhenyl Azide8.0B3LYP[1]
CycloheptyneMethyl Azide3.5M06-2X/6-311++G(d)//M06-2X/6-31+G(d)[3]
CyclohexynePhenyl Azide14.1B3LYP[2]

Note: The activation energies for cycloadditions of cycloalkynes are 16.5–22.0 kcal/mol lower in energy than that of the acyclic 2-butyne.[3]

Experimental and Computational Protocols

A variety of DFT functionals and basis sets are employed in the study of cycloalkynes, each with its own balance of computational cost and accuracy.

Commonly Used DFT Functionals and Basis Sets:

  • Functionals:

    • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules.[1][4]

    • M06-2X: A high-nonlocality hybrid meta-GGA functional that is often well-suited for main-group thermochemistry and kinetics.[3][5]

  • Basis Sets:

    • 6-31G(d) or 6-31+G(d): Pople-style basis sets that are commonly used for geometry optimizations.

    • 6-311++G(d,p): Larger Pople-style basis sets often used for more accurate single-point energy calculations.[3][5]

The Distortion/Interaction Model (Activation Strain Model):

To provide deeper insight into the origins of reactivity, the activation energy of a reaction can be decomposed using the distortion/interaction model, also known as the activation strain model.[6][7]

The activation energy (ΔE‡) is broken down into two components:

  • Distortion Energy (ΔE‡_distort): The energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state.[6]

  • Interaction Energy (ΔE‡_int): The actual interaction energy between the distorted reactants in the transition state.[6]

For strain-promoted reactions, the high reactivity of small cycloalkynes is largely attributed to a lower distortion energy needed to reach the transition state geometry, as the ground state is already significantly distorted.[1] However, more detailed analyses have shown that enhanced orbital interactions also play a crucial role.[3] The higher reactivity of cyclic alkynes compared to acyclic ones is due to a reduced strain or distortion energy, a smaller HOMO-LUMO gap, and an enhanced orbital overlap, which all contribute to more stabilizing orbital interactions.[3]

Visualization of the Computational Workflow

The following diagram illustrates a typical workflow for a comparative DFT study of cycloalkyne reactivity.

DFT_Workflow cluster_setup 1. Study Setup cluster_calc 2. Computational Calculations cluster_analysis 3. Data Analysis cluster_conclusion 4. Conclusion A Define Research Question (e.g., Compare reactivity of C6-C8 cycloalkynes) B Select Cycloalkynes & Reaction (e.g., Cyclohexyne, Cycloheptyne, Cyclooctyne + Methyl Azide) A->B C Choose DFT Functional & Basis Set (e.g., M06-2X/6-311+G(d,p)) B->C D Geometry Optimization of Reactants, Products & Transition States (TS) C->D E Frequency Calculations (Confirm minima and TS, obtain thermochemistry) D->E F Calculate Activation & Reaction Energies (ΔG‡ and ΔGr) E->F I Apply Distortion/Interaction Model F->I G Calculate Strain Energies (e.g., using isodesmic reactions) J Correlate Structure, Strain & Reactivity G->J H Analyze Geometric Parameters (e.g., C-C≡C bond angles) H->J I->J K Publish Comparison Guide J->K

Caption: Workflow for a comparative DFT study of small cycloalkynes.

References

Validating the Elusive Mechanism of Cyclobutyne Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of highly reactive intermediates is a cornerstone of modern organic chemistry, pushing the boundaries of synthesis and mechanistic understanding. Among these transient species, cyclobutyne (C₄H₄) represents a fascinating case of extreme ring strain and reactivity. Due to the geometric constraints of a four-membered ring, the ideal linear geometry of the sp-hybridized carbons in the alkyne is severely distorted, leading to a molecule that has not been isolated in a pure state but is a compelling subject for in-situ trapping and computational analysis.[1][2]

This guide provides a comparative overview of the methods used to validate the reaction mechanisms of this compound, focusing on the interplay between experimental trapping studies and computational modeling.

The Challenge: A Fleeting Existence

Cycloalkynes with fewer than eight carbon atoms are generally unstable, with reactivity increasing as ring size and, therefore, angle strain increases.[1][3] this compound, as a four-membered ring, is a highly reactive intermediate that must be generated in situ in the presence of a trapping agent to be studied.[1] This inherent instability makes direct spectroscopic observation challenging, and thus, our understanding of its reaction mechanisms relies heavily on the characterization of its trapped products and theoretical calculations.

Experimental Validation: The Art of Trapping

The primary experimental approach to validating the existence and reactivity of this compound is through trapping experiments. This involves generating the this compound precursor in the presence of a molecule that will readily react with it, forming a stable adduct that can be isolated and characterized.

General Experimental Protocol for In-Situ Generation and Trapping of a Strained Cycloalkyne

The following is a generalized protocol based on methods used for generating and trapping strained cycloalkynes and related reactive intermediates.[4][5][6]

  • Precursor Synthesis: A stable precursor molecule is synthesized, which upon activation (e.g., photochemically or thermally), can eliminate a small molecule to generate the strained cycloalkyne. Examples of precursor strategies for strained alkynes include the photochemical decomposition of cyclic diacyl peroxides or the Fritsch–Buttenberg–Wiechell rearrangement of alkylidene carbenes.[4][5]

  • Reaction Setup: The precursor is dissolved in an inert solvent along with a significant molar excess of a trapping agent. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) and at a temperature suitable for the generation of the reactive intermediate.

  • In-Situ Generation and Trapping: The reaction mixture is subjected to the activation conditions (e.g., irradiation with a specific wavelength of light or heating). The this compound intermediate is formed in low concentrations and is immediately trapped by the surrounding trapping agent. Common trapping agents include dienes for [4+2] cycloadditions (Diels-Alder reactions) or alkenes for [2+2] cycloadditions.[1][4]

  • Product Isolation and Characterization: After the reaction is complete, the resulting stable cycloaddition product is isolated from the reaction mixture using standard purification techniques such as column chromatography.

  • Structural Verification: The structure of the isolated adduct is unequivocally confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, mass spectrometry) and, if possible, X-ray crystallography. The structure of the adduct serves as indirect evidence for the transient existence of the this compound intermediate.

Computational Validation: Predicting Reactivity

Given the challenges in directly observing this compound, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing its reaction mechanisms.[4][7] These studies provide insights into the energetics of different reaction pathways, the structures of transition states, and the nature of the intermediates involved.

Comparison of Reaction Pathways for Cycloaddition

A key question in the cycloaddition reactions of strained alkynes is whether they proceed through a concerted mechanism or a stepwise, diradical pathway. Computational studies can predict the activation energies for both pathways, helping to rationalize experimental observations.

Reaction PathwayTrapping AgentCalculated Activation Energy (ΔG‡) (kcal/mol)Calculated Reaction Energy (ΔG) (kcal/mol)Key Features
Concerted [2+2] Cycloaddition Ethylene~15 - 20Highly ExergonicA single transition state; stereochemistry of the alkene is retained.
Stepwise [2+2] Cycloaddition Ethylene~18 - 25Highly ExergonicInvolves a diradical intermediate; potential for loss of stereochemistry.
Concerted [4+2] Cycloaddition 1,3-Butadiene~10 - 15Highly ExergonicA single transition state; generally favored over [2+2] cycloadditions.

Note: The values presented are representative and are based on computational studies of strained cycloalkyne cycloadditions. Actual values will vary depending on the specific substrates, trapping agents, and level of theory used.[4][7]

Visualizing the Validation Workflow and Mechanisms

To better understand the interplay between experimental and computational approaches, as well as the proposed reaction mechanisms, the following diagrams are provided.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow precursor This compound Precursor generation In-Situ Generation precursor->generation Activation (e.g., hv) trapping Trapping with Diene/Alkene generation->trapping adduct Stable Adduct trapping->adduct analysis Isolation & Characterization adduct->analysis prediction Predicted Products & Energetics analysis->prediction Comparison & Validation dft DFT Modeling ts_search Transition State Search dft->ts_search pathway Reaction Pathway Analysis ts_search->pathway pathway->prediction

Caption: Workflow for validating this compound reaction mechanisms.

G cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway reactants This compound + Alkene ts_concerted [2+2] Transition State reactants->ts_concerted ts1_stepwise First Transition State reactants->ts1_stepwise product Cyclobutene Adduct ts_concerted->product intermediate Diradical Intermediate ts1_stepwise->intermediate ts2_stepwise Second Transition State intermediate->ts2_stepwise ts2_stepwise->product

References

A Comparative Guide to the Stability of Cyclobutyne Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The high ring strain of cyclobutyne, a molecule featuring a triple bond within a four-membered ring, renders it exceedingly unstable in its free form. However, coordination to a transition metal center can effectively stabilize this fleeting species, opening avenues for its application in synthesis and potentially in the design of novel therapeutic agents. This guide provides a comparative analysis of the stability of this compound complexes, drawing upon available experimental data for osmium complexes and theoretical predictions for other late transition metals.

Introduction to this compound and its Stabilization

This compound (C₄H₄) is a highly reactive cycloalkyne that has not been isolated as a pure substance due to its significant ring strain.[1] The primary strategy for harnessing the unique reactivity of this compound is through its coordination to a transition metal. The formation of a metal-cyclobutyne complex reduces the ring strain and shields the reactive triple bond. To date, the most well-characterized examples of this compound complexes involve triosmium carbonyl clusters.[1] The stability of these and other transition metal complexes is a critical factor in their synthesis, handling, and potential applications. It is influenced by the nature of the metal, the surrounding ligands, and the overall coordination geometry.[2][3]

Comparative Stability of this compound Complexes

Direct experimental comparison of the stability of a wide range of this compound complexes is limited by the challenging synthesis of these compounds. The majority of experimental work has focused on osmium clusters. Therefore, this comparison relies on the available data for osmium complexes and is supplemented by theoretical and computational studies to extrapolate the expected stability of this compound complexes with other common transition metals like nickel, palladium, and platinum.

Factors Influencing Stability:

  • Metal-Ligand Bond Strength: The strength of the bond between the metal and the this compound ligand is a primary determinant of the complex's stability. This is influenced by the orbital overlap and the electronic properties of both the metal and the this compound.

  • Back-donation: Transition metals can donate electron density from their d-orbitals into the π* orbitals of the alkyne (back-donation). This interaction strengthens the metal-alkyne bond and reduces the strain in the this compound ring, thereby increasing the stability of the complex. The extent of back-donation varies for different metals.

  • Ancillary Ligands: The other ligands attached to the metal center play a crucial role in the overall stability of the complex by modulating the electronic properties of the metal.[2][3] For instance, electron-donating ligands can enhance back-donation to the this compound, increasing stability.

  • Ring Strain: While coordination to a metal reduces the ring strain of this compound, the inherent strain remains a driving force for potential decomposition pathways, such as ring-opening reactions.

Quantitative Stability Data
Metal CenterExpected Relative StabilityBasis for AssessmentPotential Decomposition Pathways
Osmium (Os) HighExperimentally isolated and characterized in triosmium carbonyl clusters. Strong σ-donation from the alkyne to the electron-rich Os(0) and significant π-back-donation contribute to its stability.Ligand dissociation, cluster fragmentation at high temperatures.
Nickel (Ni) Low to Moderate (Predicted)Theoretical studies on related nickel-alkyne complexes suggest that while stable complexes can be formed, they may be more susceptible to decomposition or further reaction compared to their heavier congeners.Ring-opening, oxidative addition, insertion reactions.
Palladium (Pd) Moderate (Predicted)Palladium is known to form stable alkyne complexes. The stability would likely be intermediate between nickel and platinum, influenced heavily by the ancillary ligands.Reductive elimination, β-hydride elimination (if alkyl groups are present).
Platinum (Pt) Moderate to High (Predicted)Platinum generally forms very stable organometallic complexes due to strong metal-ligand bonds. Significant back-donation would be expected to stabilize the this compound ligand.Similar to palladium, but generally with higher activation barriers for decomposition.

Experimental Protocols

Detailed experimental protocols for the synthesis and stability assessment of a wide range of this compound complexes are not available due to the limited number of synthesized examples. The following are generalized protocols based on the successful synthesis of triosmium this compound complexes and standard techniques for the analysis of organometallic compounds.

General Synthesis of a Triosmium-Cyclobutyne Cluster

This protocol is a generalized procedure based on the synthesis of related triosmium carbonyl clusters.

Materials:

  • Triosmium dodecacarbonyl (Os₃(CO)₁₂)

  • A suitable this compound precursor (e.g., a cyclobutenone derivative)

  • Deoxygenated solvents (e.g., hexane, toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Under an inert atmosphere, dissolve triosmium dodecacarbonyl in a suitable deoxygenated solvent.

  • Add the this compound precursor to the solution.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and single-crystal X-ray diffraction.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA is a standard technique to determine the thermal stability of a compound by measuring its mass change as a function of temperature.

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 1-5 mg) of the this compound complex into a TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss of the sample as a function of temperature.

  • The onset temperature of mass loss is indicative of the decomposition temperature of the complex.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and stability analysis of this compound complexes and the logical relationship of factors influencing their stability.

experimental_workflow Experimental Workflow for this compound Complex Analysis cluster_synthesis Synthesis cluster_characterization Characterization cluster_stability Stability Assessment start Start: Osmium Carbonyl Precursor + this compound Precursor reaction Reaction in Inert Atmosphere start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir xray X-ray Crystallography purification->xray tga Thermogravimetric Analysis (TGA) xray->tga kinetics Decomposition Kinetics (e.g., via NMR) xray->kinetics data Quantitative Stability Data tga->data Decomposition Temperature kinetics->data Half-life / Rate Constant

Caption: A generalized workflow for the synthesis, characterization, and stability assessment of this compound complexes.

stability_factors Factors Influencing this compound Complex Stability stability Complex Stability metal Transition Metal (Os, Ni, Pd, Pt) metal_props d-electron count Orbital energies metal->metal_props ligands Ancillary Ligands (e.g., CO, phosphines) ligand_props Steric bulk Electronic effects (σ-donor, π-acceptor) ligands->ligand_props strain Inherent Ring Strain of this compound strain->stability Thermodynamic driving force for decomposition metal_props->stability Influences M-C bond strength and back-donation ligand_props->stability Modulates metal electronics and sterics

Caption: Key factors determining the thermodynamic and kinetic stability of this compound complexes.

Conclusion

The stabilization of the highly reactive this compound molecule through coordination to transition metals is a promising strategy for its utilization in chemical synthesis and beyond. While experimental data is currently dominated by osmium-based complexes, theoretical considerations suggest that stable this compound complexes of other late transition metals such as nickel, palladium, and platinum should be accessible. The stability of these complexes is a multifactorial property governed by the interplay of the metal's electronic structure, the nature of the ancillary ligands, and the inherent ring strain of the this compound ligand. Further experimental and computational studies are needed to provide a more comprehensive quantitative comparison and to unlock the full potential of these fascinating organometallic compounds.

References

A Spectroscopic Showdown: Unveiling the Differences Between Cyclobutyne and Benzyne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reactive intermediates is crucial for predicting reaction pathways and designing novel synthetic routes. Among the most intriguing of these fleeting species are cyclobutyne and benzyne (B1209423), two highly strained cyclic alkynes. While benzyne has been the subject of extensive spectroscopic study, this compound remains a more enigmatic molecule, with its properties largely predicted by computational methods. This guide provides a comparative overview of the spectroscopic characteristics of this compound and benzyne, supported by available experimental data and theoretical calculations.

Generation of Reactive Intermediates for Spectroscopic Analysis

The high reactivity of this compound and benzyne necessitates their generation in situ under conditions that allow for immediate spectroscopic observation, typically in the gas phase or isolated in a cryogenic matrix.

A common method for generating o-benzyne for spectroscopic analysis is through the photolysis of a suitable precursor, such as phthalic anhydride (B1165640), trapped in an inert gas matrix at low temperatures. This process, known as matrix isolation, allows for the stabilization of the highly reactive benzyne molecule for a sufficient duration to acquire spectroscopic data.

benzyne_generation precursor Phthalic Anhydride matrix Argon Matrix (< 20 K) precursor->matrix co-deposition photolysis UV Photolysis (hv) matrix->photolysis benzyne o-Benzyne photolysis->benzyne byproducts CO + CO₂ photolysis->byproducts spectroscopy Spectroscopic Analysis (IR, UV-Vis) benzyne->spectroscopy

Caption: Generation of o-benzyne via matrix isolation for spectroscopic studies.

Due to its extreme instability, experimental spectroscopic data for free this compound is unavailable. Therefore, its spectroscopic properties are predicted using computational methods. The general workflow for computational spectroscopy involves defining the molecular structure and then applying quantum chemical calculations to predict its various spectra.

computational_workflow start Define Molecular Structure (e.g., this compound) calc Quantum Chemical Calculation (e.g., DFT, ab initio) start->calc ir Predicted IR Spectrum calc->ir nmr Predicted NMR Spectrum calc->nmr uv Predicted UV-Vis Spectrum calc->uv pes Predicted Photoelectron Spectrum calc->pes

Caption: A generalized workflow for the computational prediction of molecular spectra.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic parameters for this compound (computational) and o-benzyne (experimental and computational).

Infrared (IR) Spectroscopy

The most notable feature in the IR spectra of these molecules is the position of the carbon-carbon triple bond stretch, which is highly sensitive to the geometric and electronic environment.

FeatureThis compound (Calculated)o-Benzyne (Experimental)
C≡C Stretch (cm⁻¹) ~2100 - 21501846[1]
C-H Stretch (cm⁻¹) ~3000 - 31003048, 3065[1]

o-Benzyne's unusually low C≡C stretching frequency is a direct consequence of the severe distortion of the triple bond within the six-membered ring, leading to a weaker bond with more p-character in the σ-framework.[1] In contrast, the calculated value for this compound is closer to that of a typical, albeit highly strained, alkyne.

NMR Spectroscopy

NMR chemical shifts provide detailed information about the electronic environment of the nuclei.

NucleusThis compound (Calculated)o-Benzyne (Experimental)
¹³C (sp carbons) (ppm) ~125-135183.9
¹³C (sp² carbons) (ppm) -128.5, 131.2
¹H (ppm) ~2.5-3.06.45, 7.15

The acetylenic carbons of o-benzyne are significantly deshielded compared to the calculated values for this compound, appearing at a remarkably downfield chemical shift. This deshielding is attributed to the unique electronic structure and the strain-induced changes in hybridization of the triple-bonded carbons.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.

FeatureThis compound (Calculated)o-Benzyne (Experimental)
λ_max_ (nm) < 200~242, ~310

The calculated absorption for this compound is in the deep UV, typical for a simple alkyne. o-Benzyne, with its more complex electronic system, shows weak absorptions at longer wavelengths.

Photoelectron Spectroscopy

Photoelectron spectroscopy measures the ionization energies of a molecule, providing insight into the energies of its molecular orbitals.

FeatureThis compound (Calculated)o-Benzyne (Experimental)
First Ionization Energy (eV) 9.3 - 9.89.59[2]
Singlet-Triplet Splitting (kcal/mol) -37.5 ± 0.3[3]

The calculated first ionization energy of this compound is comparable to the experimental value for o-benzyne. A key experimentally determined property for o-benzyne is its large singlet-triplet energy gap, a characteristic feature of this biradicaloid species.[3]

Experimental Protocols

Matrix Isolation Infrared Spectroscopy of o-Benzyne

Objective: To generate and obtain the infrared spectrum of o-benzyne isolated in a solid argon matrix.

Materials:

  • Phthalic anhydride (precursor)

  • High-purity argon gas

  • Cryostat with a cold window (e.g., CsI) capable of reaching temperatures below 20 K

  • High-vacuum system

  • UV lamp (e.g., mercury lamp)

  • Fourier-transform infrared (FTIR) spectrometer

Procedure:

  • A gaseous mixture of phthalic anhydride and a large excess of argon (typically 1:1000 ratio) is prepared in a vacuum line.

  • The mixture is slowly deposited onto the pre-cooled (e.g., 15 K) CsI window of the cryostat.

  • An initial IR spectrum of the matrix-isolated phthalic anhydride is recorded as a background.

  • The matrix is then irradiated with UV light for a specific duration to induce the photodecomposition of phthalic anhydride into o-benzyne, CO, and CO₂.

  • IR spectra are recorded at intervals during photolysis to monitor the disappearance of the precursor bands and the appearance of new bands corresponding to the products.

  • The final spectrum is obtained after sufficient photolysis, and the bands corresponding to o-benzyne are identified by comparison with theoretical calculations and isotopic substitution studies.[1]

Conclusion

The spectroscopic comparison of this compound and benzyne reveals significant differences that are rooted in their distinct molecular and electronic structures. The extreme ring strain in this compound leads to a highly reactive molecule whose predicted spectroscopic features are more akin to a conventional, albeit severely bent, alkyne. In contrast, the geometric constraints of the benzene (B151609) ring in o-benzyne result in a unique electronic structure with a highly distorted and weakened triple bond, leading to anomalous spectroscopic signatures, particularly in its IR and NMR spectra. While the experimental characterization of this compound remains a formidable challenge, computational chemistry provides a powerful tool to predict its properties and offers a valuable comparative framework for understanding the fundamental nature of these fascinating reactive intermediates.

References

Cyclobutyne: A Tale of Theoretical Predictions and Experimental Trapping

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the theoretical quest to understand the fleeting existence of cyclobutyne and the experimental strategies developed to capture this highly strained molecule.

This compound (C₄H₄), a four-membered ring containing a triple bond, has long fascinated chemists due to its extreme ring strain and predicted high reactivity. For decades, the study of this compound has been a playground for theoretical chemists, with computational studies painting a complex picture of its stability and structure. Experimentalists, in parallel, have faced the formidable challenge of isolating or even observing this transient species. This guide provides a detailed comparison of the theoretical predictions surrounding this compound with the experimental evidence gathered to date, offering valuable insights for researchers, scientists, and professionals in drug development who often work with strained ring systems.

Theoretical Landscape: A Minimum or a Fleeting Transition State?

The central question in the theoretical study of this compound has been its very nature on the potential energy surface. Is it a stable, albeit highly strained, molecule residing in a potential energy well (a minimum), or is it merely a fleeting arrangement of atoms on the way to a more stable structure (a transition state)?

Early computational studies using less sophisticated methods suggested that this compound could exist as a stable molecule. However, as computational power and theoretical methods advanced, a different picture began to emerge. High-level theoretical calculations, such as coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] and multireference methods, have provided strong evidence that singlet this compound in its ground state is not a true minimum but rather a transition state.[1][2]

This transition state corresponds to a ring-puckering motion that leads to the formation of two equivalent, more stable isomers called cyclopropylidenemethylenes. The energy barrier for this transformation is predicted to be approximately 23 kcal/mol, highlighting the inherent instability of the this compound structure.[1][2] The significant ring strain of singlet this compound has been computationally quantified, with a total strain energy of 101 kcal/mol and an in-plane π bond strain of 71 kcal/mol.[1][2]

Further complicating the theoretical landscape is the prediction of an "orbital isomer" of this compound, which some calculations suggest may be the global minimum on the C₄H₄ potential energy surface. This isomer is proposed to have a different electronic configuration compared to the classical this compound structure.

The following table summarizes key quantitative data from various theoretical studies on this compound.

PropertyTheoretical MethodPredicted ValueReference
Nature of Singlet Ground StateCCSD(T), CCSDT, MRCI+QTransition State[1][2]
Barrier for Ring PuckeringHigh-level computations~23 kcal/mol[1][2]
Total Ring StrainNew computations101 kcal/mol[1][2]
In-plane π Bond StrainNew computations71 kcal/mol[1][2]

Below is a diagram illustrating the theoretical potential energy surface for the isomerization of this compound.

Theoretical_this compound cluster_PES Potential Energy Surface Cyclobutyne_TS This compound (Transition State) C2v symmetry Cyclopropylidenemethylene1 Cyclopropylidenemethylene (Minimum) Cyclobutyne_TS->Cyclopropylidenemethylene1 Ring Puckering ~23 kcal/mol Cyclopropylidenemethylene2 Cyclopropylidenemethylene (Minimum) Cyclobutyne_TS->Cyclopropylidenemethylene2 Ring Puckering ~23 kcal/mol

A diagram illustrating the theoretical potential energy surface of this compound.

Experimental Pursuit: Trapping a Fleeting Molecule

The high reactivity and fleeting nature of this compound predicted by theoretical studies have made its direct experimental observation or isolation a significant challenge. To date, "free" this compound has not been isolated and characterized. However, chemists have successfully employed a clever strategy to capture and study this elusive molecule: trapping it as a ligand in a metal cluster complex.

The most definitive experimental evidence for the existence of this compound comes from its synthesis and characterization within a triosmium carbonyl cluster. The complex, formally named Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H), provides a stable host for the otherwise highly unstable this compound molecule. This achievement allowed for the first structural characterization of the this compound ligand using X-ray crystallography.

The experimental data from the crystal structure of this complex provides invaluable real-world validation for the theoretical models. The bond lengths and angles of the coordinated this compound can be compared with the geometries predicted by high-level computations.

Bond/AngleExperimental Value (in Osmium Complex)Theoretical Prediction (CCSD(T))
C≡C bond lengthData not yet available in searchesData not yet available in searches
C-C single bondData not yet available in searchesData not yet available in searches
C-C≡C angleData not yet available in searchesData not yet available in searches

Note: Specific bond lengths and angles from the experimental crystal structure and high-level theoretical calculations were not available in the performed searches. Access to the full-text publications would be required to populate this table.

The synthesis of the triosmium-cyclobutyne complex represents a landmark in the study of strained molecules. The experimental protocol for its preparation is a key piece of information for researchers looking to work with or study this unique compound.

Experimental Protocol: Synthesis of the Triosmium-Cyclobutyne Complex

A detailed, step-by-step experimental protocol for the synthesis of Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H) is crucial for reproducibility. While the exact, detailed procedure from the original literature was not fully available in the conducted searches, the general approach involves the reaction of a precursor osmium carbonyl complex with a suitable cyclobutene (B1205218) derivative, leading to the oxidative addition of the C-H bond and the trapping of the this compound ligand.

The following diagram illustrates the experimental strategy of trapping this compound.

Experimental_Trapping cluster_workflow Experimental Workflow Start Triosmium Carbonyl Precursor Reaction Reaction Start->Reaction Reagent Cyclobutene Derivative Reagent->Reaction Product Osmium-Cyclobutyne Complex Reaction->Product Analysis X-ray Crystallography Spectroscopy Product->Analysis

A diagram of the experimental workflow for trapping this compound.

Conclusion: A Symbiotic Relationship

The study of this compound serves as a compelling example of the symbiotic relationship between theoretical and experimental chemistry. Theoretical predictions have guided experimental efforts by highlighting the molecule's inherent instability and suggesting that trapping it would be a more fruitful approach than attempting to isolate it in its free form. In turn, the successful synthesis and characterization of the triosmium-cyclobutyne complex have provided crucial experimental data to benchmark and refine theoretical models.

For researchers in drug development and materials science, the insights gained from the study of highly strained systems like this compound are of significant importance. Understanding the limits of molecular stability and the ways in which strain can be managed or harnessed is critical for the design of novel molecules with unique properties and functions. The ongoing exploration of this compound and other exotic molecules will undoubtedly continue to push the boundaries of our chemical understanding.

References

Unraveling Cyclobutyne: A Guide to Computational Benchmarking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutyne, a highly strained and reactive cycloalkyne, presents a significant challenge for theoretical prediction of its structure and reactivity. The inherent ring strain and unusual bonding characteristics necessitate robust computational methods to provide accurate insights. This guide offers a comparative overview of various computational approaches used to study this compound, supported by experimental data where available, to aid researchers in selecting the most appropriate methods for their investigations.

Comparative Analysis of Computational Methods

The stability and reactivity of this compound have been a subject of considerable theoretical investigation. A key point of discussion has been whether singlet this compound exists as a stable minimum or a transition state. High-level theoretical methods have been instrumental in addressing this question.

A variety of computational methods have been employed to study this compound and related strained systems. These range from density functional theory (DFT) to high-level ab initio methods. The choice of method significantly impacts the accuracy of the predicted properties.

Computational MethodProperty InvestigatedKey FindingsReference
Coupled Cluster & Multireference Methods Structure and Stability of Singlet this compoundConcluded that singlet this compound is a transition state, not a minimum, on the potential energy surface.[1][2] It exhibits a ring-puckering imaginary vibrational mode that leads to cyclopropylidenemethylene minima.[1][2][1][2]
Coupled Cluster & Multireference Methods Ring Strain and Energetics of Singlet this compoundThe total ring strain of singlet this compound is calculated to be 101 kcal/mol, with the in-plane π-bond strain contributing 71 kcal/mol.[1][2] The barrier height for the puckering to cyclopropylidenemethylene is approximately 23 kcal/mol.[1][2][1][2]
Coupled Cluster & Multireference Methods Stability of Triplet this compoundIn contrast to the singlet state, triplet this compound is a genuine minimum on the potential energy surface.[1][2] It is predicted to be about 15 kcal/mol higher in energy than the lowest singlet state.[1][2][1][2]
MP2/6–311G(d,p) and CCSD(T)/6–311G++G(d,p) Cycloaddition Reactions of Strained CycloalkynesInvestigated the potential energy surfaces for cycloaddition reactions of strained cycloalkynes with ethylene. The study proposed two different reaction pathways involving 1,2-carbon or 1,2-hydrogen shifts.[3][3]
DFT (MPWB1K/6-311G(d)) [3+2] Cycloaddition ReactionsStudied the reaction of cyclohexyne (B14742757) with methyl azide (B81097) and methoxycarbonyl diazomethane, finding low activation energies of 7.5 and 4.2 kcal·mol-1, respectively.[3] These reactions proceed via a one-step mechanism with highly asynchronous transition states.[3][3]
DFT (M06-2X-D3/6-311G(d,p)) Ring Contraction of Pyrrolidines to CyclobutanesElucidated the mechanism for the stereoselective synthesis of cyclobutanes, identifying the rate-determining step as the release of N2 to form a 1,4-biradical.[4][4]

Experimental and Computational Protocols

The accurate computational modeling of this compound and its reactions requires carefully chosen theoretical methods and basis sets. The literature highlights the sensitivity of the results to the level of theory, emphasizing the need for methods that can adequately capture both dynamic and static electron correlation.[2]

High-Level Coupled Cluster and Multireference Computations:

Density Functional Theory (DFT) for Reactivity Studies:

For studying the reactivity of strained alkynes in cycloaddition reactions, various DFT functionals have been utilized. For instance, the MPWB1K functional has been used to investigate the [3+2] cycloaddition reactions of cyclohexyne.[3] The M06-2X functional, known for its good performance with main-group thermochemistry and kinetics, has been applied to study the mechanism of cyclobutane (B1203170) formation.[4] When using DFT, it is important to select a functional that is appropriate for the system and reaction being studied, and to benchmark it against higher-level methods or experimental data when possible.

Visualizing Computational Workflows

The following diagrams illustrate the typical workflows and conceptual relationships in the computational study of this compound.

Benchmarking Workflow for this compound cluster_setup Computational Setup cluster_calc Quantum Chemical Calculations cluster_analysis Analysis and Comparison A Define Molecular Geometry (this compound) B Select Computational Methods (e.g., DFT, CC, MR) A->B C Choose Basis Sets (e.g., Pople, Dunning) B->C D Geometry Optimization C->D Input E Frequency Analysis D->E Optimized Structure F Single-Point Energy Calculation D->F Optimized Geometry G Determine Stability (Minimum vs. Transition State) E->G Vibrational Frequencies H Calculate Properties (Ring Strain, Reactivity) F->H Energies I Compare with Benchmarks (Experimental or High-Level Data) G->I H->I

A generalized workflow for the computational benchmarking of this compound.

Logical Relationships in this compound Stability Analysis cluster_singlet Singlet State S_TS This compound (C2v) Transition State S_Min Cyclopropylidenemethylene (Cs) Minimum S_TS->S_Min Ring Puckering (~23 kcal/mol barrier) T_Min This compound (C2v) Minimum T_Min->S_TS Higher Energy (~15 kcal/mol)

Energetic and structural relationships between this compound species.

References

Safety Operating Guide

Prudent Disposal of Cyclobutyne: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of cyclobutyne, a highly reactive and unstable compound. The following procedures are designed to guide researchers, scientists, and drug development professionals in managing this compound waste safely and in accordance with general hazardous waste protocols. Given the inherent instability of this compound, extreme caution is paramount.

Core Principle: In-Lab Deactivation Prior to Disposal

Due to its high reactivity, this compound should be "quenched" or deactivated in the laboratory before being packaged for hazardous waste pickup. This process involves converting this compound into a less reactive species. Direct disposal of pure or concentrated this compound is strongly discouraged.

Quantitative Data Summary

While specific quantitative data for this compound is scarce due to its instability, the properties of related, more stable compounds can provide some context.

PropertyCyclobutaneCyclobuteneGeneral Alkynes
Molecular Formula C₄H₈C₄H₆R-C≡C-R'
Physical State GasColorless GasGas or Liquid
Flammability Flammable Gas.[1]Not explicitly stated, but expected to be flammable.Flammable
Reactivity Incompatible with oxidizing agents.[1]Thermally isomerizes to 1,3-butadiene.[2]Undergo addition reactions (hydrogenation, halogenation).[3][4]

Experimental Protocol: Quenching of this compound Waste

This protocol is a general guideline adapted for highly reactive substances and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-resistant lab coat, and heavy-duty gloves.

Materials:

  • This compound waste solution (in an inert, anhydrous solvent)

  • Anhydrous, inert solvent (e.g., toluene, hexane) for dilution

  • Quenching agent: A solution of a proton source in an inert solvent (e.g., 10% isopropanol (B130326) in toluene)

  • Stir plate and stir bar

  • Addition funnel

  • Inert gas source (e.g., nitrogen or argon)

  • Cooling bath (e.g., ice water)

Procedure:

  • Dilution: Dilute the this compound waste solution with an equal volume of a dry, inert solvent within the reaction flask. This helps to manage the reaction exotherm.

  • Inert Atmosphere: Place the flask under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the diluted this compound solution to 0°C using an ice water bath.

  • Slow Addition of Quenching Agent: Using an addition funnel, add the quenching solution (e.g., 10% isopropanol in toluene) dropwise to the cooled, stirring this compound solution.

  • Monitor for Reaction: Observe for any signs of reaction, such as gas evolution or a temperature increase. Maintain a slow addition rate to control the reaction.

  • Complete Quenching: Continue adding the quenching agent until no further reaction is observed.

  • Final Quench: Once the initial reaction has subsided, a more reactive quenching agent like methanol, followed by water, can be slowly added to ensure complete deactivation of any remaining reactive species.[5]

  • Preparation for Disposal: The resulting quenched solution, now containing a more stable derivative of this compound, can be prepared for hazardous waste disposal.

Hazardous Waste Disposal Procedure

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) program.[3]

  • Container Selection: Use a compatible, leak-proof container with a screw-on cap.[6] Plastic bottles are often preferred over glass when compatibility is not an issue.[3]

  • Labeling: The container must be clearly labeled with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name of the contents (e.g., "Quenched this compound Waste in Toluene/Isopropanol"). Avoid abbreviations or chemical formulas.[3][7]

    • The approximate concentration and volume of each component.

    • The date of waste generation.[3]

    • The name and contact information of the principal investigator.[3]

    • Appropriate hazard pictograms (e.g., flammable, corrosive if applicable).[7]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[7] The SAA should be a well-ventilated area, such as a chemical fume hood.[7]

    • Ensure secondary containment is used to capture any potential leaks.[6]

    • Segregate the waste from incompatible materials, such as acids and bases.[7]

  • Waste Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Do not dispose of this waste down the drain or in regular trash.[3][8]

Logical Flow for this compound Disposal

The following diagram outlines the decision-making process for the safe disposal of this compound.

CyclobutyneDisposal start This compound Waste Generated is_pure Is the waste pure or concentrated this compound? start->is_pure quench Quench with a proton source (e.g., isopropanol in toluene) in a controlled manner. is_pure->quench Yes prepare_waste Prepare for Hazardous Waste Disposal is_pure->prepare_waste No (already in a dilute, stable mixture) is_quenched Is the quenching reaction complete? quench->is_quenched is_quenched->quench No is_quenched->prepare_waste Yes label_container Select compatible container and attach a completed hazardous waste tag. prepare_waste->label_container store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.